Azide MegaStokes dye 735
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H25N5O4S |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
1-(3-azidopropyl)-4-[(E)-2-[6-(diethylamino)-1-benzofuran-2-yl]ethenyl]pyridin-1-ium-3-sulfonate |
InChI |
InChI=1S/C22H25N5O4S/c1-3-27(4-2)19-8-6-18-14-20(31-21(18)15-19)9-7-17-10-13-26(12-5-11-24-25-23)16-22(17)32(28,29)30/h6-10,13-16H,3-5,11-12H2,1-2H3 |
InChIキー |
CGMCCNZFQJOMRA-UHFFFAOYSA-N |
異性体SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)/C=C/C3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C=CC3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling the Photophysical Profile of Azide MegaStokes 735: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide (B81097) MegaStokes 735 is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family, specifically designed for bioorthogonal labeling applications through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". Its defining characteristic is an exceptionally large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. This property is highly advantageous in multicolor imaging and Förster Resonance Energy Transfer (FRET) applications, as it minimizes spectral overlap and crosstalk between different fluorophores. This technical guide provides a comprehensive overview of the known photophysical properties of Azide MegaStokes 735, detailed experimental protocols for its characterization, and a visual representation of its application in cellular labeling.
Core Photophysical Properties
The utility of a fluorescent dye is dictated by its unique photophysical parameters. While some specific data for Azide MegaStokes 735 are not publicly available, this section summarizes the known properties and provides context based on typical values for similar near-infrared cyanine dyes.
Quantitative Data Summary
| Photophysical Property | Value | Solvent | Citation |
| Excitation Wavelength (λex) | 586 nm | Ethanol (B145695) | [1] |
| Emission Wavelength (λem) | 735 nm | Ethanol | [1] |
| Molar Extinction Coefficient (ε) | 50,000 M⁻¹cm⁻¹ | Not Specified | [1] |
| Stokes Shift | ~149 nm | Ethanol | [1] |
| Fluorescence Quantum Yield (Φ) | Not specified. Typically ranges from 0.1 to 0.4 for NIR cyanine dyes in biological environments. | ||
| Fluorescence Lifetime (τ) | Not specified. Typically in the range of 0.5 to 2 nanoseconds for similar cyanine dyes. |
Note: The fluorescence quantum yield and lifetime are highly dependent on the local environment, including solvent polarity, viscosity, and binding to biological macromolecules.
Key Features and Applications
Azide MegaStokes 735 possesses several features that make it a valuable tool in biological research and drug development:
-
Large Stokes Shift: The significant separation between its excitation and emission peaks reduces self-quenching and allows for clearer signal detection in complex biological samples.[1]
-
Near-Infrared Emission: Emitting in the NIR window (700-900 nm) enables deep tissue imaging due to reduced light scattering and lower autofluorescence from biological tissues.[2][3][4]
-
Click Chemistry Compatibility: The terminal azide group allows for covalent attachment to alkyne-modified biomolecules with high specificity and efficiency.[1]
-
Biocompatibility: The dye structure is designed for use in living cells and biological systems.
These properties make Azide MegaStokes 735 suitable for a range of applications, including:
-
In vivo imaging: Tracking of labeled cells or molecules in living organisms.
-
Fluorescence microscopy: High-contrast imaging of cellular structures and processes.
-
Flow cytometry: Identification and sorting of labeled cells.
-
FRET-based assays: Studying molecular interactions and conformational changes.
Experimental Protocols
This section provides detailed methodologies for the characterization of the key photophysical properties of Azide MegaStokes 735 and its application in cellular labeling.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.
Materials:
-
Azide MegaStokes 735
-
Reference standard with a known quantum yield in the NIR range (e.g., IR-125, IR-140, or other suitable cyanine dye)
-
Spectrograde ethanol
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of Azide MegaStokes 735 and the reference standard in spectrograde ethanol.
-
Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of dilutions in ethanol with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Measure Absorbance: Record the absorbance spectra for all solutions using the UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of this plot is proportional to the quantum yield.
-
Calculate Quantum Yield: The quantum yield of Azide MegaStokes 735 (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common method for its measurement.
Materials:
-
Azide MegaStokes 735 solution
-
TCSPC instrument with a pulsed laser source capable of exciting at or near 586 nm and a sensitive detector for NIR emission.
Procedure:
-
Instrument Setup: Configure the TCSPC system with the appropriate laser excitation wavelength, pulse repetition rate, and emission wavelength detection.
-
Sample Preparation: Prepare a dilute solution of Azide MegaStokes 735 in the desired solvent. The concentration should be low enough to avoid inner filter effects.
-
Data Acquisition: Acquire the fluorescence decay curve by collecting single-photon events over time following the laser pulse.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer) at the excitation wavelength.
-
Data Analysis: Deconvolute the measured fluorescence decay curve with the IRF to obtain the true fluorescence decay. Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of key experimental processes involving Azide MegaStokes 735.
Caption: Workflow for labeling cells with Azide MegaStokes 735 via click chemistry.
Caption: Experimental workflows for determining quantum yield and fluorescence lifetime.
Conclusion
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIR-Emitting Cyanine and Cyanine-Like Fluorophores: Synthesis, Optical Properties, and Biomedical Uses [ajst.journals.ekb.eg]
Azide MegaStokes 735: A Technical Guide to Excitation, Emission, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of Azide (B81097) MegaStokes 735, a fluorescent dye increasingly utilized in biological research and drug development. This document details the dye's excitation and emission characteristics, offers insights into its use in copper-catalyzed click chemistry, and provides established protocols for its application in labeling biomolecules.
Core Spectroscopic Properties
Azide MegaStokes 735 is a near-infrared (NIR) fluorescent dye characterized by a significant Stokes shift, which is the difference between the maximum excitation and emission wavelengths. This large separation is advantageous for minimizing self-quenching and reducing background fluorescence in complex biological samples. The key spectroscopic parameters are summarized below.
| Property | Value | Solvent | Reference |
| Excitation Maximum (λex) | 586 nm | Ethanol | [1] |
| Emission Maximum (λem) | 735 nm | Ethanol | [1] |
| Molar Absorbance (ε) | 50,000 M⁻¹cm⁻¹ | Ethanol | [1] |
| Stokes Shift | 149 nm | Ethanol | Calculated |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Azide MegaStokes 735 is functionalized with an azide group, enabling its covalent attachment to alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2] This bioorthogonal reaction is highly specific and efficient, proceeding under mild conditions compatible with biological systems. The reaction forms a stable triazole linkage between the dye and the target molecule.
Below is a diagram illustrating the general workflow for labeling an alkyne-modified protein with Azide MegaStokes 735.
References
Azide MegaStokes 735: A Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Azide MegaStokes 735, a fluorescent dye designed for bioorthogonal labeling applications via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Core Properties and Quantitative Data
Azide MegaStokes 735 is a near-infrared (NIR) dye featuring a large Stokes shift, which is advantageous for fluorescence resonance energy transfer (FRET) applications as it minimizes spectral overlap with other fluorophores.[1] Its key quantitative properties are summarized in the table below.
| Property | Value | Solvent |
| Molar Extinction Coefficient | 50,000 M⁻¹cm⁻¹ | Ethanol |
| Excitation Wavelength (λex) | 586 nm | Ethanol |
| Emission Wavelength (λem) | 735 nm | Ethanol |
| Stokes Shift | 149 nm | Ethanol |
Experimental Protocol: Copper-Catalyzed Click Chemistry Labeling of Glycoproteins
This protocol provides a general framework for the labeling of alkyne-modified glycoproteins on the cell surface or in cell lysates using Azide MegaStokes 735. This method is based on the principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials Required:
-
Azide MegaStokes 735
-
Alkyne-modified biological sample (e.g., cells with metabolically incorporated alkyne-sugars, or alkyne-modified proteins)
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) or water for stock solutions
-
Microcentrifuge tubes
-
Incubator
-
Fluorescence microscope or plate reader
Procedure:
-
Preparation of Stock Solutions:
-
Azide MegaStokes 735: Prepare a 1 mM stock solution in DMSO or water.
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in water immediately before use. Sodium ascorbate solutions are prone to oxidation.
-
THPTA Ligand: Prepare a 100 mM stock solution in water.
-
-
Labeling Reaction (General Protocol for Cell Lysate):
-
To 50 µL of protein lysate (1-5 mg/mL) in an appropriate buffer, add 100 µL of PBS.
-
Add Azide MegaStokes 735 to a final concentration of 2-40 µM. A starting concentration of 20 µM is recommended, which can be optimized to balance signal intensity and background.
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the click reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution and vortex.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
-
Labeling of Live Cells:
-
Culture cells that have been metabolically labeled with an alkyne-containing sugar (e.g., an alkyne-modified N-acetylmannosamine analog).
-
Wash the cells with PBS.
-
Prepare the click reaction cocktail in PBS containing Azide MegaStokes 735 (e.g., 25 µM), CuSO₄, THPTA, and sodium ascorbate at appropriate concentrations. The use of a ligand like THPTA is crucial to protect cells from copper-induced toxicity.[2]
-
Incubate the cells with the reaction cocktail for a short period (e.g., 5-15 minutes) at 4°C or room temperature, protected from light.[2]
-
Wash the cells thoroughly with PBS to remove unreacted components.
-
The cells are now ready for imaging or other downstream analysis.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for labeling alkyne-modified biomolecules with Azide MegaStokes 735 using copper-catalyzed click chemistry.
Caption: Workflow for CuAAC Labeling.
Signaling Pathway and Logical Relationship Diagram
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a bioorthogonal chemical reaction and not a biological signaling pathway. The diagram below illustrates the logical relationship of the key components in this reaction.
Caption: Key Components of CuAAC Reaction.
References
large Stokes shift fluorescent dyes for bioimaging
An In-depth Technical Guide to Large Stokes Shift Fluorescent Dyes for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Large Stokes shift (LSS) fluorescent dyes are a class of fluorophores that exhibit a significant separation between their maximum absorption (excitation) and emission wavelengths. This unique characteristic is highly advantageous in bioimaging as it minimizes self-quenching and reduces background noise from autofluorescence and scattered excitation light, thereby enhancing the signal-to-noise ratio and improving image quality. This guide provides a comprehensive overview of LSS dyes, their properties, applications, and the experimental protocols for their use in biological research.
The Stokes shift is the difference between the maximum wavelength of emission and the maximum wavelength of excitation. LSS dyes are particularly useful for multiplex imaging, where multiple fluorescent probes are used simultaneously, as their large spectral separation minimizes crosstalk between channels. This guide will delve into the core principles of LSS dyes, present key quantitative data for a selection of commonly used dyes, provide detailed experimental protocols, and illustrate relevant biological pathways and experimental workflows.
Core Principles of Large Stokes Shift Dyes
The large Stokes shift in these dyes is typically achieved through various molecular design strategies that promote significant structural rearrangement in the excited state. These mechanisms include:
-
Excited-State Intramolecular Proton Transfer (ESIPT): In ESIPT-based dyes, a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. This tautomerization leads to a lower energy excited state, resulting in a red-shifted emission and a large Stokes shift.
-
Twisted Intramolecular Charge Transfer (TICT): In TICT-based fluorophores, photoexcitation leads to a rotation around a single bond, resulting in a charge-separated, low-energy "TICT" state from which emission occurs.
-
Förster Resonance Energy Transfer (FRET): FRET-based LSS probes consist of a donor and an acceptor fluorophore linked together. The donor absorbs light at a shorter wavelength and transfers the energy non-radiatively to the acceptor, which then emits at a longer wavelength.
-
Other Mechanisms: Other strategies to achieve large Stokes shifts include the use of quadrupolar dyes and molecules that undergo significant solvent relaxation effects.
Quantitative Data of Common Large Stokes Shift Dyes
The selection of an appropriate LSS dye depends on the specific application, including the desired excitation source, the biological environment, and the target molecule. The table below summarizes the key photophysical properties of several popular LSS dyes.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| Prodan | 361 | 440-530 | 79-169 | ~20,000 | 0.5-0.9 |
| Acridone | 400 | 550 | 150 | ~15,000 | 0.8-1.0 |
| Coumarin 6 | 458 | 503 | 45 | ~47,000 | 0.78 |
| BODIPY 630/650 | 625 | 640 | 15 | ~90,000 | 0.9 |
| MegaStokes Dyes | |||||
| Dyomics-615 (DM 615) | 565 | 615 | 50 | 120,000 | 0.4 |
| Dyomics-677 (DM 677) | 673 | 697 | 24 | 180,000 | 0.3 |
| JADS Probes | |||||
| JADS-1 | 488 | 610 | 122 | ~50,000 | 0.6 |
| JADS-2 | 514 | 650 | 136 | ~60,000 | 0.5 |
Experimental Protocols
General Protocol for Staining Cells with LSS Dyes
This protocol provides a general guideline for staining live or fixed cells with LSS dyes. Optimization may be required for specific cell types and dyes.
Materials:
-
LSS fluorescent dye stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Preparation:
-
For live-cell imaging, seed cells on a glass-bottom dish or chamber slide and allow them to adhere overnight.
-
For fixed-cell imaging, grow cells on coverslips, fix with 4% paraformaldehyde for 15 minutes at room temperature, and then wash three times with PBS.
-
-
Staining:
-
Prepare a working solution of the LSS dye in cell culture medium or PBS. The final concentration typically ranges from 1 to 10 µM.
-
Remove the culture medium (for live cells) or PBS (for fixed cells) and add the dye-containing solution to the cells.
-
Incubate for 15-60 minutes at 37°C (for live cells) or room temperature (for fixed cells). The incubation time will vary depending on the dye and cell type.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with warm cell culture medium (for live cells) or PBS (for fixed cells) to remove unbound dye.
-
-
Imaging:
-
For live-cell imaging, add fresh culture medium to the cells.
-
For fixed-cell imaging, mount the coverslip onto a microscope slide using a mounting medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the LSS dye.
-
Protocol for Labeling Proteins with Amine-Reactive LSS Dyes
This protocol describes the labeling of proteins with N-hydroxysuccinimide (NHS) ester-functionalized LSS dyes.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS or bicarbonate buffer, pH 8.3)
-
Amine-reactive LSS dye (e.g., NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
Prepare Dye Solution: Immediately before use, dissolve the amine-reactive LSS dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring.
-
-
Purification:
-
Separate the dye-protein conjugate from the unreacted dye using a size-exclusion chromatography column.
-
Elute with a suitable buffer (e.g., PBS) and collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's and protein's maximum absorption wavelengths.
-
Signaling Pathways and Experimental Workflows
Visualization of Cellular Polarity with a Solvatochromic LSS Dye
Solvatochromic LSS dyes, such as Prodan, exhibit a shift in their emission spectrum depending on the polarity of their environment. This property can be exploited to probe the polarity of different cellular compartments.
Caption: Prodan's emission shifts based on cellular compartment polarity.
Experimental Workflow for FRET-Based LSS Biosensor
FRET-based LSS biosensors are powerful tools for studying protein-protein interactions and enzymatic activities. This workflow illustrates the principle of a caspase-3 biosensor.
Caption: FRET-based caspase-3 biosensor workflow.
Logical Relationship of LSS Dye Properties for Bioimaging
The selection of an LSS dye for a specific bioimaging application is a multi-faceted decision based on several interconnected properties.
Synthesis of Near-Infrared Azide-Reactive Dyes: A Technical Guide for Researchers
December 11, 2025
This technical guide provides an in-depth overview of the synthesis of near-infrared (NIR) azide-reactive dyes, tailored for researchers, scientists, and drug development professionals. The unique properties of NIR dyes, such as deep tissue penetration and minimal autofluorescence, make them invaluable tools in biomedical imaging and diagnostics.[1][2][3][4] The incorporation of an azide (B81097) group allows for their efficient and specific conjugation to biomolecules via "click chemistry," a powerful bioconjugation strategy.[5][6] This guide details the synthesis of three major classes of NIR azide-reactive dyes: cyanines, silicon-rhodamines, and azo dyes, providing experimental protocols, quantitative data, and visual diagrams to facilitate their application in research and development.
Core Concepts in NIR Azide-Reactive Dye Synthesis
The synthesis of NIR azide-reactive dyes involves two key aspects: the construction of a chromophore that absorbs and emits in the near-infrared spectrum (typically 650-900 nm) and the introduction of an azide functional group for subsequent bioconjugation. The azide group serves as a "handle" for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which enable the covalent attachment of the dye to alkyne-modified biomolecules with high efficiency and specificity under mild, bioorthogonal conditions.[5][6]
Classes of NIR Azide-Reactive Dyes
Cyanine (B1664457) Dyes
Cyanine dyes are a prominent class of NIR fluorophores characterized by two nitrogen-containing heterocycles linked by a polymethine bridge.[7] The length of this conjugated chain largely determines the absorption and emission wavelengths. Heptamethine cyanines, with a seven-carbon bridge, are the most common type of NIR cyanine dyes.[8] An azide functionality can be incorporated into the cyanine structure, for instance, on the polymethine scaffold, to enable click chemistry conjugation.[7]
Silicon-Rhodamine (SiR) Dyes
Rhodamine dyes are well-known fluorophores, and their silicon-substituted analogues (Si-rhodamines) exhibit a significant red-shift in their absorption and emission spectra, pushing them into the NIR region.[4] The synthesis of azide-functionalized Si-rhodamines allows for the creation of bright and photostable NIR probes for bioimaging.[6]
Azo Dyes
Azo dyes, containing one or more azo (-N=N-) groups, are another class of chromophores that can be designed to absorb in the NIR region.[8][9] Their synthesis is generally straightforward, involving a diazotization reaction followed by an azo coupling.[10][11] By using an aromatic amine precursor containing an azide group in the diazotization step, an azide-reactive NIR azo dye can be produced.
Quantitative Data of NIR Azide-Reactive Dyes
The selection of a suitable NIR dye for a specific application depends on its photophysical properties. The following table summarizes key quantitative data for representative azide-reactive NIR dyes from the cyanine and silicon-rhodamine classes.
| Dye Class | Specific Dye | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| Cyanine | Azide-functionalized Heptamethine Cyanine | ~750-780 | ~780-810 | Not explicitly stated for azide variant | High, typical for cyanines | [8] |
| Cyanine | Azide-containing asymmetric cyanine | 633 | 659 | 0.003 | 36,816 | [12] |
| Silicon-Rhodamine | 3-Azido-4,6-dimethoxy-Si-rhodamine 9 | 660 | 680 | 0.01 (pre-click), 0.48 (post-click) | Not explicitly stated | [6] |
| Silicon-Rhodamine | SiR680-Azide | 680 | 700 | High in aqueous media | Not explicitly stated | [13] |
| Silicon-Rhodamine | SiR700-Azide | 700 | 720 | High in aqueous media | Not explicitly stated | [13] |
Experimental Protocols
Synthesis of an Azide-Reactive Heptamethine Cyanine Dye
The following is a generalized protocol for the synthesis of a heptamethine cyanine dye with an azide group on the polymethine chain, based on established synthetic strategies.[7]
Workflow for Azide-Reactive Heptamethine Cyanine Synthesis
Caption: Synthetic pathway for an azide-reactive heptamethine cyanine dye.
Protocol:
-
Synthesis of the Indoleninium Salt: Start with the appropriate substituted 2,3,3-trimethyl-3H-indole. N-alkylation with an alkyl halide (e.g., ethyl iodide) in a suitable solvent like acetonitrile (B52724) at elevated temperatures yields the corresponding indoleninium salt.[14]
-
Condensation to form the Heptamethine Core: The indoleninium salt (2 equivalents) is condensed with a suitable polymethine precursor such as 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (1 equivalent). The reaction is typically carried out in a mixture of 1-butanol (B46404) and benzene (B151609) with azeotropic removal of water.[15][16] This forms the chloro-substituted heptamethine cyanine dye.
-
Introduction of the Azide Group: The chloro-substituted heptamethine cyanine dye is dissolved in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF). Sodium azide (NaN₃) is added in excess, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the substitution is complete (monitored by TLC or LC-MS).
-
Purification: The crude product is purified by precipitation from the reaction mixture by adding a non-polar solvent, followed by column chromatography on silica (B1680970) gel to yield the pure azide-reactive heptamethine cyanine dye.
Synthesis of an Azide-Functionalized Silicon-Rhodamine Dye
This protocol is based on the detailed synthesis of azido (B1232118) Si-rhodamines reported in the literature.[6]
Workflow for Azido Si-Rhodamine Synthesis
Caption: Modular synthesis of azide-functionalized Si-rhodamines.
Protocol:
-
Protection of Bromoaniline: The starting bromoaniline is protected as its bis-trimethylsilyl (TMS) derivative by deprotonation with lithium hexamethyldisilazide (LiHMDS) followed by reaction with trimethylsilyl (B98337) chloride (TMSCl).[6]
-
Formation of Amino Si-Rhodamine: The protected bromoaniline undergoes lithium-halogen exchange, and the resulting organolithium species is added to a Si-xanthone. An acidic workup removes the TMS protecting groups to yield the amino Si-rhodamine intermediate.[6]
-
Diazotization and Azide Substitution: The amino Si-rhodamine is subjected to diazotization using sodium nitrite in an acidic medium, followed by displacement of the diazonium group with an azide ion from sodium azide to yield the final azido Si-rhodamine dye.[6]
-
Purification: The final product is purified using column chromatography to obtain the pure azide-reactive Si-rhodamine.
Synthesis of an Azide-Reactive NIR Azo Dye
The following is a generalized protocol for the synthesis of an azide-reactive NIR azo dye, based on standard azo dye synthesis procedures.[9][10][17]
Workflow for Azide-Reactive NIR Azo Dye Synthesis
Caption: General synthetic route for an azide-reactive NIR azo dye.
Protocol:
-
Diazotization of Azide-Containing Aniline: An aromatic amine containing an azide group (e.g., 4-azidoaniline) is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C in an ice bath.[10] A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.[10]
-
Preparation of the Coupling Component Solution: A suitable NIR-absorbing coupling component, such as a derivative of 2-naphthol (B1666908) or another electron-rich aromatic compound, is dissolved in an aqueous alkaline solution (e.g., NaOH) and cooled to 0-5 °C.[10]
-
Azo Coupling: The cold diazonium salt solution is slowly added to the cold coupling component solution with vigorous stirring. The pH is maintained in the alkaline range to facilitate the coupling reaction. The azo dye precipitates out of the solution.[10]
-
Isolation and Purification: The precipitated azo dye is collected by filtration, washed with cold water, and dried.[9] Further purification can be achieved by recrystallization from a suitable solvent.[17]
Conclusion
This guide provides a foundational understanding and practical protocols for the synthesis of azide-reactive near-infrared dyes. The modular nature of the synthetic routes for cyanine, silicon-rhodamine, and azo dyes allows for the rational design and creation of a diverse palette of NIR probes. By leveraging the power of click chemistry, these dyes can be readily conjugated to a wide array of biomolecules, opening up exciting possibilities for advanced bioimaging, targeted drug delivery, and diagnostic applications. The provided experimental workflows and compiled quantitative data serve as a valuable resource for researchers aiming to develop and utilize these powerful molecular tools.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Structure and Properties of Near-Infrared Fluorescent Dyes and the Bioimaging Application [manu56.magtech.com.cn]
- 4. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]
- 13. Design, Synthesis, and Evaluation of Near-Infrared Fluorescent Molecules Based on 4H-1-Benzopyran Core [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
The Inner Workings of MegaStokes Dyes: A Technical Guide to Large Stokes Shift Fluorescence
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular imaging and fluorescence-based assays, the ability to achieve a clear signal with minimal background interference is paramount. MegaStokes dyes have emerged as powerful tools in this domain, distinguished by their exceptionally large Stokes shifts—the difference between the maximum absorption and emission wavelengths. This unique characteristic allows for the effective separation of excitation and emission signals, leading to enhanced sensitivity and reduced crosstalk in multicolor imaging experiments. This technical guide delves into the core mechanism of fluorescence in MegaStokes dyes, providing a comprehensive overview of their photophysical properties, experimental applications, and the fundamental principles governing their unique spectral characteristics.
The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
The remarkable Stokes shifts observed in many MegaStokes dyes are primarily attributed to a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). In their ground state, these dye molecules exist in an "enol" form. Upon absorption of a photon, the molecule is elevated to an excited state. In this transient, high-energy state, a proton is rapidly transferred from a donor to a nearby acceptor group within the same molecule, leading to the formation of a transient "keto" tautomer. This tautomer is energetically more stable in the excited state.
The molecule then relaxes from the excited keto state back to the ground state, emitting a photon of lower energy (longer wavelength) in the process. Following emission, the keto form is unstable in the ground state and rapidly reverts to the original enol form, completing the cycle. This entire process occurs on a picosecond timescale. The energy difference between the initial absorption by the enol form and the subsequent emission from the keto form is significantly larger than in conventional fluorophores, resulting in the characteristic large Stokes shift.
The core chemical scaffolds that facilitate this ESIPT mechanism in large Stokes shift dyes often include structures like pyrazolo[3,4-d]pyrimidines and certain coumarin (B35378) derivatives, which possess the necessary intramolecular hydrogen bond donor and acceptor moieties in close proximity.
Technical Guide: Water Solubility and Solvent Effects on Azide MegaStokes 735
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide (B81097) MegaStokes 735 is a fluorescent dye belonging to the MegaStokes™ series, characterized by an exceptionally large Stokes shift. This property, the difference between the maximum absorption and emission wavelengths, is highly advantageous in fluorescence applications, particularly in multiplexing and Fluorescence Resonance Energy Transfer (FRET) studies, as it minimizes spectral overlap and self-quenching. The dye is functionalized with an azide group, making it suitable for bioorthogonal "click chemistry" reactions, allowing for the specific labeling of alkyne-modified biomolecules.
This guide provides a technical overview of the solubility and solvent-dependent photophysical properties of Azide MegaStokes 735, offering a reference for its effective use in experimental design.
Solubility Profile
The solubility of a fluorescent probe is a critical parameter for its application in biological and chemical systems. Azide MegaStokes 735 is a versatile dye with demonstrated solubility in a range of common laboratory solvents.
Qualitative Solubility
Based on available product documentation, Azide MegaStokes 735 is soluble in the following solvents:
-
Water
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
This broad solubility allows for its use in both aqueous biological buffers and organic solvent systems required for various conjugation and labeling protocols.
Quantitative Solubility Data
As of this guide's publication, specific quantitative solubility data (e.g., in mg/mL or molar concentration) for Azide MegaStokes 735 has not been made publicly available by manufacturers. For applications requiring high concentrations or where solubility limits are a concern, it is recommended to determine this experimentally. A general protocol for determining solubility is provided in Section 4.1.
Solvent Effects on Photophysical Properties
The polarity and nature of the solvent can significantly influence the photophysical properties of fluorescent dyes. These "solvent effects" are crucial to consider when interpreting fluorescence data and designing experiments. For cyanine-based dyes like MegaStokes 735, the primary effects are observed as shifts in the absorption and emission spectra (solvatochromism) and changes in fluorescence quantum yield.
Summary of Photophysical Properties
| Property | Value (in Ethanol) | Reference |
| Excitation Maximum (λex) | 586 nm | |
| Emission Maximum (λem) | 735 nm | |
| Stokes Shift | 149 nm | Calculated |
| Molar Extinction Coefficient (ε) | 50,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φf) | Not specified | - |
Expected Solvent-Dependent Behavior
While specific data across multiple solvents for Azide MegaStokes 735 is limited, the general behavior of similar polymethine and cyanine (B1664457) dyes provides a strong indication of expected solvent effects:
-
Solvatochromic Shift: Cyanine dyes typically exhibit a bathochromic (red) shift in their emission spectra as the polarity of the solvent increases.[1] This is due to the stabilization of the more polar excited state by polar solvent molecules, which lowers the energy gap for fluorescence emission. Therefore, one would expect the emission maximum of 735 nm (in ethanol) to shift to longer wavelengths in more polar solvents like water and to shorter wavelengths in less polar environments.
-
Quantum Yield: The fluorescence quantum yield of cyanine dyes can be sensitive to the solvent environment. The primary non-radiative decay pathway for many cyanine dyes is through cis-trans isomerization of the polymethine chain. In more viscous solvents, this rotation is hindered, which can lead to a significant increase in the fluorescence quantum yield.
Experimental Protocols
The following sections provide generalized protocols for determining the quantitative solubility and characterizing the solvent-dependent photophysical properties of Azide MegaStokes 735.
Protocol for Quantitative Solubility Determination
This protocol, often referred to as a "solubility titration," uses UV-Visible spectroscopy to determine the saturation point of the dye in a given solvent.
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of Azide MegaStokes 735 in a solvent where it is highly soluble (e.g., DMSO).
-
Serial Additions: Prepare a series of vials containing a fixed volume of the solvent to be tested (e.g., 1 mL of water).
-
Titration: Add progressively larger, known amounts of the dye stock solution to each vial.
-
Equilibration: Vortex each vial thoroughly and allow it to equilibrate. The formation of visible precipitate indicates that the solubility limit has been exceeded.
-
Spectroscopic Measurement: Centrifuge the vials to pellet any precipitate. Carefully take an aliquot from the supernatant and measure its absorbance at the dye's λmax (around 586 nm).
-
Data Analysis: Plot the measured absorbance versus the total concentration of dye added. The point at which the absorbance plateaus indicates the saturation concentration. The solubility can be calculated from this concentration using the Beer-Lambert law (A = εcl), where A is the maximum absorbance, ε is the molar extinction coefficient (approx. 50,000 M⁻¹cm⁻¹), c is the concentration (solubility), and l is the cuvette path length.
Caption: Workflow for quantitative solubility determination.
Protocol for Characterizing Solvent Effects
This protocol outlines the steps to measure the absorption and emission spectra and relative quantum yield of the dye in various solvents.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., Toluene, Chloroform, Acetonitrile, Ethanol, Water).
-
Solution Preparation: Prepare dilute solutions of Azide MegaStokes 735 in each solvent. The concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorption Spectroscopy: For each solution, use a UV-Visible spectrophotometer to measure the absorption spectrum and determine the λmax.
-
Fluorescence Spectroscopy: Use a spectrofluorometer to measure the emission spectrum for each solution. Excite the sample at its absorption maximum in that specific solvent. Record the emission maximum (λem).
-
Quantum Yield Measurement (Relative Method):
-
Select a reference standard dye with a known quantum yield and similar spectral properties.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the Azide MegaStokes 735 solution and the reference standard solution.
-
Calculate the quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Caption: Workflow for characterizing solvent effects.
Conclusion
Azide MegaStokes 735 is a valuable tool for bioorthogonal labeling, offering the significant advantage of a large Stokes shift. Its solubility in both aqueous and common organic solvents makes it highly versatile. While detailed quantitative data on its solvent-dependent properties are not widely published, researchers can expect its photophysical characteristics to be influenced by the solvent environment, consistent with the behavior of other cyanine dyes. For precise and sensitive applications, it is recommended that users experimentally characterize the dye's properties in their specific solvent system using the protocols outlined in this guide.
References
Photostability of Azide MegaStokes 735 in Ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the photostability of the fluorescent dye Azide (B81097) MegaStokes 735, with a specific focus on its performance in an ethanol (B145695) solvent. While the manufacturer characterizes the dye as having "excellent photostability," publicly available quantitative data to substantiate this claim is limited.[1] This guide, therefore, outlines the critical parameters for assessing photostability, provides detailed experimental protocols for their measurement, and discusses the underlying principles of photobleaching.
Introduction to Azide MegaStokes 735 and Photostability
Azide MegaStokes 735 is a near-infrared (NIR) fluorescent dye featuring a large Stokes shift. Its azide functional group allows for its conjugation to other molecules via click chemistry, making it a valuable tool for labeling and tracking biomolecules in various research applications. The dye has an excitation maximum at approximately 586 nm and an emission maximum at around 735 nm when measured in ethanol.[1]
Photostability is a critical characteristic of a fluorophore, defining its ability to resist photochemical degradation upon exposure to light. Highly photostable dyes are essential for applications requiring long or repeated exposures to excitation light, such as in super-resolution microscopy and single-molecule tracking.[2][3] The process of irreversible photo-induced damage to a fluorophore is known as photobleaching.
Quantitative Photostability Data
Comprehensive, publicly available quantitative data on the photostability of Azide MegaStokes 735 in ethanol is not readily found in the scientific literature or technical data sheets. For a thorough evaluation, the following parameters should be experimentally determined.
Table 1: Key Photostability Parameters for Azide MegaStokes 735 in Ethanol
| Parameter | Symbol | Definition | Significance |
| Photobleaching Quantum Yield | Φb | The efficiency of a fluorophore to undergo photobleaching upon absorbing a photon. It is the ratio of the number of photobleached molecules to the number of absorbed photons. | A lower Φb indicates higher photostability. This is a fundamental measure of a dye's intrinsic resistance to photodegradation. |
| Half-Life | t1/2 | The time required for the fluorescence intensity of a sample to decrease to half of its initial value under continuous illumination. | A longer half-life signifies greater photostability under specific illumination conditions. It is a practical measure for experimental planning. |
| Photobleaching Rate Constant | kb | The rate at which the fluorophore photobleaches, typically determined from the exponential decay of fluorescence intensity over time. | A smaller rate constant indicates a slower photobleaching process and thus higher photostability. |
Experimental Protocol for Measuring Photostability
The following is a generalized protocol for quantifying the photostability of a fluorescent dye such as Azide MegaStokes 735 in ethanol.
Materials and Instrumentation
-
Fluorophore Solution: A solution of Azide MegaStokes 735 in absolute ethanol at a known concentration (e.g., 1 µM). The concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.05 to minimize inner filter effects.
-
Spectrofluorometer or Fluorescence Microscope: A system equipped with a stable light source (e.g., laser or xenon arc lamp with a monochromator or filter for wavelength selection), a sensitive detector (e.g., photomultiplier tube or CCD camera), and a means to control the excitation light intensity (e.g., neutral density filters).
-
Cuvette or Sample Chamber: A quartz cuvette for spectrofluorometer measurements or a microscope slide and coverslip for microscopy-based assays.
-
Photodiode or Power Meter: To measure the excitation light intensity at the sample plane.
Experimental Workflow
The following diagram outlines the general workflow for a photostability measurement experiment.
Step-by-Step Procedure
-
Sample Preparation: Prepare a stock solution of Azide MegaStokes 735 in ethanol. Dilute the stock solution to the desired final concentration for the measurement. Transfer the solution to the measurement cuvette or chamber.
-
Instrument Setup:
-
Set the excitation wavelength to the absorption maximum of the dye in ethanol (approx. 586 nm).
-
Set the emission wavelength to the emission maximum (approx. 735 nm).
-
Adjust the excitation intensity to a level relevant to the intended application. Use a power meter to measure the light intensity at the sample position.
-
-
Data Acquisition:
-
Measure the initial fluorescence intensity (F₀) with a brief exposure to the excitation light to minimize pre-bleaching.
-
Begin continuous illumination of the sample with the excitation light.
-
Record the fluorescence intensity as a function of time (F(t)) until the signal has decayed significantly (e.g., to less than 10% of the initial intensity).
-
-
Data Analysis:
-
Normalize the fluorescence decay data by dividing F(t) by F₀.
-
Plot the normalized intensity (F(t)/F₀) versus time.
-
Fit the decay curve to a single or multi-exponential decay function to determine the photobleaching rate constant(s) (kb). For a single exponential decay, the equation is: F(t) = F₀ * exp(-kb * t).
-
Calculate the half-life (t1/2) from the rate constant using the formula: t1/2 = ln(2) / kb.
-
Factors Influencing Photostability
Several factors can influence the photostability of a fluorophore in a given experiment:
-
Excitation Light Intensity: Higher light intensity leads to faster photobleaching.
-
Solvent Environment: The polarity, viscosity, and chemical nature of the solvent can affect the photobleaching pathways. The presence of dissolved oxygen can significantly accelerate photobleaching.
-
Presence of Other Molecules: Quenchers or other reactive species in the solution can interact with the excited state of the fluorophore and promote degradation.
Logical Relationships in Photobleaching
The process of photobleaching involves the transition of the fluorophore to an excited state, followed by chemical reactions that lead to its irreversible destruction.
References
An In-Depth Technical Guide to Azide MegaStokes 735 for FRET Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azide (B81097) MegaStokes 735, a fluorescent dye with unique properties making it highly suitable for Förster Resonance Energy Transfer (FRET) applications. We will delve into its core properties, labeling methodologies via click chemistry, and detailed protocols for FRET measurements.
Introduction to FRET and the Advantage of Large Stokes Shift Dyes
Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique used to measure the proximity between two molecules on a scale of 1-10 nanometers.[1] It involves a non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is exquisitely sensitive to the distance between the molecules, making it an ideal "molecular ruler" for studying protein interactions, conformational changes, and enzymatic assays.[2][3]
A significant challenge in many FRET experiments is spectral crosstalk, where the donor's emission spectrum overlaps with the acceptor's, or where the light used to excite the donor also partially excites the acceptor. Azide MegaStokes 735 is a member of the Large Stokes Shift (LSS) family of dyes, which are specifically designed to overcome this problem.[4] Its large separation between excitation and emission maxima minimizes spectral bleed-through and allows for cleaner signal detection, reducing the likelihood of false-positive results.[4] The "Azide" functionality enables its specific, covalent attachment to biomolecules using the highly efficient and bioorthogonal click chemistry reaction.[5][6]
Core Properties of Azide MegaStokes 735
The utility of a fluorophore in FRET applications is dictated by its photophysical properties. Azide MegaStokes 735 exhibits characteristics that are highly favorable for its role as a FRET donor.
| Property | Value | Reference |
| Excitation Maximum (λex) | 586 nm (in ethanol) | |
| Emission Maximum (λem) | 735 nm (in ethanol) | |
| Stokes Shift | 149 nm | Calculated |
| Molar Extinction Coefficient | 50,000 M⁻¹cm⁻¹ | |
| Reactive Group | Azide (-N₃) | |
| Key Features | Large Stokes Shift, Water Soluble, Excellent Photostability |
The FRET Mechanism with Azide MegaStokes 735
When Azide MegaStokes 735 is used as a FRET donor, it is first excited by an external light source. If a suitable acceptor molecule is in close proximity, the energy from the excited donor can be transferred directly to the acceptor, causing the acceptor to fluoresce. This process, known as sensitized emission, is the hallmark of a successful FRET event.
Experimental Protocols
The azide group on MegaStokes 735 allows it to be conjugated to biomolecules (e.g., proteins, nucleic acids) that have been modified to contain a terminal alkyne group. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly specific and efficient reaction for this purpose.[6]
Materials:
-
Azide MegaStokes 735
-
Alkyne-modified protein or oligonucleotide (1-5 mg/mL)
-
Copper (II) Sulfate Pentahydrate (CuSO₄) solution (e.g., 20 mM in water)[7]
-
Ligand: THPTA or TBTA solution (e.g., 100 mM in water)[7]
-
Reducing Agent: Sodium Ascorbate (B8700270) solution (freshly prepared, e.g., 300 mM in water)[7]
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4 or Triethylammonium acetate, pH 7.0[7][8]
-
DMSO (for dissolving dye if necessary)
Methodology:
-
Reagent Preparation : Prepare stock solutions of all components as listed above. Dissolve Azide MegaStokes 735 in DMSO or water to a stock concentration of 1-10 mM.[7][8]
-
Reaction Mixture Assembly : In a microfuge tube, combine the following in order. Vortex briefly after each addition. The final concentration of the dye may need optimization (2-40 µM is a typical range).[7]
-
Alkyne-modified biomolecule in buffer.
-
Azide MegaStokes 735 stock solution.
-
Copper ligand solution (e.g., THPTA).
-
CuSO₄ solution.
-
-
Initiate Reaction : Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[7] The ascorbate reduces Cu(II) to the catalytic Cu(I) species.
-
Incubation : Protect the reaction from light and incubate for 30-60 minutes at room temperature.[7] Longer times may improve efficiency.
-
Purification : Remove unreacted dye and reaction components. For proteins, this can be achieved by precipitation (e.g., with methanol/chloroform) or through a desalting column.[7] For oligonucleotides, ethanol (B145695) or acetone (B3395972) precipitation followed by HPLC or PAGE purification is recommended.[8]
Sensitized emission is a robust method to quantify FRET.[3] It involves exciting the donor and measuring the resulting emission from the acceptor.[2][9] This requires careful controls to correct for spectral crosstalk.
References
- 1. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 2. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative protocol for intensity-based live cell FRET imaging | Laser Analytics Group [laser.ceb.cam.ac.uk]
- 4. Robust evaluation of intermolecular FRET using a large Stokes shift fluorophore as a donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Sensitised Emission | Light Microscopy Core | Biology [biology.ed.ac.uk]
The Bioorthogonality of Azide-Alkyne Cycloaddition: A Technical Guide for Researchers
An in-depth exploration of the principles, applications, and methodologies of copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions in biological systems.
The ability to perform chemical reactions within a living organism without interfering with its native biochemical processes, a concept known as bioorthogonality, has revolutionized our capacity to study and manipulate biological systems.[1] At the forefront of this chemical biology revolution is the azide-alkyne cycloaddition reaction, a powerful tool for forging stable covalent bonds in complex biological environments. This technical guide provides a comprehensive overview of the two primary modalities of this reaction: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] We delve into the core principles of their bioorthogonality, present quantitative data on their performance, offer detailed experimental protocols, and visualize key biological and experimental workflows.
Core Principles of Bioorthogonality
For a chemical reaction to be considered truly bioorthogonal, it must meet several stringent criteria. The reacting partners must be mutually reactive under physiological conditions (aqueous environment, neutral pH, and ambient temperature) while remaining inert to the vast array of functional groups present in biological systems, such as amines, thiols, and carboxylic acids. The resulting linkage must also be stable and non-toxic. Both CuAAC and SPAAC have been developed to meet these demanding requirements, albeit through different mechanisms.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and versatile method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne.[4] The reaction is catalyzed by copper(I) ions, which dramatically accelerate the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[4] The small size of the azide and alkyne functional groups makes them ideal bioorthogonal handles, as they can be readily incorporated into biomolecules with minimal perturbation to their structure and function.
A significant challenge for the in vivo application of CuAAC is the cytotoxicity associated with copper ions.[1][5] Copper can generate reactive oxygen species (ROS) and interfere with cellular processes.[1] To address this, a variety of copper-chelating ligands have been developed. These ligands not only stabilize the catalytically active Cu(I) oxidation state but also shield the copper ion, reducing its toxicity and improving reaction kinetics.[1][6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity altogether, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[2][3] This reaction utilizes a cyclooctyne (B158145), a cyclic alkyne with significant ring strain. This inherent strain lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a metal catalyst.[2][3] The absence of a catalyst makes SPAAC exceptionally well-suited for applications in living cells and whole organisms.[2]
The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne. A variety of cyclooctyne derivatives have been synthesized with varying degrees of ring strain and electronic properties to fine-tune the reaction kinetics for different applications.
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific experimental context, balancing the need for rapid kinetics with concerns about potential cytotoxicity. The following tables summarize key quantitative data to aid in this decision-making process.
Reaction Kinetics
The second-order rate constants provided below offer a quantitative comparison of the reaction speeds for different azide-alkyne cycloaddition systems.
| Reaction Type | Alkyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |
| SPAAC | Cyclooctyne (OCT) | Benzyl azide | 2.4 x 10⁻³ | [7] |
| Difluorinated cyclooctyne (DIFO) | Benzyl azide | 0.3 | [7] | |
| Dibenzocyclooctyne (DIBO) | Benzyl azide | 0.1 | [8] | |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | 0.06 - 1.0 | [9] | |
| Azacyclooctyne | Benzyl azide | 39 | [10] | |
| CuAAC | Phenylacetylene | Benzyl azide | ~1-100 (with various ligands) | [11] |
Table 1: Comparison of Second-Order Rate Constants for SPAAC and CuAAC. The rate of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained and electronically activated cyclooctynes exhibiting faster kinetics. CuAAC, with the aid of accelerating ligands, generally exhibits very fast reaction rates.
Cytotoxicity of Copper Catalysts
The biocompatibility of CuAAC is critically dependent on the ligand used to chelate the copper ion. The following table presents the half-maximal inhibitory concentration (IC50) values for various copper complexes in different cell lines, providing a quantitative measure of their cytotoxicity.
| Copper Source | Ligand | Cell Line | IC50 (µM) | Reference |
| CuSO₄ | None | Jurkat | < 50 | [5] |
| CuSO₄ | THPTA | Jurkat | > 200 | [5] |
| CuSO₄ | BTTAA | Jurkat | > 200 | [12] |
| Cu(NO₃)₂ | dmp | HeLa | 720 | [11] |
| Cu(NO₃)₂ | phen | HeLa | 68.31 | [11] |
| [Cu(dmp)₂(CH₃CN)]²⁺ | dmp | Colorectal Cancer Cells | 17.59 | [13] |
| [Cu(phen)₂(CH₃CN)]²⁺ | phen | Colorectal Cancer Cells | 5.63 | [13] |
Table 2: Cytotoxicity of Copper Catalysts in Mammalian Cell Lines. The data clearly demonstrates that the choice of ligand has a profound impact on the cytotoxicity of the copper catalyst. Ligands like THPTA and BTTAA significantly reduce copper-induced toxicity, making CuAAC more amenable to live-cell applications.
Experimental Protocols
This section provides detailed methodologies for performing CuAAC and SPAAC in a cellular context. These protocols are intended as a starting point and may require optimization for specific cell types and experimental goals.
Metabolic Labeling of Cell-Surface Glycans with Azido (B1232118) Sugars
A common strategy for introducing bioorthogonal handles onto cells is through metabolic labeling. Cells are incubated with a synthetic sugar analog bearing an azide group, which is then incorporated into cellular glycans by the cell's own metabolic machinery.
Materials:
-
Cell culture medium appropriate for the cell line of interest
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture cells to the desired confluency in a suitable culture vessel.
-
Prepare a stock solution of Ac₄ManNAz in sterile DMSO.
-
Dilute the Ac₄ManNAz stock solution in complete cell culture medium to a final concentration of 25-50 µM.
-
Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂ to allow for metabolic incorporation of the azido sugar into cell-surface glycans.
-
After incubation, wash the cells three times with PBS to remove any unincorporated Ac₄ManNAz.
-
The cells are now ready for bioorthogonal ligation via CuAAC or SPAAC.
Live-Cell Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of azide-modified cell-surface glycans with an alkyne-functionalized probe using a biocompatible CuAAC reaction.
Materials:
-
Azide-labeled cells (prepared as in section 3.1)
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
Protocol:
-
Prepare the following stock solutions:
-
20 mM CuSO₄ in water
-
100 mM THPTA in water
-
100 mM sodium ascorbate in water (prepare fresh)
-
100 mM aminoguanidine in water
-
-
Wash the azide-labeled cells twice with cold DPBS.
-
Prepare the "click" reaction cocktail in a microcentrifuge tube on ice. For a 1 mL final volume, add the components in the following order:
-
DPBS to a final volume of 1 mL
-
Alkyne-probe to the desired final concentration (e.g., 25 µM)
-
5 µL of 20 mM CuSO₄ (final concentration: 100 µM)
-
5 µL of 100 mM THPTA (final concentration: 500 µM)
-
10 µL of 100 mM aminoguanidine (final concentration: 1 mM)
-
-
Gently mix the solution.
-
Add 50 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 5 mM).
-
Immediately add the complete "click" cocktail to the cells.
-
Incubate the cells on ice or at 4°C for 5-15 minutes.
-
Remove the reaction cocktail and wash the cells three times with cold DPBS.
-
The cells are now labeled and can be processed for downstream applications such as fluorescence microscopy or flow cytometry.
Live-Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the labeling of azide-modified cell-surface glycans with a cyclooctyne-functionalized probe.
Materials:
-
Azide-labeled cells (prepared as in section 3.1)
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)
-
Cell culture medium without serum
-
Phosphate-buffered saline (PBS)
Protocol:
-
Wash the azide-labeled cells twice with serum-free cell culture medium.
-
Prepare a working solution of the cyclooctyne-probe in serum-free medium at the desired final concentration (e.g., 10-50 µM).
-
Add the cyclooctyne-probe solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the reactivity of the cyclooctyne and the density of azides on the cell surface.
-
Remove the probe solution and wash the cells three times with PBS.
-
The cells are now labeled and ready for analysis.
Mandatory Visualizations
Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language to illustrate key concepts related to the bioorthogonality of azide-alkyne cycloaddition.
Signaling Pathway: Investigating Receptor Tyrosine Kinase (RTK) Signaling
Bioorthogonal chemistry provides a powerful means to study dynamic cellular processes like signal transduction. The MAPK/ERK pathway, a key signaling cascade downstream of receptor tyrosine kinases (RTKs), is often investigated using these techniques to track protein trafficking and post-translational modifications.[14][15][16]
Caption: MAPK/ERK signaling pathway initiated by RTK activation.
Experimental Workflow: Bioorthogonal Labeling of Cell-Surface Proteins
The following diagram illustrates a typical experimental workflow for labeling cell-surface proteins using metabolic labeling followed by a bioorthogonal cycloaddition reaction.
Caption: Experimental workflow for bioorthogonal labeling.
Logical Relationship: CuAAC vs. SPAAC Decision Tree
Choosing between CuAAC and SPAAC involves considering the trade-offs between reaction speed and potential cytotoxicity. This decision tree provides a logical framework for selecting the appropriate method.
References
- 1. mdpi.com [mdpi.com]
- 2. Graphviz [graphviz.org]
- 3. [PDF] Metabolic labeling and direct imaging of choline phospholipids in vivo | Semantic Scholar [semanticscholar.org]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases [elifesciences.org]
- 8. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. A Comparison of In Vitro Studies between Cobalt(III) and Copper(II) Complexes with Thiosemicarbazone Ligands to Treat Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases | eLife [elifesciences.org]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. sinobiological.com [sinobiological.com]
Unlocking Near-Infrared Fluorescence: A Technical Guide to the Reactivity of Azide MegaStokes 735
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the azide (B81097) group reactivity of Azide MegaStokes 735, a near-infrared (NIR) fluorescent dye designed for bioorthogonal labeling applications. This document outlines the core principles of its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and provides a framework for its use in research and development. While specific kinetic data for this particular fluorophore is not extensively published, this guide synthesizes available information and established principles of click chemistry to empower researchers in their experimental design.
Core Properties of Azide MegaStokes 735
Azide MegaStokes 735 is a valuable tool for fluorescent labeling, offering excellent photostability and a large Stokes shift, which is advantageous for minimizing spectral overlap in multiplexed imaging experiments. Its key spectral properties are summarized in the table below.
| Property | Value |
| Excitation Wavelength (λex) | 586 nm (in ethanol) |
| Emission Wavelength (λem) | 735 nm (in ethanol) |
| Molar Absorbance | 50,000 M⁻¹cm⁻¹ |
| Stokes Shift | 149 nm |
| Functionality | Azide group for click chemistry |
Key Features:
-
Water-Soluble: Facilitates use in aqueous biological buffers.
-
Biocompatible: Shown to be non-toxic to Chinese hamster ovary (CHO) cells at concentrations up to 50 µM.
-
NIR Emission: Allows for deeper tissue penetration and reduced autofluorescence in biological samples.
Azide Group Reactivity in Copper-Catalyzed Click Chemistry
The azide moiety of Azide MegaStokes 735 is designed to participate in the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with a terminal alkyne. This reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the molecule of interest. The reaction is highly specific and efficient, proceeding readily under mild, biocompatible conditions.
The general mechanism for the copper-catalyzed azide-alkyne cycloaddition is a well-established and reliable method for bioconjugation.
Experimental Protocol: Labeling of an Alkyne-Modified Biomolecule
The following is a generalized protocol for the copper-catalyzed click chemistry labeling of a biomolecule with Azide MegaStokes 735. Optimization may be required depending on the specific biomolecule and experimental conditions.
Materials:
-
Azide MegaStokes 735
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF for stock solutions
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Azide MegaStokes 735 in DMSO or DMF to a concentration of 10 mM.
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of TBTA in DMSO or DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 1.5 to 5-fold molar excess of Azide MegaStokes 735.
-
Add the TBTA solution to the reaction mixture to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 0.1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed at 4°C with longer incubation times if the biomolecule is sensitive to temperature.
-
-
Purification:
-
Remove the excess dye and catalyst from the labeled biomolecule using an appropriate purification method such as size exclusion chromatography, dialysis, or precipitation.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the purified product at the dye's excitation wavelength (586 nm) and the biomolecule's characteristic absorbance wavelength (e.g., 280 nm for proteins).
-
Stability and Storage
Conclusion
Azide MegaStokes 735 is a powerful tool for the fluorescent labeling of biomolecules in the near-infrared spectrum. Its azide functionality allows for specific and efficient conjugation through copper-catalyzed click chemistry. While detailed kinetic and stability data for this specific dye are limited in the public domain, the well-established principles of click chemistry provide a robust framework for its successful implementation in a wide range of research and drug development applications. Careful optimization of the reaction conditions will ensure efficient and reproducible labeling for downstream applications.
An In-depth Technical Guide to Safety Precautions for Azide MegaStokes Dye 735
Core Chemical Properties and Hazards
Azide (B81097) MegaStokes dye 735 is a fluorescent dye used in biological labeling applications, particularly in "click" chemistry.[1][2] The primary safety concern stems from the azide moiety, which is known for its potential to form explosive compounds and its high biological toxicity.
General Properties:
| Property | Value | Source |
| Excitation Wavelength (λex) | 586 nm (in ethanol) | [1] |
| Emission Wavelength (λem) | 735 nm (in ethanol) | [1] |
| Molar Absorbance | 50,000 M⁻¹cm⁻¹ | [1] |
| Solubility | Water, ethanol, DMF, DMSO | [1] |
| Storage Temperature | -20°C | [1] |
The azide component of the dye shares hazards with other azide compounds, such as sodium azide (NaN₃). These hazards include high acute toxicity if ingested, inhaled, or absorbed through the skin.[3][4] Azides can form highly explosive metal azides, particularly with heavy metals like lead and copper, which are common in plumbing systems.[4][5]
Quantitative Toxicity Data (of Sodium Azide)
The following table summarizes the acute toxicity data for sodium azide, which should be considered indicative of the potential hazards of azide-containing dyes.
| Metric | Value | Species | Source |
| LD50 Oral | 10 mg/kg | Rabbit | [4] |
| LD50 Dermal | 20 mg/kg | Rabbit | [4] |
| LC50 Inhalation | 37 mg/m³ | Rat | [4] |
Hazard Classifications for a related dye (Azide MegaStokes dye 805):
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).
-
Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Experimental Protocols: Safe Handling and Emergency Procedures
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: All work with solid Azide MegaStokes dye 735 or concentrated solutions should be conducted in a certified chemical fume hood.[4][6] This is crucial to prevent inhalation of any potential aerosols or volatile hydrazoic acid that could form in acidic conditions.[3][6]
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Wear nitrile gloves. For handling highly toxic azides, double gloving is recommended.
-
Body Protection: A lab coat must be worn. Ensure it is buttoned and the sleeves are down.
2. Weighing and Handling:
-
Spatulas: Never use metal spatulas for weighing or transferring solid azide compounds, as this can lead to the formation of shock-sensitive metal azides.[3][4] Use plastic or ceramic spatulas.
-
Work Surface: Cover the work surface with a disposable absorbent pad to contain any spills.
-
Solution Preparation: When dissolving the dye, add the solid to the solvent slowly. Avoid creating dust.
3. Storage:
-
Temperature: Store the dye at -20°C in a tightly sealed container.[1]
-
Incompatibilities: Store away from acids, heavy metals, and their salts.[3] Contact with acids can liberate highly toxic and explosive hydrazoic acid gas.[3][7]
4. Spill Cleanup Protocol:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep up any solid material, minimizing dust generation.[3]
-
For liquid spills, use an absorbent spill material from a spill kit.[3]
-
Collect all contaminated materials in a clearly labeled, sealed container for hazardous waste disposal. Do not use a metal container.[3]
-
Clean the spill area with water.
-
-
Large Spills:
5. First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
Waste Disposal and Deactivation
Under no circumstances should azide-containing solutions be poured down the drain.[4][5] Reaction with lead or copper in the plumbing can lead to the accumulation of highly explosive metal azides.[4][5] All waste, including dilute solutions and contaminated labware (e.g., pipette tips, gloves), must be collected as hazardous waste and disposed of through your institution's EHS office.[4]
Deactivation of Dilute Azide Solutions (for advanced users with EHS approval):
Dilute solutions (≤5%) of azides can be deactivated by reaction with nitrous acid. This procedure must be carried out in a chemical fume hood due to the formation of nitric oxide.[5]
Reaction: 2 NaN₃ + 2 HNO₂ → 3 N₂ + 2 NO + 2 NaOH[5]
-
Place the aqueous azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Add a 20% aqueous solution of sodium nitrite (B80452) (1.5 g of sodium nitrite per gram of sodium azide).[5]
-
Crucially, while stirring, slowly add a 20% aqueous solution of sulfuric acid until the solution is acidic. Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN₃).[5]
-
Test for completion by placing a drop of the acidic solution on starch-iodide paper. A blue color indicates the presence of excess nitrite and that the decomposition is complete.[5]
-
Neutralize the final solution with sodium hydroxide (B78521) to a pH of 6-9 before collecting it for hazardous waste disposal.[5]
Visualized Workflows and Pathways
Caption: A flowchart outlining the safe handling workflow for this compound.
Caption: A decision tree for immediate actions following an azide exposure event.
Caption: A diagram illustrating the hazardous reaction pathways of azide compounds.
References
Methodological & Application
Application Note: Copper-Catalyzed Click Chemistry Protocol with Azide MegaStokes 735
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for labeling biomolecules.[1][2][3] This application note provides a detailed protocol for the use of Azide (B81097) MegaStokes 735, a fluorescent dye with a large Stokes shift, in the copper-catalyzed click labeling of alkyne-modified proteins. MegaStokes dyes are particularly advantageous in fluorescence resonance energy transfer (FRET) applications due to their significant separation between excitation and emission spectra.[4] The protocol outlined below is a general guideline and may require optimization for specific applications.
Properties of Azide MegaStokes 735
Azide MegaStokes 735 is a water-soluble, photostable fluorescent dye designed for reliable labeling through copper-catalyzed click chemistry.[4] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 586 nm (in ethanol) | [4] |
| Emission Wavelength (λem) | 735 nm (in ethanol) | [4] |
| Molar Absorbance | 50,000 M⁻¹cm⁻¹ | [4] |
| Solubility | Water, Ethanol, DMF, DMSO | [4] |
| Clickable Functionality | Azide | [4][5] |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for labeling alkyne-modified proteins with Azide MegaStokes 735.
Materials and Reagents
-
Alkyne-modified protein in a sodium azide-free buffer
-
Azide MegaStokes 735
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Protein-compatible buffer (e.g., PBS, pH 7.4)
-
DMSO (for preparing stock solutions)
-
Purification column (e.g., size-exclusion chromatography)
-
Microcentrifuge tubes
Reagent Preparation
It is crucial to use freshly prepared solutions, especially for the sodium ascorbate, to ensure optimal reaction efficiency.
| Reagent | Stock Concentration | Solvent | Storage |
| Azide MegaStokes 735 | 10 mM | DMSO or Water | -20°C, protected from light |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Water | Room Temperature |
| THPTA | 100 mM | Water | -20°C |
| Sodium Ascorbate | 300 mM | Water | Prepare fresh before use |
Experimental Workflow Diagram
Caption: Workflow for labeling alkyne-modified proteins.
Step-by-Step Labeling Protocol
This protocol is a starting point and can be optimized for different protein concentrations and desired labeling efficiencies.
-
Prepare the Protein Solution : In a microcentrifuge tube, dilute your alkyne-modified protein with a protein-compatible buffer to a final concentration of 1-5 mg/mL.
-
Add Azide MegaStokes 735 : Add the 10 mM Azide MegaStokes 735 stock solution to the protein solution. A 10 to 20-fold molar excess of the dye over the protein is recommended as a starting point. Mix gently by pipetting.
-
Add THPTA Ligand : Add the 100 mM THPTA stock solution to the reaction mixture. The final concentration of THPTA should be approximately 5 times the concentration of CuSO₄.
-
Add Copper Catalyst : Add the 20 mM CuSO₄ stock solution. The final concentration of CuSO₄ can be optimized, but a starting concentration of 1 mM is often effective.
-
Initiate the Reaction : Add the freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction. The final concentration of sodium ascorbate should be 5-10 mM.
-
Incubation : Gently vortex the reaction mixture and incubate at room temperature for 30 to 60 minutes. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours). Protect the reaction from light.
-
Purification : Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography or dialysis.
Chemical Reaction Diagram
Caption: Copper-catalyzed azide-alkyne cycloaddition reaction.
Data Presentation and Characterization
After purification, the labeled protein should be characterized to determine the degree of labeling and to confirm that the labeling process has not adversely affected its properties.
Recommended Characterization Methods
| Method | Purpose |
| UV-Vis Spectroscopy | To determine the concentration of the protein and the dye, and to calculate the degree of labeling. |
| Fluorimetry | To confirm the fluorescence of the conjugated dye and to determine the quantum yield. |
| SDS-PAGE | To visualize the labeled protein and to check for any degradation or aggregation. |
| Mass Spectrometry | To confirm the covalent attachment of the dye and to determine the exact mass of the conjugate. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive sodium ascorbate solution. | Always use a freshly prepared sodium ascorbate solution. |
| Low concentration of reactants. | Increase the molar excess of the azide dye. | |
| Inefficient catalyst. | Ensure the correct concentrations of CuSO₄ and THPTA are used. | |
| Protein Precipitation | High concentration of organic solvent (from dye stock). | Minimize the volume of the dye stock solution added. |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C) or for a shorter time. | |
| High Background Signal | Incomplete removal of unreacted dye. | Optimize the purification step (e.g., use a longer column or more extensive dialysis). |
Conclusion
The copper-catalyzed click chemistry protocol using Azide MegaStokes 735 provides a robust method for fluorescently labeling alkyne-modified proteins. The large Stokes shift and favorable spectroscopic properties of this dye make it an excellent choice for a variety of fluorescence-based assays. Researchers should optimize the provided protocol for their specific protein and application to achieve the best results.
References
- 1. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 2. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Azide MegaStokes dye 735 for copper catalyzed click labeling 1246853-82-6 [sigmaaldrich.com]
Application Notes and Protocols: Azide MegaStokes Dye 735 for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Azide (B81097) MegaStokes Dye 735 in live-cell imaging. This near-infrared fluorescent probe is characterized by a large Stokes shift, making it an exceptional tool for multiplexing and reducing background fluorescence in complex biological environments. Its azide functionality allows for covalent labeling of alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."
Introduction to Azide MegaStokes Dye 735
This compound is a highly water-soluble fluorescent reporter molecule designed for bioorthogonal labeling in living cells. Its large Stokes shift, the difference between the excitation and emission maxima, minimizes self-quenching and crosstalk between fluorophores in multi-color imaging experiments. The near-infrared emission is advantageous for deeper tissue penetration and reduced phototoxicity. The azide group enables the specific and stable labeling of target molecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.
Quantitative Data
The spectral and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 586 nm (in ethanol) | [1] |
| Emission Maximum (λem) | 735 nm (in ethanol) | [1] |
| Stokes Shift | ~149 nm | |
| Molar Absorbance | 50,000 M⁻¹cm⁻¹ | [1] |
| Reactive Group | Azide (-N₃) | |
| Labeling Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | |
| Solubility | Water, Ethanol, DMF, DMSO | [1] |
Experimental Protocols
The following protocols are generalized for the use of this compound in live-cell imaging. Optimization of dye concentration, incubation times, and imaging parameters may be necessary for specific cell types and experimental setups.
Protocol 1: General Live-Cell Labeling of Alkyne-Modified Biomolecules
This protocol describes the general workflow for labeling live cells that have been pre-incubated with an alkyne-modified metabolic precursor (e.g., an amino acid, sugar, or nucleoside analog).
Materials:
-
Live cells cultured on imaging-compatible plates or coverslips, pre-labeled with an alkyne-containing molecule.
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble Cu(I)-stabilizing ligand.
-
Sodium Ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Live-cell imaging medium
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 1-10 mM stock solution in anhydrous DMSO. Store protected from light at -20°C.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
THPTA: Prepare a 500 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be prepared fresh before each experiment.
-
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Incubate cells with the alkyne-modified metabolic precursor for a duration appropriate for the specific biological process being studied.
-
Wash the cells twice with warm DPBS to remove any unincorporated alkyne precursor.
-
-
Prepare the Click-Labeling Cocktail (prepare immediately before use):
-
For a final volume of 1 mL of labeling medium:
-
To 950 µL of live-cell imaging medium, add 5 µL of the 100 mM CuSO₄ stock solution (final concentration: 500 µM).
-
Add 25 µL of the 500 mM THPTA stock solution (final concentration: 12.5 mM). The recommended molar ratio of THPTA to CuSO₄ is 5:1 to chelate the copper and reduce cytotoxicity.
-
Vortex briefly to mix.
-
Add the desired volume of the this compound stock solution. A final concentration of 1-10 µM is a good starting point for optimization.
-
Immediately before adding to the cells, add 25 µL of the freshly prepared 1 M Sodium Ascorbate stock solution (final concentration: 25 mM). Vortex gently to mix.
-
-
-
Labeling Reaction:
-
Aspirate the DPBS from the cells and add the click-labeling cocktail.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Wash and Image:
-
Aspirate the labeling cocktail and wash the cells three times with warm live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for near-infrared dyes (Excitation: ~580-600 nm, Emission: ~710-750 nm).
-
Visualizing the Workflow
Caption: Workflow for live-cell labeling using this compound.
Signaling Pathway Visualization Example
While specific signaling pathways investigated with this dye are not yet published, a common application of metabolic labeling is to track protein synthesis and localization in response to a signaling event. The following diagram illustrates a hypothetical experiment where this compound is used to visualize newly synthesized proteins in response to growth factor signaling.
Caption: Visualizing protein synthesis downstream of growth factor signaling.
Important Considerations and Best Practices
-
Cytotoxicity: While THPTA and other ligands significantly reduce the cytotoxicity of copper, it is crucial to perform viability assays (e.g., using propidium (B1200493) iodide or a commercial viability kit) to ensure that the labeling conditions are not adversely affecting the cells.
-
Controls: Always include appropriate controls in your experiments. A key control is to perform the labeling procedure on cells that have not been incubated with the alkyne-modified precursor to assess background staining.
-
Photostability: Although MegaStokes dyes are reported to have excellent photostability, it is always advisable to minimize light exposure to the sample to prevent photobleaching and phototoxicity, especially during time-lapse imaging.
-
Optimization: The optimal concentrations of the dye, copper, ligand, and reducing agent, as well as the incubation time, may vary depending on the cell type, the specific alkyne-modified biomolecule, and its abundance. A systematic optimization of these parameters is recommended for each new experimental system.
References
Application Notes and Protocols for Azide MegaStokes 735 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide (B81097) MegaStokes 735 is a near-infrared fluorescent dye specifically designed for bioorthogonal labeling applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". Its large Stokes shift, excellent photostability, and water solubility make it a valuable tool for biological research.[1] This document provides detailed application notes and protocols for the use of Azide MegaStokes 735 in flow cytometry, with a focus on the analysis of cell surface glycans.
The methodology described herein is centered on metabolic glycan labeling. In this two-step approach, cells are first cultured with a synthetic monosaccharide analog containing an azide group. This azido-sugar is metabolized by the cell and incorporated into nascent glycans, which are then displayed on the cell surface. Subsequently, the azide-modified glycans are covalently labeled with Azide MegaStokes 735 via a highly specific and efficient click reaction. This enables the sensitive detection and quantification of changes in cell surface glycosylation patterns by flow cytometry.
Aberrant glycosylation is a well-established hallmark of various diseases, including cancer.[2][3][4][5] Changes in the glycan structures on the cell surface can significantly impact cell signaling, adhesion, and immune recognition.[2][3][4] Therefore, the ability to probe these alterations using techniques like metabolic glycan labeling coupled with flow cytometry is of great interest in basic research and drug development.
Product Information
Azide MegaStokes 735 is a bright and photostable near-infrared dye.
Physicochemical Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | 586 nm (in ethanol) | [1] |
| Emission Maximum (λem) | 735 nm (in ethanol) | [1] |
| Molar Absorbance | 50,000 M⁻¹cm⁻¹ | [1] |
| Stokes Shift | ~149 nm | |
| Quantum Yield | Not publicly available | |
| Fluorescence Lifetime | Not publicly available | |
| Solubility | Water, Ethanol, DMF, DMSO | [1] |
Flow Cytometry Application: Analysis of Cell Surface Glycosylation
A primary application of Azide MegaStokes 735 in flow cytometry is the detection of changes in cell surface glycosylation through metabolic labeling. This is particularly relevant in cancer research, where altered sialylation is a common feature. The following protocol outlines the steps for metabolic labeling of cells with an azide-modified sialic acid precursor, N-azidoacetylmannosamine (Ac4ManNAz), followed by click chemistry labeling with Azide MegaStokes 735 and subsequent flow cytometric analysis.
Experimental Workflow
Detailed Protocol
Materials:
-
Cells of interest (e.g., cancer cell line and a non-cancerous control)
-
Complete cell culture medium
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
Azide MegaStokes 735
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer with a yellow-green laser (561 nm) and appropriate filters
Protocol Steps:
-
Cell Culture and Metabolic Labeling:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to a healthy confluence.
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO.
-
Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM. Include a vehicle-only (DMSO) control.
-
Incubate the cells for 2-3 days at 37°C in a humidified CO₂ incubator to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells using a gentle, non-enzymatic cell dissociation method if they are adherent.
-
Wash the cells twice with ice-cold PBS containing 1% BSA.
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in PBS with 1% BSA.
-
-
Copper-Catalyzed Click Chemistry Reaction:
-
Note: Prepare the Click Reaction Cocktail fresh just before use and add the components in the specified order to prevent precipitation.
-
To 1 mL of the cell suspension (1 x 10⁶ cells), add the following components sequentially:
-
Azide MegaStokes 735: to a final concentration of 5-10 µM.
-
Copper(II) Sulfate (CuSO₄): to a final concentration of 50 µM.
-
THPTA (or other ligand): to a final concentration of 250 µM.
-
Sodium Ascorbate: to a final concentration of 2.5 mM (add last to initiate the reaction).
-
-
Gently vortex the cell suspension and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining for Flow Cytometry:
-
After the incubation, wash the cells twice with 2 mL of FACS buffer to remove unreacted click chemistry components.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of FACS buffer.
-
(Optional) At this stage, cells can be co-stained with other antibodies or viability dyes as needed for the experimental design.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer equipped with a yellow-green laser (561 nm) for excitation.
-
For detection of Azide MegaStokes 735, use a long-pass filter around 700-710 nm and a bandpass filter centered around 730-740 nm (e.g., 730/45 nm).
-
Collect a sufficient number of events for statistical analysis.
-
Analyze the data using appropriate flow cytometry software. Gate on the live, single-cell population and quantify the fluorescence intensity in the near-infrared channel.
-
Data Presentation: Expected Results
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) in NIR Channel |
| Cancer Cell Line | Ac4ManNAz + Azide MegaStokes 735 | High |
| Cancer Cell Line | DMSO + Azide MegaStokes 735 | Low (background) |
| Non-cancerous Cell Line | Ac4ManNAz + Azide MegaStokes 735 | Moderate to Low |
| Non-cancerous Cell Line | DMSO + Azide MegaStokes 735 | Low (background) |
Signaling Pathway Context: Aberrant Glycosylation in Cancer
Changes in cell surface glycosylation, particularly an increase in sialic acid, are a hallmark of cancer and can profoundly impact cell signaling pathways that drive tumor progression.[2][3][4][5] This altered "glyco-signature" can be effectively probed using metabolic labeling with Ac4ManNAz and detection with Azide MegaStokes 735.
The diagram above illustrates how metabolic labeling can be used to investigate the consequences of aberrant glycosylation in cancer. Increased sialylation on cell surface glycoproteins, such as Receptor Tyrosine Kinases (RTKs), can modulate their signaling activity, leading to increased cell proliferation and survival.[2] Furthermore, these altered glycans can mediate changes in cell adhesion, contributing to metastasis, and can interact with Siglec receptors on immune cells, leading to immune evasion.[6][7][8][9] By using Azide MegaStokes 735 to quantify the level of sialylation, researchers can correlate these changes with functional outcomes and assess the efficacy of therapies targeting these pathways.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inefficient metabolic labeling | Optimize Ac4ManNAz concentration and incubation time for your specific cell line. Ensure the Ac4ManNAz is not degraded. |
| Low concentration of Azide MegaStokes 735 | Increase the concentration of the dye in the click reaction. | |
| Inefficient click reaction | Ensure all click reaction components are fresh and added in the correct order. Optimize the reaction time. | |
| High background fluorescence | Non-specific binding of the dye | Ensure adequate washing steps after the click reaction. Include a control without Ac4ManNAz to assess background levels. |
| Cell death | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically take up fluorescent dyes. | |
| High cell clumping | Cell handling | Handle cells gently during harvesting and washing. Consider adding EDTA to the washing buffers. Filter the cell suspension before analysis. |
Conclusion
Azide MegaStokes 735, in conjunction with metabolic glycan labeling and click chemistry, provides a powerful and sensitive method for the analysis of cell surface glycosylation by flow cytometry. This approach is particularly valuable for investigating the role of aberrant glycosylation in disease, such as the increased sialylation observed in cancer. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to effectively utilize this near-infrared dye in their studies of cellular signaling and drug development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Aberrant Glycosylation as Biomarker for Cancer: Focus on CD43 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Glycosylation in Cancer: Aberrant Patterns & Biomarkers - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Sialic acids in pancreatic cancer cells drive tumour-associated macrophage differentiation via the Siglec receptors Siglec-7 and Siglec-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macau.uni-kiel.de [macau.uni-kiel.de]
Revolutionizing Cellular Imaging: Super-Resolution Microscopy with Large Stokes Shift Dyes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Super-Resolution Microscopy and the Advantage of Large Stokes Shift Dyes
Conventional fluorescence microscopy is limited by the diffraction of light, restricting the achievable resolution to approximately 200 nanometers. This fundamental constraint, known as Abbe's diffraction barrier, has long prevented the visualization of subcellular structures and molecular interactions in fine detail. The advent of super-resolution microscopy has shattered this barrier, offering unprecedented views into the intricate workings of the cell. Techniques such as Stimulated Emission Depletion (STED) microscopy, Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM) have revolutionized cell biology and are becoming indispensable tools in drug development.
A key element in the success of these advanced imaging techniques is the choice of fluorescent probes. Large Stokes shift (LSS) dyes have emerged as particularly valuable tools for super-resolution microscopy. The Stokes shift is the difference between the maximum excitation and emission wavelengths of a fluorophore. LSS dyes, with a Stokes shift typically greater than 80 nm, offer several distinct advantages[1]. Their large separation between excitation and emission spectra minimizes crosstalk between different fluorescent channels in multicolor imaging experiments[1]. This allows for the simultaneous visualization of multiple targets with greater clarity and precision. Furthermore, the use of LSS dyes can simplify the optical setup of a super-resolution microscope, particularly in STED microscopy, by allowing the use of a single depletion laser for multiple fluorophores[1].
These application notes provide a comprehensive overview of the application of LSS dyes in super-resolution microscopy, with a focus on STED, STORM, and PALM. We present a compilation of commercially available LSS dyes with their photophysical properties, detailed protocols for sample preparation and imaging, and illustrative diagrams to guide researchers in harnessing the full potential of these powerful imaging techniques.
Principles of Super-Resolution Microscopy with Large Stokes Shift Dyes
Super-resolution microscopy techniques achieve sub-diffraction resolution through different physical principles. The application of LSS dyes can be tailored to the specific requirements of each method.
Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a second, donut-shaped laser beam, the STED laser. This effectively narrows the area from which fluorescence is emitted, leading to a smaller effective point-spread function and thus higher resolution.
LSS dyes are particularly advantageous for multicolor STED imaging. By combining a "standard" dye with a small Stokes shift and an LSS dye, two different targets can be excited at distinct wavelengths while being depleted by the same STED laser, simplifying the experimental setup[1].
Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM)
STORM and PALM are single-molecule localization microscopy (SMLM) techniques that rely on the sequential activation and localization of individual fluorophores. In STORM, photoswitchable organic dyes are typically used, which can be cycled between a fluorescent "on" state and a dark "off" state. PALM, on the other hand, often utilizes photoactivatable fluorescent proteins.
Photoactivatable LSS dyes have been developed that are compatible with both STED and PALM, offering versatility in experimental design[2][3][4][5]. In the context of SMLM, LSS dyes can help to reduce background noise and improve the signal-to-noise ratio, leading to more precise localization of single molecules.
Commercially Available Large Stokes Shift Dyes for Super-Resolution Microscopy
The choice of the right LSS dye is crucial for successful super-resolution imaging. The following table summarizes the photophysical properties of a selection of commercially available LSS dyes suitable for STED, STORM, and PALM.
| Dye Name | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Recommended for | Supplier(s) |
| STED Dyes | |||||||
| Seta-375-NHS | 372 | 480 | 108 | N/A | N/A | STED | SETA BioMedicals |
| Seta-385-NHS | 384 | 512 | 128 | > 30,000 | 0.78 | STED | SETA BioMedicals |
| Seta-400-NHS | 400 | 576 | 176 | N/A | N/A | STED | SETA BioMedicals |
| SeTau-405-NHS | 405 | 518 | 113 | N/A | N/A | STED | SETA BioMedicals |
| Seta-670-NHS | 390 | 690 | 300 | 30,000 | N/A | STED | SETA BioMedicals |
| Seta-700-NHS | 395 | 713 | >300 | 31,000 | N/A | STED | SETA BioMedicals |
| Abberior LIVE 460L | ~460 | ~580 | ~120 | N/A | N/A | STED | Abberior |
| DyLight 515-LS | 515 | 650 | 135 | N/A | N/A | STED | Thermo Fisher Scientific |
| STORM/PALM Dyes | |||||||
| PA Janelia Fluor 549 | 549 | 571 | 22 | N/A | N/A | PALM | Tocris |
| PA Janelia Fluor 646 | 646 | 664 | 18 | N/A | N/A | PALM | Tocris |
| Alexa Fluor 647 | 650 | 668 | 18 | 270,000 | 0.33 | STORM | Thermo Fisher Scientific |
| Photoactivatable LSS Dyes | |||||||
| PaX Dyes (e.g., 3-NHS) | ~560 (activated) | ~660 (activated) | ~100 | N/A | N/A | STED, PALM | N/A (Research stage)[2] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for STED Microscopy
This protocol provides a general guideline for immunofluorescence staining of cultured cells for STED microscopy. Optimization of antibody concentrations, incubation times, and fixation methods may be necessary for specific targets and cell types.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum or 1% BSA in PBS)
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to an LSS dye (e.g., from the table above)
-
Mounting medium with a refractive index matched to the immersion oil (e.g., Mowiol or Prolong Gold)
-
High-quality coverslips (#1.5 thickness)
Procedure:
-
Cell Culture: Grow cells on high-quality coverslips to an appropriate confluency (typically 70-80%).
-
Fixation:
-
Rinse cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the LSS dye-conjugated secondary antibody in blocking buffer. Protect from light from this step onwards.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in a humidified chamber.
-
-
Final Washes:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide with a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the sample on a STED microscope equipped with the appropriate excitation and STED lasers for the chosen LSS dye.
-
Protocol 2: Sample Preparation for STORM Imaging with Organic Dyes
This protocol outlines the key steps for preparing samples for dSTORM (direct STORM) imaging using photoswitchable organic dyes. A critical component of this protocol is the specialized imaging buffer that facilitates the photoswitching of the dyes.
Materials:
-
Labeled sample (prepared using a similar immunofluorescence protocol as for STED)
-
STORM imaging buffer. A common recipe includes:
-
An enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase)
-
A primary thiol (e.g., β-mercaptoethanol (BME) or mercaptoethylamine (MEA)) in a buffer solution (e.g., Tris-HCl)
-
-
Sealed imaging chamber (e.g., a chambered coverslip or a slide with a sealed coverslip)
Procedure:
-
Sample Labeling: Prepare the immunolabeled sample as described in Protocol 1, using a secondary antibody conjugated to a STORM-compatible dye (e.g., Alexa Fluor 647).
-
Imaging Buffer Preparation:
-
Prepare the STORM imaging buffer immediately before use. The exact composition can be optimized for the specific dye and experimental conditions. A typical buffer might consist of a Tris-HCl buffer with glucose, glucose oxidase, catalase, and a thiol.
-
-
Sample Mounting for STORM:
-
Mount the coverslip in a suitable imaging chamber.
-
Replace the PBS with the freshly prepared STORM imaging buffer.
-
Seal the chamber to minimize oxygen exposure, as oxygen can inhibit the photoswitching of many dyes.
-
-
STORM Imaging:
-
Mount the sample on the STORM microscope.
-
Use a high-power laser to excite the fluorophores and induce photoswitching.
-
Acquire a long series of images (typically thousands of frames) to capture the stochastic "blinking" of individual fluorophores.
-
Use appropriate software to analyze the image series, localize the individual fluorophores with high precision, and reconstruct the final super-resolved image.
-
Multicolor Super-Resolution Imaging with Large Stokes Shift Dyes
The use of LSS dyes is particularly powerful for multicolor super-resolution imaging, as it allows for the clear separation of different fluorescent signals.
Experimental Considerations for Multicolor STED:
-
Dye Selection: Choose a combination of a small Stokes shift dye and an LSS dye that can be excited by different laser lines but efficiently depleted by the same STED laser.
-
Sequential vs. Simultaneous Imaging: Depending on the microscope capabilities and the spectral properties of the dyes, multicolor imaging can be performed sequentially (acquiring each channel separately) or simultaneously.
-
Crosstalk Correction: Even with LSS dyes, some spectral overlap may occur. It is important to perform control experiments with single-labeled samples to assess and correct for any potential crosstalk.
Example of a Two-Color STED Experiment:
-
Label your sample with two primary antibodies targeting two different proteins.
-
Use two secondary antibodies, one conjugated to a small Stokes shift dye (e.g., excited at 633 nm) and the other to an LSS dye (e.g., excited at 488 nm).
-
Use a single STED laser (e.g., at 775 nm) to deplete both dyes.
-
Acquire the two channels sequentially or simultaneously, depending on the instrument configuration.
Conclusion
Large Stokes shift dyes are powerful tools that significantly enhance the capabilities of super-resolution microscopy. Their unique spectral properties simplify multicolor imaging, reduce crosstalk, and improve signal-to-noise ratios. By carefully selecting the appropriate LSS dyes and optimizing sample preparation and imaging protocols, researchers can achieve stunning, high-resolution images of subcellular structures and molecular processes. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement LSS dyes in their super-resolution microscopy workflows, paving the way for new discoveries in cellular biology and beyond.
References
Application Notes and Protocols: Azide MegaStokes Dye 735 for STED Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Azide (B81097) MegaStokes Dye 735 in Stimulated Emission Depletion (STED) microscopy. Due to the limited availability of specific performance data for this dye in STED applications, this document combines the known properties of the dye with established protocols for click chemistry and STED imaging of spectrally similar fluorophores. Optimization of the provided protocols is highly recommended for specific experimental setups.
Introduction to Azide MegaStokes Dye 735
This compound is a far-red fluorescent dye featuring a large Stokes shift and an azide functional group for bioorthogonal labeling via click chemistry. Its spectral properties suggest its potential for super-resolution imaging techniques such as STED microscopy, particularly in multi-color imaging experiments where its large Stokes shift can help minimize spectral crosstalk. The azide moiety allows for the covalent labeling of alkyne-modified biomolecules in a highly specific manner, enabling the visualization of a wide range of targets, including proteins, nucleic acids, and glycans.
Performance and Specifications
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 586 nm (in ethanol) | [1] |
| Emission Maximum (λem) | 735 nm (in ethanol) | [1] |
| Molar Absorbance | 50,000 M⁻¹cm⁻¹ | [1] |
| Stokes Shift | ~149 nm | |
| Functional Group | Azide (-N₃) | |
| Quantum Yield (Aqueous) | Not available | |
| Fluorescence Lifetime (Aqueous) | Not available | |
| Recommended STED Laser | 750 - 780 nm (theoretical) |
Experimental Protocols
Protocol for Cellular Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of alkyne-modified biomolecules in fixed and permeabilized cells with this compound.
Materials:
-
Cells cultured on coverslips with alkyne-modified biomolecules
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Copper-coordinating ligand (e.g., TBTA)
-
Reducing agent (e.g., Sodium ascorbate)
-
Mounting medium suitable for STED microscopy
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on high-quality coverslips suitable for microscopy (e.g., #1.5H).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (Optional but Recommended):
-
Incubate the cells with a blocking buffer for 30 minutes to reduce non-specific background staining.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction volume:
-
1 µM this compound
-
100 µM CuSO₄
-
500 µM TBTA
-
1 mM Sodium ascorbate
-
(Dilute all components in PBS)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unreacted components.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using a mounting medium with a refractive index optimized for STED microscopy (e.g., ~1.52).
-
Protocol for STED Microscopy Imaging
This protocol provides a general guideline for imaging this compound with a STED microscope. Instrument-specific settings will require optimization.
Instrumentation:
-
A STED microscope equipped with appropriate excitation and depletion lasers.
Procedure:
-
Microscope Setup:
-
Turn on the microscope, lasers, and detectors.
-
Place the prepared slide on the microscope stage.
-
-
Locate the Sample:
-
Using a low-power objective and conventional confocal imaging mode, locate the region of interest.
-
-
Excitation and Detection Settings:
-
Excitation: Use a laser line close to the dye's excitation maximum, such as a 580-595 nm laser.
-
Detection: Set the detection window to capture the emission of the dye, for example, 700-750 nm. This will help to separate the fluorescence signal from the STED laser wavelength.
-
Pinhole: Adjust the pinhole to 1 Airy unit for optimal confocal sectioning.
-
-
STED Imaging:
-
STED Laser: Based on the emission spectrum of Azide MegaStokes 735, a STED laser in the range of 750-780 nm is recommended. A 775 nm depletion laser is a common option on many commercial systems.
-
STED Laser Power: Start with a low STED laser power and gradually increase it to achieve the desired resolution improvement. Be mindful that high STED power can lead to photobleaching.
-
Image Acquisition: Acquire STED images, optimizing parameters such as pixel size, scan speed, and averaging to obtain a good signal-to-noise ratio.
-
Gated STED (gSTED): If available, utilize gated STED to further improve resolution and reduce background by time-gating the detection to collect photons with a shorter lifetime.
-
Visualizations
References
Application Notes and Protocols for Single-Molecule Imaging with Azide MegaStokes Dye 735
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azide (B81097) MegaStokes Dye 735 for single-molecule imaging applications. This near-infrared dye, featuring a large Stokes shift, is particularly well-suited for advanced microscopy techniques, including super-resolution imaging. The following sections detail the dye's properties, a protocol for covalent labeling of target biomolecules using copper-catalyzed click chemistry, and a general workflow for single-molecule imaging experiments.
Introduction
Azide MegaStokes Dye 735 is a fluorescent probe designed for bioorthogonal labeling. Its azide functional group allows for covalent attachment to alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." The dye's key feature is its exceptionally large Stokes shift (the difference between the excitation and emission maxima), which is advantageous for minimizing self-quenching and reducing background noise in fluorescence imaging. These properties, combined with its excellent photostability, make it a valuable tool for single-molecule studies where detection of individual fluorophores is paramount. MegaStokes dyes are also noted for their utility in fluorescence resonance energy transfer (FRET) applications, as their large Stokes shift minimizes spectral overlap with other fluorophores[1].
Key Applications
-
Single-Molecule Tracking: Observing the dynamics and localization of individual proteins, lipids, or other biomolecules in living cells or in vitro.
-
Super-Resolution Microscopy: Techniques such as STED (Stimulated Emission Depletion) microscopy benefit from the large Stokes shift of MegaStokes dyes, enabling imaging beyond the diffraction limit[2][3][4][5].
-
In Vitro Single-Molecule Studies: Investigating conformational changes and binding kinetics of biomolecules on surfaces.
Quantitative Data
A summary of the known quantitative properties of this compound is presented in the table below. It is important to note that photostability and quantum yield can be highly dependent on the local environment and imaging conditions.
| Property | Value | Source |
| Excitation Maximum (Ex) | 586 nm (in ethanol) | [1] |
| Emission Maximum (Em) | 735 nm (in ethanol) | [1] |
| Molar Absorbance | 50,000 M⁻¹cm⁻¹ | [1] |
| Stokes Shift | ~149 nm | Calculated |
| Solubility | Water, Ethanol, DMF, DMSO | [1] |
| Net Charge | Zero | [1] |
| Quantum Yield | Not specified in available literature | |
| Photostability | Described as "excellent" | [1] |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Biomolecules with this compound via CuAAC
This protocol describes the general procedure for labeling alkyne-modified proteins on the surface of live cells. It is based on established methods for copper-catalyzed click chemistry in a biological context.
Materials:
-
Alkyne-modified cells or biomolecules
-
This compound (e.g., from Sigma-Aldrich)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO for stock solutions
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh for each experiment.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Labeling Reaction:
-
Wash the alkyne-modified cells or biomolecules twice with PBS to remove any interfering substances.
-
Prepare the "click" reaction cocktail. For a final volume of 1 mL, add the components in the following order:
-
940 µL of PBS
-
10 µL of 50 mM CuSO₄ (final concentration: 500 µM)
-
10 µL of 50 mM THPTA (final concentration: 500 µM)
-
20 µL of 500 mM sodium ascorbate (final concentration: 10 mM)
-
Vortex the mixture gently.
-
-
Add 1-5 µL of the 10 mM this compound stock solution to the reaction cocktail (final concentration: 10-50 µM). The optimal concentration should be determined empirically.
-
Add the complete reaction cocktail to the cells or biomolecules.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
After incubation, remove the reaction cocktail.
-
Wash the cells or biomolecules three times with PBS to remove unreacted dye and catalyst components.
-
-
Imaging:
-
The labeled sample is now ready for single-molecule imaging. Proceed with your imaging protocol using an appropriate fluorescence microscope setup.
-
Protocol 2: General Workflow for Single-Molecule Imaging
This protocol outlines the key steps for acquiring and analyzing single-molecule data.
Equipment:
-
Total Internal Reflection Fluorescence (TIRF) microscope or other single-molecule sensitive microscope
-
Laser line for excitation (e.g., ~580-590 nm)
-
Appropriate emission filters for collecting light >700 nm
-
EMCCD or sCMOS camera with high sensitivity
Procedure:
-
Sample Preparation:
-
Immobilize the labeled biomolecules on a passivated glass slide for in vitro studies.
-
For live-cell imaging, ensure cells are plated on a suitable imaging dish or chamber.
-
-
Microscope Setup:
-
Align the laser for TIRF illumination to excite only the molecules near the coverslip, minimizing background fluorescence.
-
Set the laser power to an appropriate level to achieve a good signal-to-noise ratio without causing rapid photobleaching. This needs to be optimized for each experiment.
-
Set the camera acquisition parameters (exposure time, gain) to clearly detect single-molecule blinking or diffusion events.
-
-
Data Acquisition:
-
Acquire a time-series of images (a "movie") of the sample. The duration and frame rate will depend on the dynamics of the molecule being studied.
-
-
Data Analysis:
-
Use single-particle tracking software to identify and localize individual fluorescent spots in each frame of the movie.
-
Analyze the trajectories of individual molecules to determine diffusion coefficients, confinement, and other dynamic parameters.
-
For localization-based super-resolution, accumulate the positions of many localized molecules over time to reconstruct a high-resolution image.
-
Visualizations
Caption: Experimental workflow for single-molecule imaging.
Caption: Labeling a cell surface receptor for tracking.
References
- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: High-Efficiency Labeling of Oligonucleotides Using Azide-Reactive Dyes
For Research, Diagnostics, and Drug Development Professionals
Introduction
The covalent attachment of reporter molecules, such as fluorescent dyes, to oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutics. Among the most robust and versatile methods for this purpose is "click chemistry," a set of bioorthogonal reactions that are highly specific, efficient, and reliable under a broad range of conditions.[1][2][3] This approach typically involves the reaction between an azide (B81097) and an alkyne. Since neither functional group is naturally present in biological systems, these reactions offer exceptional specificity.[1][4]
This document provides detailed protocols for labeling oligonucleotides using two primary click chemistry methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While the most common strategy involves reacting an alkyne-modified oligonucleotide with an azide-containing dye, these protocols are broadly applicable to the reverse configuration as well.
Overview of Labeling Chemistries
The choice between CuAAC and SPAAC depends on the specific application, the sensitivity of the oligonucleotide and dye to copper ions, and the desired reaction kinetics.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction that utilizes a copper(I) catalyst to join a terminal alkyne and an azide, forming a stable triazole linkage.[2][] The use of copper-stabilizing ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to prevent oxidative damage to the oligonucleotide and to accelerate the reaction.[2][6][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative uses a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) that reacts spontaneously with an azide.[][] The high ring strain of the cyclooctyne provides the energy needed to drive the reaction forward without a metal catalyst, making it ideal for applications in living cells or with copper-sensitive molecules.[][][9] Although historically slower than CuAAC, newer cyclooctyne reagents offer significantly improved reaction rates.[][10][11]
Comparison of Key Labeling Parameters
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Rate | Very fast (minutes to a few hours)[2][] | Varies with cyclooctyne; can be very fast (minutes to hours)[12] |
| Biocompatibility | Potentially cytotoxic due to Cu(I) catalyst, though ligands mitigate this[7][9] | Excellent; no cytotoxic metal catalyst required[][] |
| Reagents Required | Azide, Terminal Alkyne, Cu(I) source (e.g., CuSO₄), Reducing Agent (e.g., Sodium Ascorbate), Ligand (e.g., TBTA/THPTA)[1][13] | Azide, Strained Cyclooctyne (e.g., DBCO)[] |
| Typical Yield | High to quantitative (>95%)[9] | Generally high (>90%)[9] |
| Selectivity | Highly selective for azides and terminal alkynes[] | Highly selective for azides and strained alkynes[] |
| Primary Use Case | In vitro labeling, material functionalization, when speed is critical. | Live-cell imaging, in vivo applications, labeling of copper-sensitive biomolecules.[9] |
Experimental Protocols
Note: Oligonucleotides should first be modified with the appropriate functional group (terminal alkyne for CuAAC; strained alkyne or azide for SPAAC) using standard phosphoramidite (B1245037) chemistry during synthesis.[1]
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified oligonucleotide with an azide-functionalized dye.
Materials and Reagents
-
Alkyne-modified oligonucleotide
-
Azide-dye (e.g., fluorescent azide)
-
Nuclease-free water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Click Chemistry Buffer: 2M Triethylammonium acetate (B1210297) (TEAA), pH 7.0[1][4]
-
Copper Stock: 10 mM Copper(II) Sulfate (CuSO₄) in water[4]
-
Reducing Agent Stock: 50 mM Sodium Ascorbate in water (must be freshly prepared)[13]
Experimental Procedure
-
Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).
-
Reaction Assembly: In a microcentrifuge tube, combine the following reagents in order. The final volume can be scaled as needed (example for a 100 µL reaction with 10 nmol of oligo):
-
Vortex the mixture gently.
-
Catalyst Preparation: In a separate tube, premix the Copper Stock and Ligand Stock. For THPTA, use a 1:5 molar ratio of Cu:Ligand.[6] For TBTA, a 1:2 ratio of Cu:Ligand is common.[3]
-
Reaction Initiation:
-
Degassing (Optional but Recommended): To prevent oxidation, gently bubble argon or nitrogen gas through the solution for 30 seconds.[1][13]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight.[1][2][13] If a precipitate forms, heating briefly to 70-80°C can help redissolve it.[4][13]
-
Purification: Proceed to the purification protocol.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free labeling of an azide-modified oligonucleotide with a DBCO-functionalized dye.
Materials and Reagents
-
Azide-modified oligonucleotide
-
DBCO-dye
-
Nuclease-free water or a suitable buffer (e.g., PBS)
-
DMSO (if needed to dissolve the dye)
Experimental Procedure
-
Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in water or buffer to a desired stock concentration.
-
Dye Preparation: Dissolve the DBCO-dye in DMSO to create a stock solution (e.g., 10 mM).
-
Reaction Assembly:
-
In a microcentrifuge tube, add the azide-modified oligonucleotide solution.
-
Add 2-5 equivalents of the DBCO-dye stock solution.
-
-
Vortex the mixture gently.
-
Incubation: Incubate the reaction at room temperature. Reaction times can vary from 1 to 16 hours depending on the specific cyclooctyne and reactant concentrations.[14] The reaction progress can be monitored by HPLC or PAGE.
-
Purification: Proceed to the purification protocol.
Purification and Analysis
Purification is critical to remove unreacted dye and unlabeled oligonucleotides.[15][16]
Methods
-
Ethanol (B145695)/Acetone Precipitation: A common first step to remove bulk impurities.
-
Add 0.1 volumes of 3 M Sodium Acetate to the reaction mixture.[14]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the oligonucleotide.[13]
-
Carefully discard the supernatant and wash the pellet with cold 70% ethanol or acetone.[1]
-
Air dry the pellet and resuspend in nuclease-free water.
-
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is highly effective for separating the more hydrophobic dye-labeled oligonucleotide from the unlabeled oligo and free dye.[][18] This is often the preferred method for achieving high purity.[15]
-
Polyacrylamide Gel Electrophoresis (PAGE): Can also be used to separate labeled from unlabeled product based on the mobility shift imparted by the dye.
Analysis
-
UV-Vis Spectrophotometry: Quantify the oligonucleotide concentration (at 260 nm) and dye concentration (at its λmax) to determine labeling efficiency.
-
Mass Spectrometry (MALDI-TOF): Confirm the successful conjugation by verifying the molecular weight of the final product.
Visual Workflows and Reactions
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Chemical principle of CuAAC and SPAAC reactions for oligonucleotide labeling.
References
- 1. interchim.fr [interchim.fr]
- 2. glenresearch.com [glenresearch.com]
- 3. genelink.com [genelink.com]
- 4. lumiprobe.com [lumiprobe.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 16. tandfonline.com [tandfonline.com]
- 18. atdbio.com [atdbio.com]
Application Note: Azide MegaStokes 735 for Dual-Labeled Probes in qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative real-time PCR (qPCR) is a cornerstone technique for the sensitive and specific detection and quantification of nucleic acids. Dual-labeled hydrolysis probes are a common format, utilizing a fluorophore-quencher pair to generate a sequence-specific fluorescent signal. The choice of fluorophore is critical for assay performance, especially in multiplex applications where spectral overlap between different dyes must be minimized.
Azide (B81097) MegaStokes 735 is a far-red emitting fluorescent dye with a large Stokes shift, making it an attractive candidate for use in qPCR probes, particularly for multiplex assays. Its azide functionality allows for convenient incorporation into oligonucleotide probes via click chemistry. This application note provides a guide for the use of Azide MegaStokes 735 in dual-labeled qPCR probes, including recommended quenchers, a protocol for probe synthesis, and considerations for qPCR assay design and instrumentation.
Advantages of Azide MegaStokes 735 in qPCR
-
Large Stokes Shift: The significant separation between the excitation and emission maxima of MegaStokes 735 reduces self-quenching and allows for more flexible filter set design, minimizing crosstalk in multiplex assays.[1]
-
Far-Red Emission: Emission in the far-red spectrum (around 735 nm) helps to reduce background fluorescence from biological samples, potentially increasing the signal-to-noise ratio.
-
Click Chemistry Compatibility: The azide group enables a highly efficient and specific covalent attachment to an alkyne-modified oligonucleotide, simplifying the synthesis of custom probes.[2][3]
Key Properties of Azide MegaStokes 735
| Property | Value | Reference |
| Excitation Maximum (λex) | 586 nm | [1] |
| Emission Maximum (λem) | 735 nm | [1] |
| Molar Absorbance (ε) | 50,000 M⁻¹cm⁻¹ | [1] |
| Functional Group | Azide | [1] |
Recommended Quencher for MegaStokes 735
The long emission wavelength of MegaStokes 735 requires a quencher with broad absorption in the far-red region. Based on commercially available quenchers, Black Hole Quencher™-3 (BHQ™-3) is the most suitable option, with a quenching range of 620-730 nm.[4] While the spectral overlap is not perfect, it is the best available choice to minimize background fluorescence and ensure a good signal-to-noise ratio.[4][5]
Experimental Protocols
Protocol 1: Synthesis of a Dual-Labeled Probe with Azide MegaStokes 735 and a 3'-Quencher using Click Chemistry
This protocol describes a two-step click chemistry approach to synthesize a dual-labeled probe with a 5'-Azide MegaStokes 735 and a 3'-quencher. This method involves the synthesis of an oligonucleotide with two different click handles.
Materials:
-
5'-DBCO-TEG Phosphoramidite (B1245037)
-
3'-Alkyne-Modifier Serinol CPG
-
Azide MegaStokes 735
-
Azide-modified BHQ-3 (or other suitable quencher)
-
Standard oligonucleotide synthesis reagents
-
Glen-Pak™ cartridge or equivalent for purification
-
Copper(II) sulfate/THPTA solution
-
Sodium ascorbate (B8700270)
-
Anhydrous DMSO
-
Sodium acetate (B1210297)
Procedure:
-
Oligonucleotide Synthesis:
-
Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry on a 3'-Alkyne-Modifier Serinol CPG.
-
In the final coupling step, use 5'-DBCO-TEG Phosphoramidite to introduce the 5'-DBCO group.
-
Deprotect the oligonucleotide using AMA for 2 hours at room temperature.[6]
-
Purify the oligonucleotide using a Glen-Pak™ cartridge.[6] Elute the purified oligo and dry it completely.
-
-
First Click Reaction (DBCO-Azide):
-
Dissolve the purified, dried oligo in water.
-
Add the azide-modified BHQ-3 quencher dissolved in DMSO.
-
Allow the reaction to proceed overnight at room temperature. This copper-free click reaction will couple the quencher to the 5'-DBCO group.[6]
-
Precipitate the oligonucleotide using sodium acetate and ethanol to remove excess quencher.[6]
-
-
Second Click Reaction (Copper-Catalyzed Alkyne-Azide):
-
Dissolve the quencher-labeled oligonucleotide in water.
-
Add Azide MegaStokes 735 dissolved in DMSO.
-
Add the pre-mixed and degassed copper(II) sulfate/THPTA solution.[6]
-
Add sodium ascorbate to initiate the reaction.[6]
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Precipitate the dual-labeled oligonucleotide with sodium acetate and ethanol to remove excess dye and catalyst.[6]
-
-
Final Purification:
-
Purify the final dual-labeled probe using HPLC to ensure high purity, which is critical for qPCR applications.
-
Protocol 2: qPCR Assay using a MegaStokes 735 Dual-Labeled Probe
This protocol provides a general framework for a qPCR experiment. Optimization of primer and probe concentrations, as well as thermal cycling parameters, is essential for optimal performance.
Materials:
-
Purified dual-labeled probe with 5'-MegaStokes 735 and 3'-BHQ-3
-
Forward and reverse primers
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Template DNA
-
Nuclease-free water
-
qPCR instrument with appropriate filter sets
Procedure:
-
Reaction Setup:
-
Prepare a reaction mix containing the qPCR master mix, forward primer, reverse primer, and the dual-labeled probe at their optimized concentrations.
-
A typical starting point for primer concentration is 100-500 nM and for the probe is 50-250 nM.
-
Aliquot the master mix into qPCR tubes or wells of a plate.
-
Add the template DNA or no-template control (NTC) to the respective tubes/wells.
-
The final reaction volume is typically 10-25 µL.
-
-
Thermal Cycling:
-
A typical qPCR program consists of an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 10-30 seconds.
-
Annealing/Extension: 60-65°C for 30-60 seconds (data acquisition is performed at this step).
-
-
-
Data Analysis:
-
The qPCR instrument software will generate amplification plots.
-
Set the baseline and threshold to determine the cycle threshold (Ct) values for each sample.
-
Analyze the Ct values to determine the relative or absolute quantification of the target nucleic acid.
-
Data Presentation
The following tables summarize the expected performance characteristics of a MegaStokes 735 dual-labeled probe. Note: As specific experimental data for Azide MegaStokes 735 in qPCR is not yet widely available, these values are estimations based on the properties of similar far-red dyes and should be experimentally verified.
Table 1: Estimated Spectroscopic Properties of a MegaStokes 735 Dual-Labeled Probe
| Parameter | Estimated Value | Notes |
| Quantum Yield (Φ) | 0.1 - 0.3 | The quantum yield of far-red dyes can be lower than that of dyes in the visible range and can be influenced by conjugation to an oligonucleotide.[7][8] |
| Photostability | Moderate to High | Cyanine-based dyes, to which MegaStokes 735 is structurally related, can exhibit good photostability, but this should be confirmed under qPCR cycling conditions.[1][9][10] |
Table 2: qPCR Performance Metrics (Hypothetical Data for a Validated Assay)
| Metric | Expected Performance | Considerations |
| Signal-to-Noise Ratio | > 10 | A high signal-to-noise ratio is crucial for sensitivity. This is dependent on efficient quenching and low background fluorescence.[11][12] |
| PCR Efficiency | 90-110% | Optimal primer and probe design, along with optimized reaction conditions, are necessary to achieve high PCR efficiency. |
| Linear Dynamic Range | 6-8 log units | The ability to accurately quantify target over a wide range of concentrations. |
| Limit of Detection (LOD) | < 50 copies | The lowest concentration of target that can be reliably detected. |
Visualizations
Experimental Workflow for Dual-Labeled Probe Synthesis
Caption: A stepwise workflow for the synthesis of a dual-labeled probe using a two-step click chemistry approach.
Mechanism of a Dual-Labeled Hydrolysis Probe in qPCR
Caption: The mechanism of signal generation for a dual-labeled hydrolysis probe during the extension phase of qPCR.
qPCR Instrument Compatibility
Azide MegaStokes 735, with its excitation at 586 nm and emission at 735 nm, requires a qPCR instrument with a suitable filter set for far-red dyes. Many modern qPCR instruments offer customizable filter sets or have channels that can accommodate these wavelengths.
Recommended Filter Set:
-
Excitation Filter: A bandpass filter centered around 580-590 nm.
-
Emission Filter: A long-pass or bandpass filter that captures emissions above 700 nm.
It is crucial to verify the filter specifications of your qPCR instrument and, if necessary, to calibrate the instrument for the MegaStokes 735 dye.
Conclusion
Azide MegaStokes 735 presents a promising option for the development of dual-labeled probes for qPCR, particularly for multiplexing applications where its far-red emission and large Stokes shift can be advantageous. The use of click chemistry for probe synthesis offers a robust and flexible method for incorporating this dye. While further experimental validation is needed to fully characterize its performance in qPCR, this application note provides a comprehensive guide for researchers to begin exploring the potential of Azide MegaStokes 735 in their quantitative nucleic acid detection assays. Successful implementation will depend on careful probe design, selection of an appropriate quencher, and optimization of qPCR conditions.
References
- 1. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idtdna.com [idtdna.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Black Hole Quencher® Dyes | LGC, Biosearch Technologies [biosearchtech.com]
- 5. BLACK HOLE QUENCHER™ (BHQ™) [sigmaaldrich.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Local Electric Field Controls Fluorescence Quantum Yield of Red and Far-Red Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New unsymmetrical cyanine dyes for real-time thermal cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers [mdpi.com]
- 11. Seven Novel Probe Systems for Real-Time PCR Provide Absolute Single-Base Discrimination, Higher Signaling, and Generic Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Click Chemistry Labeling of Peptides with Azide MegaStokes 735
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool for the precise and efficient labeling of biomolecules.[1][2][3] This reaction's high specificity, quantitative yield, and compatibility with aqueous environments make it ideal for conjugating sensitive molecules like peptides with reporter tags such as fluorescent dyes. Azide (B81097) MegaStokes 735 is a far-red fluorescent dye featuring a large Stokes shift, which is advantageous for reducing fluorescence bleed-through in multiplexing experiments.[4] Its azide functionality allows for straightforward attachment to alkyne-modified peptides via the CuAAC reaction.
These application notes provide detailed protocols for the labeling of alkyne-containing peptides with Azide MegaStokes 735, subsequent purification and characterization of the fluorescently labeled peptide, and an example application in a protease activity assay.
Data Presentation
Table 1: Photophysical Properties of Azide MegaStokes 735 and Representative Far-Red Dye-Peptide Conjugates
| Property | Azide MegaStokes 735 (Free Dye in Ethanol)[4] | Representative Far-Red Coumarin-Octreotide Conjugate (in H2O)[1] | Representative Far-Red Conjugated Polyelectrolyte (in H2O)[5] |
| Excitation Maximum (λex) | 586 nm | 555 nm | ~650 nm |
| Emission Maximum (λem) | 735 nm | 615 nm | ~850 nm |
| Stokes Shift | 149 nm | 60 nm | ~200 nm |
| Molar Absorptivity (ε) | 50,000 M⁻¹cm⁻¹ | Not Reported | Not Reported |
| Fluorescence Quantum Yield (ΦF) | Not Reported | 0.19 | 0.25 |
| Photostability | Reported as "Excellent" | Stable in cell culture medium | Not Reported |
Experimental Protocols
Diagram 1: Click Chemistry Labeling Workflow
Caption: Experimental workflow for peptide labeling.
Protocol 1: Labeling of Alkyne-Modified Peptides with Azide MegaStokes 735
This protocol is a general guideline for the copper-catalyzed click chemistry reaction between an alkyne-modified peptide and Azide MegaStokes 735. Optimization may be required depending on the specific peptide sequence and its solubility.
Materials:
-
Alkyne-modified peptide
-
Azide MegaStokes 735
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-modified peptide: Prepare a 1-10 mM stock solution in deionized water or an appropriate buffer.
-
Azide MegaStokes 735: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 250 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified peptide solution (to a final concentration of 100-500 µM)
-
Reaction buffer
-
Azide MegaStokes 735 stock solution (1.5 to 5 equivalents relative to the peptide)
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
In a separate tube, premix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the peptide/dye solution to a final copper concentration of 50-250 µM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by analytical RP-HPLC.
-
Protocol 2: Purification and Characterization of the Labeled Peptide
Purification by RP-HPLC:
-
Acidify the reaction mixture with 0.1% trifluoroacetic acid (TFA).
-
Inject the mixture onto a C18 reverse-phase HPLC column.
-
Elute the labeled peptide using a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA). The labeled peptide will be more hydrophobic than the unlabeled peptide and will have a longer retention time.
-
Monitor the elution profile at both 220 nm (for the peptide backbone) and the absorbance maximum of Azide MegaStokes 735 (~586 nm).
-
Collect the fractions containing the purified labeled peptide.
-
Lyophilize the purified fractions to obtain the final product as a powder.
Characterization:
-
Mass Spectrometry: Confirm the successful conjugation and purity of the labeled peptide by ESI-MS or MALDI-TOF mass spectrometry. The observed mass should correspond to the sum of the mass of the alkyne-peptide and the Azide MegaStokes 735.
-
Fluorescence Spectroscopy: Characterize the photophysical properties of the labeled peptide by measuring its absorption and emission spectra. Determine the quantum yield relative to a standard if required.
Application Example: FRET-Based Protease Activity Assay
Fluorescently labeled peptides are widely used as substrates in Förster Resonance Energy Transfer (FRET) based assays to monitor protease activity.[6][7][8] In this example, a peptide substrate is dually labeled with a FRET donor and a far-red acceptor (e.g., a peptide labeled with Azide MegaStokes 735 as the acceptor and a suitable donor). In the intact peptide, excitation of the donor results in energy transfer to the acceptor, leading to acceptor emission. Upon cleavage of the peptide by a specific protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.
Diagram 2: FRET-Based Protease Assay Principle
Caption: Principle of a FRET-based protease assay.
Protocol 3: Monitoring Protease Activity
Materials:
-
FRET peptide substrate (dually labeled with a suitable donor and Azide MegaStokes 735 as the acceptor)
-
Protease of interest
-
Assay buffer (optimal for the specific protease)
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Fluorescence plate reader
Procedure:
-
Prepare Solutions:
-
Dilute the FRET peptide substrate to the desired final concentration (typically in the low micromolar range) in the assay buffer.
-
Prepare a serial dilution of the protease in the assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the FRET peptide substrate solution.
-
Include control wells:
-
Substrate only (no enzyme) for background fluorescence.
-
Substrate with a known inhibitor of the protease to confirm specificity.
-
-
-
Initiate Reaction:
-
Add the protease solution to the wells to initiate the cleavage reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity of both the donor and acceptor channels at regular time intervals.
-
Excitation and emission wavelengths should be set according to the spectral properties of the donor and Azide MegaStokes 735.
-
-
Data Analysis:
-
Calculate the ratio of donor to acceptor fluorescence intensity over time.
-
An increase in the donor/acceptor ratio indicates protease activity.
-
Plot the initial reaction rates against the protease concentrations to determine enzyme kinetics.
-
Conclusion
The click chemistry-based labeling of peptides with Azide MegaStokes 735 provides a robust and efficient method for generating far-red fluorescent probes. These probes are valuable tools for a wide range of applications in biological research and drug discovery, including cellular imaging and high-throughput screening assays. The protocols provided herein offer a comprehensive guide for the successful implementation of this powerful labeling strategy.
References
- 1. DSpace [diposit.ub.edu]
- 2. A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Approaches for Labeling Targeting Peptides with Far-Red Emitting Coumarin Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A bright far-red and near-infrared fluorescent conjugated polyelectrolyte with quantum yield reaching 25% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for Long-term Time-lapse Imaging with Photostable Near-Infrared Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term time-lapse imaging is a powerful technique for studying dynamic cellular processes and in vivo events over extended periods. The choice of fluorescent probe is critical for the success of such experiments, with photostability being a paramount requirement. Near-infrared (NIR) dyes have emerged as superior tools for long-term imaging due to their intrinsic properties that overcome many limitations of conventional visible light fluorophores.[1][2][3][4] This document provides detailed application notes and protocols for utilizing photostable NIR dyes in long-term time-lapse imaging, enabling researchers to track cellular dynamics, monitor disease progression, and evaluate therapeutic responses with high fidelity.
The NIR region of the electromagnetic spectrum, particularly the NIR-I (650-900 nm) and NIR-II (1000-1700 nm) windows, offers significant advantages for biological imaging.[5][6] Light in this range experiences reduced absorption and scattering by biological tissues, leading to deeper tissue penetration and a higher signal-to-noise ratio.[5][7][8] Furthermore, cellular and tissue autofluorescence is minimal in the NIR spectrum, further enhancing image contrast.[2][4][9] These characteristics make NIR dyes ideal for demanding applications such as in vivo small animal imaging and long-term tracking of cells and molecules.[5][10]
Advantages of Photostable NIR Dyes for Long-Term Imaging
The use of photostable NIR dyes offers several key advantages for long-term time-lapse studies:
-
Reduced Phototoxicity: NIR light is less energetic than visible light, minimizing phototoxic effects on living cells and tissues during prolonged exposure, which is crucial for maintaining normal physiological processes.[11][12]
-
Deep Tissue Penetration: The reduced scattering and absorption of NIR light allow for imaging deeper into tissues compared to visible light, enabling the study of processes within living organisms.[5][6][7][8]
-
High Signal-to-Noise Ratio: The minimal autofluorescence from biological samples in the NIR region results in a significantly improved signal-to-noise ratio, leading to clearer and more sensitive imaging.[5][8][9][13]
-
Enhanced Photostability: Many NIR dyes, particularly certain classes like cyanine (B1664457) and silicon-rhodamine dyes, exhibit exceptional photostability, allowing for continuous imaging over extended periods without significant signal loss.[1][12][14][15][16]
-
Multiplexing Capabilities: The broad NIR spectrum allows for the use of multiple dyes with distinct spectral properties for simultaneous tracking of different targets.[17][18]
Quantitative Properties of Photostable NIR Dyes
The selection of an appropriate NIR dye depends on its specific photophysical properties. The following table summarizes key quantitative data for some commonly used photostable NIR dyes.
| Dye Class | Specific Dye Example | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features & Applications |
| Cyanine Dyes | Indocyanine Green (ICG) | ~780 | ~830 | Low (~0.01 in aqueous solution) | FDA-approved, used in clinical imaging, sentinel lymph node mapping.[7][19] |
| IRDye 800CW | ~774 | ~789 | High | Excellent for in vivo imaging, antibody conjugation.[7] | |
| Seta-780-NHS | 777 | 807 | - | Amine-reactive, suitable for protein labeling in vivo.[20] | |
| PPCy dyes | - | - | >0.50 | Low photobleaching and long fluorescence lifetimes.[17] | |
| Silicon-Rhodamine Dyes | SiR Dyes | ~650 | ~670 | High | Excellent for super-resolution microscopy and long-term live-cell imaging of various cellular structures.[11] |
| HMSiR680-Me | 680 | - | - | Superior photostability for long-term, time-lapse, and super-resolution imaging of acidic organelles.[12][16][21] | |
| Porphyrin Derivatives | Conjugated Porphyrin Dimers | 650-800 | 700-800 | - | Improved photostability compared to monomers, potential for photodynamic therapy.[1] |
| Squaraine Dyes | - | - | - | - | Narrow and intense absorption/emission in the NIR region, but can have stability issues in aqueous media.[17] |
Experimental Protocols
Protocol 1: In Vitro Long-Term Live-Cell Imaging
This protocol outlines the general steps for labeling live cells with a photostable NIR dye for long-term time-lapse microscopy.
Materials:
-
Photostable NIR dye (e.g., a SiR-based probe or a photostable cyanine dye)
-
Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal or widefield fluorescence microscope equipped for NIR imaging and with environmental control (temperature, CO2)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in an imaging-compatible dish.
-
Dye Preparation: Prepare a stock solution of the NIR dye in anhydrous DMSO. Further dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (typically in the nanomolar to low micromolar range).
-
Cell Labeling: Remove the culture medium from the cells and add the dye-containing medium. Incubate the cells for the recommended time (e.g., 30 minutes to a few hours) at 37°C and 5% CO2.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.
-
Imaging: Mount the imaging dish on the microscope stage within the environmental chamber.
-
Time-Lapse Acquisition:
-
Set the appropriate excitation and emission filters for the chosen NIR dye.
-
Use the lowest possible laser power to minimize phototoxicity and photobleaching.[11]
-
Optimize acquisition parameters (exposure time, frame rate, Z-stack settings) for your specific experiment.
-
Initiate the time-lapse acquisition for the desired duration.
-
Protocol 2: In Vivo Small Animal Imaging
This protocol provides a general guideline for long-term in vivo imaging of small animals using targeted or passively accumulating NIR dyes.
Materials:
-
Photostable NIR dye or a targeted NIR probe (e.g., antibody-dye conjugate)
-
Small animal model (e.g., mouse)
-
In vivo imaging system (e.g., IVIS) with NIR capabilities
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or other appropriate vehicle for injection
Procedure:
-
Probe Preparation: Dissolve the NIR dye or probe in a sterile, biocompatible vehicle to the desired concentration.
-
Animal Preparation: Anesthetize the animal using a calibrated vaporizer system.
-
Probe Administration: Administer the NIR probe to the animal via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection).
-
Imaging:
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Select the appropriate excitation and emission filters for the NIR dye.
-
Acquire images at various time points post-injection (e.g., 1, 6, 24, 48, 72 hours) to track the biodistribution and accumulation of the probe.[5][22]
-
Maintain the animal under anesthesia for the duration of each imaging session.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the fluorescent signal in regions of interest (ROIs).
-
Analyze the changes in signal intensity over time to study the dynamic process of interest.
-
Signaling Pathways and Targeted Imaging
A significant application of NIR dyes in long-term imaging is the visualization of specific molecular targets or signaling pathways. This is often achieved by conjugating the NIR dye to a targeting moiety, such as an antibody, peptide, or small molecule, that specifically binds to a protein or receptor of interest.
Conclusion
Photostable NIR dyes are indispensable tools for modern biological and biomedical research, enabling long-term, dynamic visualization of cellular and in vivo processes with unprecedented clarity and depth. By leveraging the advantages of the NIR window and the enhanced photostability of these probes, researchers can conduct prolonged time-lapse experiments with minimal perturbation to the biological system. The protocols and data presented in these application notes provide a foundation for the successful implementation of long-term time-lapse imaging with photostable NIR dyes in a wide range of research and drug development applications.
References
- 1. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. Molecular Fluorophores for Deep-Tissue Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macsenlab.com [macsenlab.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies [mdpi.com]
- 12. A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An NIR dye encapsulated by a supramolecular assembly for imaging mitochondria in living cells with ultrastable photostability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Application of NIR Fluorescent Materials in Imaging and Treatment of Tumors of Different Depths [mdpi.com]
- 20. setabiomedicals.com [setabiomedicals.com]
- 21. A Bright, Photostable Dye that Enables Multicolor, Time Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multifunctional Near-Infrared Dye IR-817 Encapsulated in Albumin Nanoparticles for Enhanced Imaging and Photothermal Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multiplex Imaging Using Azide MegaStokes Dye 735
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiplex imaging is a powerful technique that enables the simultaneous detection of multiple molecular targets within a single sample, providing crucial insights into complex biological systems. Near-infrared (NIR) dyes are particularly advantageous for multiplexing due to reduced autofluorescence and deeper tissue penetration compared to visible light fluorophores. Azide MegaStokes 735 is a near-infrared dye with a large Stokes shift, making it an excellent candidate for multiplex imaging applications. This document provides detailed application notes and protocols for utilizing Azide MegaStokes 735 in multiplex imaging experiments.
Azide MegaStokes 735 is designed for copper-catalyzed "click" chemistry, allowing for the specific labeling of alkyne-modified biomolecules. Its key features include a large Stokes shift, good water solubility, and high photostability.[1] These properties make it an exceptional tool for fluorescence resonance energy transfer (FRET) applications and for minimizing spectral overlap in multicolor imaging.[1]
Dye Properties
A summary of the key properties of Azide MegaStokes 735 is provided in the table below.
| Property | Value | Reference |
| Excitation Wavelength (Ex) | 586 nm (in ethanol) | [1] |
| Emission Wavelength (Em) | 735 nm (in ethanol) | [1] |
| Stokes Shift | ~149 nm | Calculated |
| Molar Absorbance | 50,000 M⁻¹cm⁻¹ | [1] |
| Reactive Group | Azide | [1] |
| Labeling Chemistry | Copper-Catalyzed Click Chemistry | [1] |
| Solubility | Water, Ethanol, DMF, DMSO | [1] |
Applications
The unique characteristics of Azide MegaStokes 735 make it suitable for a variety of multiplex imaging applications, including:
-
Immunofluorescence Microscopy: Visualize multiple proteins simultaneously in fixed cells and tissues.
-
Flow Cytometry: Analyze multiple cell surface or intracellular markers in heterogeneous cell populations.
-
In Vivo Imaging: Benefit from the NIR window for deeper tissue penetration and reduced background signal.[2]
Experimental Protocols
The following are detailed protocols for using Azide MegaStokes 735 in multiplex immunofluorescence microscopy and flow cytometry. These protocols are generalized and may require optimization for specific experimental systems.
Protocol 1: Multiplex Immunofluorescence Staining of Fixed Cells
This protocol describes the use of Azide MegaStokes 735 in conjunction with other fluorophore-conjugated antibodies for 4-color imaging of fixed cells. This example assumes the target of interest is labeled via a primary antibody detected by a secondary antibody conjugated to an alkyne, which is then "clicked" with Azide MegaStokes 735.
Materials:
-
Cells grown on coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (from different host species if possible)
-
Secondary antibodies conjugated to traditional fluorophores (e.g., Alexa Fluor 488, Alexa Fluor 568)
-
Alkyne-conjugated secondary antibody
-
Azide MegaStokes 735
-
Click reaction components (e.g., copper (II) sulfate, reducing agent like sodium ascorbate)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on coverslips and culture overnight.
-
Wash cells twice with PBS.
-
Fix cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies in Blocking Buffer.
-
Incubate coverslips with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash coverslips three times with PBS.
-
Dilute the fluorophore-conjugated and alkyne-conjugated secondary antibodies in Blocking Buffer.
-
Incubate with the secondary antibody cocktail for 1 hour at room temperature, protected from light.
-
-
Click Reaction with Azide MegaStokes 735:
-
Wash coverslips three times with PBS.
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing Azide MegaStokes 735.
-
Incubate the coverslips with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash coverslips three times with PBS.
-
Incubate with a nuclear stain (e.g., DAPI) for 5 minutes.
-
Wash three times with PBS.
-
Mount coverslips onto microscope slides using a suitable mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI, the traditional fluorophores, and the NIR channel for Azide MegaStokes 735.
-
Protocol 2: Multiplex Flow Cytometry
This protocol outlines a general procedure for using Azide MegaStokes 735 for the detection of an intracellular antigen in combination with surface marker staining.
Materials:
-
Cell suspension (1-5 x 10^6 cells/ml)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.1% sodium azide)
-
Fluorophore-conjugated primary antibodies for surface markers
-
Primary antibody for intracellular target
-
Alkyne-conjugated secondary antibody
-
Azide MegaStokes 735
-
Click reaction components
-
Fixation/Permeabilization Kit
-
FACS tubes
Procedure:
-
Surface Staining:
-
Aliquot 100 µL of cell suspension into FACS tubes.
-
Add the cocktail of fluorophore-conjugated primary antibodies for surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 400 x g for 5 minutes.
-
-
Fixation and Permeabilization:
-
Following the manufacturer's protocol for the Fixation/Permeabilization kit, fix and permeabilize the cells. This step is crucial for allowing the intracellular primary antibody to access its target.
-
-
Intracellular Staining:
-
Dilute the primary antibody for the intracellular target in the permeabilization buffer.
-
Resuspend the cell pellet in the primary antibody solution and incubate for 30-60 minutes at room temperature.
-
Wash the cells twice with the permeabilization buffer.
-
Dilute the alkyne-conjugated secondary antibody in the permeabilization buffer.
-
Resuspend the cell pellet in the secondary antibody solution and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with the permeabilization buffer.
-
-
Click Reaction:
-
Prepare the click reaction cocktail with Azide MegaStokes 735 according to the manufacturer's instructions, ensuring compatibility with the permeabilization buffer if necessary.
-
Resuspend the cell pellet in the click reaction cocktail and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Acquisition:
-
Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with lasers and detectors capable of exciting and detecting the chosen fluorophores and Azide MegaStokes 735.
-
Data Presentation
The following tables provide hypothetical yet realistic data that could be expected from multiplex imaging experiments using Azide MegaStokes 735.
Table 1: Hypothetical Signal-to-Noise Ratios in Multiplex Immunofluorescence
| Fluorophore | Target | Excitation (nm) | Emission (nm) | Signal-to-Noise Ratio |
| DAPI | Nucleus | 358 | 461 | 15.2 |
| Alexa Fluor 488 | Tubulin | 495 | 519 | 25.8 |
| Alexa Fluor 568 | Mitochondria | 578 | 603 | 22.1 |
| Azide MegaStokes 735 | Target Protein X | 586 | 735 | 18.5 |
Table 2: Hypothetical Crosstalk Analysis in a 4-Color Flow Cytometry Panel
| Emitter \ Detector | Blue (DAPI) | Green (FITC) | Yellow (PE) | NIR (MegaStokes 735) |
| DAPI | 100% | 2.1% | 0.5% | 0.1% |
| FITC | 0.2% | 100% | 15.3% | 0.3% |
| PE | 0.1% | 1.8% | 100% | 2.5% |
| MegaStokes 735 | 0.0% | 0.1% | 0.8% | 100% |
Values represent the percentage of signal from the emitter detected in each channel.
Visualizations
Caption: Multiplex immunofluorescence workflow using Azide MegaStokes 735.
References
Azide MegaStokes 735: Application Notes and Protocols for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide (B81097) MegaStokes 735 is a versatile, near-infrared (NIR) fluorescent dye functionalized with an azide group. Its large Stokes shift, excellent photostability, and biocompatibility make it an ideal tool for studying protein-protein interactions (PPIs) in complex biological systems. The azide moiety allows for its specific and covalent attachment to proteins of interest via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This document provides detailed application notes and protocols for utilizing Azide MegaStokes 735 in Förster Resonance Energy Transfer (FRET), photo-crosslinking, and fluorescence polarization (FP) assays to elucidate the intricacies of protein interactions.
Properties of Azide MegaStokes 735
A clear understanding of the spectral properties of Azide MegaStokes 735 is crucial for designing and executing successful experiments.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 586 nm (in ethanol) | [1] |
| Emission Wavelength (λem) | 735 nm (in ethanol) | [1] |
| Molar Absorbance | 50,000 M⁻¹cm⁻¹ | [1] |
| Stokes Shift | 149 nm | [1] |
| Reactive Group | Azide (-N₃) | [1] |
| Solubility | Water, Ethanol, DMF, DMSO | [1] |
Application 1: Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique to measure the distance between two fluorophores, and thus infer the proximity of two interacting proteins. The large Stokes shift of Azide MegaStokes 735 makes it an excellent FRET acceptor, minimizing spectral overlap with common donor fluorophores.
Experimental Workflow: FRET using Azide MegaStokes 735
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Copper-Catalyzed Click Reactions
Welcome to the Technical Support Center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click' reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you achieve successful and reproducible results in your experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your CuAAC reactions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My click reaction is resulting in a very low yield or no product at all. What are the common causes and how can I rectify this?
Answer: Low or no yield in a CuAAC reaction can be attributed to several factors, primarily concerning catalyst activity and reactant accessibility. Here is a step-by-step troubleshooting guide:
-
Catalyst Inactivation: The active catalyst in the reaction is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1]
-
Solution: It is crucial to protect your reaction from oxygen. Capping the reaction vessel can help minimize oxygen exposure.[1] The use of a reducing agent, most commonly sodium ascorbate (B8700270), is essential to regenerate Cu(I) from any oxidized copper species.[1]
-
-
Insufficient Catalyst Loading: The amount of copper catalyst may be too low for an efficient reaction, particularly if your substrates are present at low concentrations.
-
Solution: While typically used in catalytic amounts, you can try increasing the copper concentration. For bioconjugation, final concentrations of CuSO₄ between 0.05 mM and 0.25 mM are often employed.
-
-
Ligand Issues: The choice and concentration of the ligand are critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[2][3]
-
Solution: Ensure you are using an appropriate ligand, such as THPTA or BTTAA, especially for reactions in aqueous buffers.[1][2] A common recommendation is a 5:1 ratio of ligand to copper to protect biomolecules from reactive oxygen species.[4][5] It is also recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[2][5][6]
-
-
Reactant Accessibility: For large molecules like proteins or oligonucleotides, the azide (B81097) or alkyne functional groups may be sterically hindered or buried within the molecule's structure, rendering them inaccessible for reaction.[1][2]
-
Copper Sequestration: Components in your reaction mixture, such as thiols or other functional groups on your biomolecule, can chelate the copper catalyst and render it inactive.[1][4]
-
Impure Reagents or Solvents: The purity of your azide, alkyne, and solvents can significantly impact the reaction outcome.
-
Solution: Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials.[2]
-
Issue 2: Reaction Reproducibility Problems
Question: My click reaction works well sometimes but fails on other occasions. What could be causing this lack of reproducibility?
Answer: Reproducibility issues in CuAAC reactions often point to subtle variations in the experimental setup and reagent handling.
-
Oxygen Exposure: The primary culprit for inconsistency is often variable exposure to oxygen, which deactivates the Cu(I) catalyst.[1]
-
Reagent Stability: Stock solutions, particularly of sodium ascorbate, can degrade over time.
-
Solution: Always prepare fresh sodium ascorbate solutions before each experiment.[2] Store other stock solutions appropriately and check for any signs of degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of reactants (azide and alkyne)?
A1: While a 1:1 stoichiometric ratio is often the starting point, using a slight excess (e.g., 1.1 to 2-fold) of one of the reactants (often the less precious one) can help drive the reaction to completion.[2]
Q2: What is the recommended solvent for the click reaction?
A2: CuAAC reactions are known for their versatility and can be performed in a variety of solvents, including aqueous buffers (like phosphate (B84403) buffer, pH 7.4), organic solvents (like DMSO, DMF, THF, and t-BuOH), or mixtures thereof.[2][4][7][8] For biological applications, aqueous systems are preferred.
Q3: At what temperature should I run my reaction?
A3: Most CuAAC reactions are conveniently performed at room temperature.[2] However, for slow reactions due to steric hindrance or other factors, gentle heating (e.g., 35-60°C) may be beneficial.[2][8][9]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by various analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS), by observing the consumption of starting materials and the formation of the triazole product.
Q5: Are there any additives that can improve the reaction?
A5: Yes, for bioconjugation reactions, aminoguanidine (B1677879) can be a useful additive to prevent oxidative damage to proteins caused by byproducts of ascorbate oxidation.[2][4][5][6]
Data Presentation
Table 1: Typical Reaction Component Concentrations for Bioconjugation
| Component | Stock Concentration | Final Concentration |
| Azide-containing Biomolecule | Varies | 28.6 µM - 57.8 µM[4] |
| Alkyne-containing Molecule | 5 mM in DMSO/buffer | 560 µM[4] |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 0.05 mM - 0.25 mM[1] |
| Ligand (e.g., THPTA) | 50 mM in water | 0.25 mM - 1.25 mM |
| Sodium Ascorbate | 100 mM in water (freshly prepared) | 5 mM |
| Aminoguanidine (optional) | 100 mM in water | 5 mM[4] |
Table 2: Recommended Ligand-to-Copper Ratios
| Application | Ligand:Copper Ratio | Rationale |
| General Synthetic Chemistry | 1:1 to 2:1 | To accelerate the reaction and stabilize Cu(I).[4] |
| Bioconjugation | 5:1 | To protect sensitive biomolecules from oxidative damage by reactive oxygen species.[4][5] |
Experimental Protocols
General Protocol for a Copper-Catalyzed Click Reaction in Aqueous Buffer
This protocol provides a general starting point and may require optimization for your specific substrates and application.
-
Prepare Stock Solutions:
-
Dissolve your azide-containing molecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Dissolve your alkyne-containing molecule in DMSO or the reaction buffer.
-
Prepare a 20 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.
-
Prepare a 50 mM stock solution of a water-soluble ligand (e.g., THPTA) in deionized water.
-
Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide and alkyne solutions to the desired final concentrations.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio with a final copper concentration of 0.1 mM, you would use a final ligand concentration of 0.5 mM.[2] Allow this mixture to sit for a minute.
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction and protect it from light if your molecules are light-sensitive.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from a few minutes to several hours. Monitor the reaction progress as needed.
-
-
Reaction Quenching and Workup (Optional):
-
If necessary, the reaction can be stopped by adding an excess of a chelating agent like EDTA relative to the copper concentration.[4]
-
Purify the product using a method appropriate for your molecule (e.g., size exclusion chromatography, dialysis, or HPLC).
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low or no product yield in CuAAC reactions.
Caption: A step-by-step experimental workflow for setting up a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting low signal with Azide MegaStokes dye 735
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azide (B81097) MegaStokes Dye 735.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of Azide MegaStokes Dye 735?
This compound is a near-infrared (NIR) fluorescent dye with a large Stokes shift. Its spectral properties in ethanol (B145695) are summarized below.[1][2]
| Parameter | Value |
| Excitation Maximum (λex) | 586 nm |
| Emission Maximum (λem) | 735 nm |
| Molar Absorbance | 50,000 M⁻¹cm⁻¹ |
| Stokes Shift | ~149 nm |
Q2: What are the recommended storage and handling conditions for this compound?
For optimal performance and stability, it is recommended to store this compound at -20°C, protected from light.[1] The dye is soluble in water, ethanol, DMF, and DMSO.[1] For experimental use, prepare fresh solutions and avoid repeated freeze-thaw cycles.
Q3: What are the key advantages of using a dye with a large Stokes shift like Azide MegaStokes 735?
Dyes with a large Stokes shift, like the MegaStokes series, are particularly useful in fluorescence applications as they minimize the overlap between the excitation and emission spectra.[3][4][5] This reduces self-quenching and crosstalk between different fluorophores in multiplexing experiments, leading to an improved signal-to-noise ratio.[3][4][5]
Troubleshooting Guide: Low Signal Issues
Low fluorescence signal is a common issue in experiments involving fluorescent dyes. The following guide provides potential causes and solutions for troubleshooting low signal with this compound.
Issue 1: Weak or No Fluorescence Signal After Click Chemistry Labeling
| Possible Cause | Troubleshooting Steps |
| Inefficient Click Reaction | - Optimize Copper Catalyst: If using a copper-catalyzed click reaction, ensure the catalyst is fresh and active. The use of copper-chelating azides can accelerate the reaction.[6] Consider using a copper-free click chemistry approach if copper toxicity is a concern for your sample. - Check Reagent Purity: Ensure the purity of both the azide dye and the alkyne-modified biomolecule. Impurities can inhibit the click reaction. - Optimize Reaction Conditions: Ensure the reaction buffer is at an optimal pH (typically 4-11 for click chemistry) and that the incubation time is sufficient.[7] |
| Dye Degradation | - Proper Storage: Confirm that the dye has been stored correctly at -20°C and protected from light.[1] - Fresh Solutions: Prepare fresh dye solutions for each experiment, as the azide group can be sensitive to degradation. |
| Insufficient Labeling | - Optimize Dye Concentration: Perform a titration to determine the optimal concentration of the dye. Insufficient dye concentration will result in a low signal. - Increase Incubation Time: Extend the incubation time to allow for more efficient labeling of the target molecule. |
Issue 2: High Background Signal Obscuring the Specific Signal
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding of the Dye | - Increase Washing Steps: After the labeling reaction, increase the number and duration of washing steps to remove any unbound dye.[8] - Use a Blocking Agent: For cell-based assays, use a suitable blocking agent like BSA to reduce non-specific binding of the dye to cellular components. |
| Autofluorescence | - Use Appropriate Controls: Include an unstained control to assess the level of autofluorescence in your sample. - Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific dye signal from the autofluorescence. Near-infrared dyes like MegaStokes 735 are generally less affected by autofluorescence compared to dyes in the visible spectrum.[9] |
Issue 3: Signal Fades Quickly (Photobleaching)
| Possible Cause | Troubleshooting Steps |
| Excessive Light Exposure | - Reduce Excitation Power: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. - Minimize Exposure Time: Limit the duration of light exposure during image acquisition. - Use Antifade Reagents: Mount your samples in an antifade mounting medium to reduce photobleaching.[10] MegaStokes dyes are reported to have excellent photostability, but this can still be a factor with intense or prolonged illumination.[1][3][4][5] |
Experimental Protocols & Workflows
General Workflow for Click Chemistry Labeling
The following diagram illustrates a general workflow for labeling a biomolecule with this compound using a copper-catalyzed click reaction.
Troubleshooting Logic for Low Signal
This diagram outlines a logical approach to troubleshooting low signal issues with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound for copper catalyzed click labeling 1246853-82-6 [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. licorbio.com [licorbio.com]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. biotium.com [biotium.com]
Technical Support Center: Reducing Background Fluorescence in Near-Infrared (NIR) Imaging
Welcome to the technical support center for troubleshooting and optimizing your near-infrared (NIR) imaging experiments. High background fluorescence can significantly impact the quality and reliability of your data by reducing the signal-to-noise ratio. This guide provides detailed troubleshooting steps, answers to frequently asked questions, and comprehensive experimental protocols to help you minimize background and enhance your imaging results.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence in NIR imaging can originate from multiple sources, including endogenous autofluorescence from the tissue, non-specific binding of fluorescent probes, and suboptimal imaging parameters. Follow this guide to systematically identify and address the root cause of high background in your experiments.
Problem: Diffuse, widespread background signal across the entire image.
| Possible Cause | Suggested Solution |
| Autofluorescence from Animal Diet | Switch the animals to a purified, chlorophyll-free diet for at least one week prior to imaging. Standard rodent chow often contains chlorophyll (B73375), a major source of NIR autofluorescence.[1] |
| Suboptimal Excitation/Emission Wavelengths | Shift to longer excitation and emission wavelengths. Excitation at 760 nm or 808 nm and emission in the NIR-II window (1000-1700 nm) can reduce background autofluorescence by more than two orders of magnitude.[1][2] |
| Non-specific Binding of Fluorophores | - Optimize Probe Concentration: Perform a titration to determine the lowest effective concentration of your NIR probe that still provides a robust signal.[3] - Increase Washing Steps: After probe administration and incubation, increase the number and duration of washing steps with a suitable buffer (e.g., PBS) to remove unbound probes.[4] |
| Imaging Medium Autofluorescence | Image in an optically clear, buffered saline solution or a specialized low-fluorescence imaging medium instead of standard cell culture media, which can be intensely autofluorescent.[4][5] |
| Plasticware Fluorescence | Use glass-bottom dishes or plates for imaging, as standard plasticware can exhibit significant autofluorescence.[4] |
Problem: Punctate or localized high-background signals.
| Possible Cause | Suggested Solution |
| Lipofuscin Granules | Treat tissue sections with an autofluorescence quencher like TrueBlack® Lipofuscin Autofluorescence Quencher. Lipofuscin is an age-related pigment that accumulates in lysosomes and fluoresces broadly across the spectrum.[6] |
| Red Blood Cell Autofluorescence | Perfuse tissues with PBS prior to fixation to remove red blood cells, which contain heme groups that are a source of autofluorescence.[7] |
| Fixation-Induced Autofluorescence | Minimize fixation time and use freshly prepared 4% paraformaldehyde (PFA). Over-fixation, especially with glutaraldehyde, can increase background fluorescence.[7][8] |
| Non-specific Antibody Binding (Immunofluorescence) | - Use a Blocking Buffer: Block non-specific binding sites using a buffer containing normal serum from the species in which the secondary antibody was raised, or a protein-based blocker like BSA.[6][9][10] - Optimize Antibody Concentrations: Titrate both primary and secondary antibodies to find the optimal signal-to-noise ratio.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of autofluorescence in in vivo NIR imaging?
A1: A major contributor to tissue autofluorescence in preclinical NIR imaging is chlorophyll from the alfalfa component in standard rodent chow.[1] Other significant sources include endogenous fluorophores like collagen, elastin, flavins, and porphyrins, as well as lipofuscin in aged tissues.[8]
Q2: How much can I reduce background by changing my imaging wavelengths?
A2: Shifting from the NIR-I to the NIR-II window can have a dramatic effect. Studies have shown that moving the excitation from 670 nm to 760 nm or 808 nm, or the emission detection to >1000 nm, can reduce background autofluorescence by more than two orders of magnitude.[1][2]
Q3: What is tissue clearing and when should I use it?
A3: Tissue clearing is a technique used to render biological tissues optically transparent by reducing light scattering.[11] It is particularly useful for imaging deep into thick samples or whole organs without the need for physical sectioning.[12][13] You should consider tissue clearing when you need to visualize cellular structures and interactions in a three-dimensional context.
Q4: Can I completely eliminate background fluorescence?
A4: While it may not be possible to eliminate all background fluorescence, a combination of the strategies outlined in this guide can significantly reduce it to a level that allows for high-quality, quantifiable imaging with a high signal-to-noise ratio.
Q5: What is spectral unmixing and how can it help?
A5: Spectral unmixing is a computational technique that separates the spectral signatures of different fluorophores and autofluorescence within an image.[2] By acquiring images at multiple wavelengths (a lambda stack), algorithms can distinguish the signal from your specific NIR probe from the broad-spectrum signal of autofluorescence, effectively removing the background computationally.[14][15]
Quantitative Data Summary
The following tables summarize the reported effectiveness of various background reduction techniques.
Table 1: Impact of Experimental Parameter Optimization on Background Autofluorescence
| Parameter Change | Method | Reported Reduction in Background | Reference |
| Animal Diet | Switch from standard chow to a purified, chlorophyll-free diet. | Significant reduction, contributing to a >100-fold decrease when combined with wavelength optimization. | [1] |
| Excitation Wavelength | Shift from 670 nm to 760 nm or 808 nm. | >100-fold decrease. | [1][2] |
| Emission Wavelength | Shift from NIR-I (<975 nm) to NIR-II (>1000 nm). | >100-fold decrease. | [1][2] |
Table 2: Comparison of Tissue Clearing Methods
| Method | Principle | Typical Clearing Time (Mouse Brain) | Advantages | Disadvantages | Reference |
| 3DISCO | Organic solvent-based dehydration and refractive index matching. | 1-5 days | Fast, highly reproducible, effective for various tissues. | Can quench some fluorescent proteins. | [14][16] |
| CLARITY | Hydrogel-based lipid removal via electrophoresis. | Several days to weeks | Preserves tissue architecture and biomolecules well, good for immunostaining. | Technically complex, requires specialized equipment. | [17][18][19] |
| CUBIC | Aqueous-based delipidation and refractive index matching. | ~11 days | Simple immersion protocol, good for whole-organ and whole-body clearing. | Can be slower than solvent-based methods. | [3][6][11][20] |
Experimental Protocols
Protocol 1: Autofluorescence Quenching with TrueBlack®
This protocol is adapted for quenching lipofuscin autofluorescence in tissue sections.
Materials:
-
20X TrueBlack® Lipofuscin Autofluorescence Quencher
-
Phosphate-Buffered Saline (PBS)
-
Staining jars
-
Kimwipes®
-
Humidified slide chamber
Procedure (Pre-treatment):
-
Perform deparaffinization and antigen retrieval on your tissue sections as per your standard protocol.
-
If required, permeabilize the sections with a detergent and then wash with PBS.
-
Prepare a 1X TrueBlack® solution by diluting the 20X stock 1:20 in 70% ethanol immediately before use.
-
Remove slides from the wash buffer and carefully wick away excess buffer from around the tissue section.
-
Place the slides on a level surface and completely cover each section with 100-200 µL of the 1X TrueBlack® solution.
-
Incubate for 30 seconds at room temperature.
-
Transfer the slides to a staining jar and rinse three times with PBS.
-
Proceed with your standard immunofluorescence staining protocol.
Note: A post-treatment protocol is also available but may result in some quenching of the fluorescent signal from your dyes.[1][5][12]
Protocol 2: Simplified CUBIC Tissue Clearing for a Mouse Brain
This is a simplified immersion-based protocol.
Materials:
-
CUBIC-L (Delipidation reagent)
-
CUBIC-R+ (Refractive Index matching reagent)
-
50% CUBIC-L (1:1 mixture with water)
-
PBS
-
Shaker
Procedure:
-
Perfuse the mouse with PBS followed by 4% PFA to fix the brain tissue.
-
Dissect the brain and postfix in 4% PFA overnight at 4°C.
-
Wash the brain in PBS for several hours to remove excess fixative.
-
Immerse the brain in 50% CUBIC-L and incubate at room temperature overnight with gentle shaking.
-
Replace the solution with CUBIC-L and incubate at 37°C for 4-5 days, refreshing the CUBIC-L solution every 1-2 days.
-
Wash the brain with PBS for several hours.
-
Immerse the brain in CUBIC-R+ and incubate at room temperature overnight with gentle shaking for refractive index matching.
-
The brain is now cleared and can be stored in CUBIC-R+ at room temperature before imaging.
Note: Clearing times may vary depending on the tissue size and density.[20][21][22]
Protocol 3: Linear Spectral Unmixing in ImageJ/Fiji
This protocol provides a general workflow for separating a specific NIR signal from autofluorescence.
Prerequisites:
-
An image stack ("lambda stack") of your sample acquired at multiple emission wavelengths.
-
A control image of an unstained sample (for the autofluorescence spectrum).
-
An image of your NIR probe in a region with minimal background (for the probe's spectrum).
-
The Spectral Unmixing plugin for ImageJ/Fiji.
Procedure:
-
Open Images: Open your lambda stack, the autofluorescence control image, and the probe control image in Fiji.
-
Obtain Reference Spectra:
-
On the autofluorescence control image, select a region of interest (ROI) that is representative of the background signal. Use the "Plot Z-axis Profile" function to generate the emission spectrum. Save these values.
-
Repeat this process for your NIR probe on the probe control image to obtain its reference spectrum.
-
-
Perform Linear Unmixing:
-
Open your experimental lambda stack.
-
Go to Plugins > Spectral Unmixing.
-
Load the reference spectra you obtained in the previous step.
-
The plugin will then generate new images where the signals from your probe and the autofluorescence are separated into different channels.
-
This is a simplified workflow. More advanced methods like Multivariate Curve Resolution (MCR) may not require pre-characterized spectra.[2][4][7][8][23][24]
Visualized Workflows and Relationships
Troubleshooting Workflow for High Background Fluorescence
Caption: A flowchart for troubleshooting high background fluorescence.
Experimental Workflow for Minimizing Background
Caption: An experimental workflow to minimize background fluorescence.
Logical Relationship of Background Reduction Techniques
References
- 1. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 2. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sys-pharm.m.u-tokyo.ac.jp [sys-pharm.m.u-tokyo.ac.jp]
- 4. youtube.com [youtube.com]
- 5. biotium.com [biotium.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. [PDF] In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique. | Semantic Scholar [semanticscholar.org]
- 9. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 10. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 11. Clearing for Deep Tissue Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zellbio.eu [zellbio.eu]
- 13. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 14. Imaging Cleared Intact Biological Systems at a Cellular Level by 3DISCO [jove.com]
- 15. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 16. 3DISCO - Wikipedia [en.wikipedia.org]
- 17. Suppression of Red Blood Cell Autofluorescence for Immunocytochemistry on Fixed Embryonic Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CLARITY protocol and tissue clearing | Abcam [abcam.com]
- 19. CLARITY techniques based tissue clearing: types and differences | Guo | Folia Morphologica [journals.viamedica.pl]
- 20. nichd.nih.gov [nichd.nih.gov]
- 21. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 22. cubicstars.com [cubicstars.com]
- 23. LUMoS Spectral Unmixing [imagej.net]
- 24. imagej.net [imagej.net]
Technical Support Center: Preventing Photobleaching of Azide MegaStokes dye 735
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of Azide MegaStokes dye 735 during fluorescence microscopy experiments.
Troubleshooting Guide: Faint or Fading Fluorescent Signal
Rapid loss of signal from this compound is a common challenge. This guide provides a systematic approach to identify and resolve the root causes of photobleaching.
Problem: The fluorescent signal is initially bright but fades quickly during imaging.
This is a classic sign of photobleaching, the photochemical destruction of a fluorophore upon exposure to excitation light.[1] Here are steps to minimize this effect:
1. Optimize Imaging Parameters:
The most immediate and effective way to reduce photobleaching is to minimize the amount of light exposure to your sample.[2]
-
Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio.[3] This can be achieved by using neutral density filters or adjusting the laser power settings on the microscope.[3]
-
Minimize Exposure Time: Limit the duration of the sample's exposure to the excitation light.[2][3] This can be accomplished by using sensitive detectors, increasing camera binning, or only illuminating the sample during image acquisition.[3]
-
Optimize Imaging Frequency: For time-lapse experiments, acquire images at the longest interval that still captures the biological process of interest.
2. Employ Antifade Reagents:
Antifade mounting media are essential for protecting fluorescent dyes from photobleaching by scavenging reactive oxygen species.[3]
-
Select an Appropriate Antifade Reagent: Several commercial antifade reagents are available that offer protection across the visible and near-infrared spectrum. The choice of reagent can be critical and its effectiveness may be dye-specific.[3]
-
Proper Mounting Technique: Ensure the antifade reagent is correctly applied and the sample is properly sealed to prevent drying and maintain the reagent's efficacy.
3. Consider the Chemical Environment:
The composition of your imaging buffer can influence the photostability of the dye.
-
Use Optimized Buffers: For live-cell imaging, specialized buffers designed to enhance fluorophore performance can be beneficial. In some advanced imaging techniques, reducing and oxidizing (ROXS) buffer systems have been shown to suppress photobleaching.[4]
4. Evaluate the Fluorophore:
While Azide MegaStokes 735 is designed for good photostability, consider if an alternative dye might be more suitable for very demanding applications.[1]
-
Explore Alternative Dyes: Newer generations of near-infrared dyes may offer enhanced photostability.[2]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] It occurs when the fluorophore is in an excited state and reacts with other molecules, often molecular oxygen, leading to its degradation.[3] This is a common issue in fluorescence microscopy, especially during long-term imaging or when using high-intensity light sources.[1]
Q2: Which antifade reagent is best for this compound?
Q3: Can I prepare my own antifade solution?
A3: While DIY antifade recipes using reagents like n-propyl gallate or p-phenylenediamine (B122844) (PPD) exist, commercial formulations are generally recommended. They are quality-controlled and optimized for performance and refractive index matching. Note that some homemade antifade agents, like PPD, have been reported to react with and quench the fluorescence of cyanine (B1664457) dyes and should be used with caution.[3]
Q4: How can I tell if my signal loss is due to photobleaching or another issue?
A4: Photobleaching is characterized by a gradual decrease in fluorescence intensity specifically in the area being illuminated. If the signal is weak or absent from the beginning, the issue might be related to labeling efficiency, low target expression, or incorrect imaging settings. If the signal disappears suddenly or is patchy, it could be due to sample drying or issues with the mounting medium.
Q5: Does the choice of microscope objective affect photobleaching?
A5: Yes, the numerical aperture (NA) of the objective influences light collection efficiency. A higher NA objective can collect more of the emitted fluorescence, potentially allowing you to use a lower excitation intensity and thus reduce photobleaching.
Data Presentation
Table 1: Comparison of Common Antifade Mounting Reagents
| Feature | ProLong™ Gold/Glass | VECTASHIELD® |
| Primary Antifade Agent | Proprietary | Proprietary |
| Curing Time | Cures to a hard seal, typically requires 24 hours at room temperature.[5] | Available in both non-hardening and hard-setting formulations. HardSet cures in about 15 minutes at room temperature.[6] |
| Refractive Index | ~1.47 (cured) | ~1.45 (liquid) |
| Storage of Mounted Slides | Can be stored for months at 4°C or -20°C, protected from light.[7] | Recommended storage at 4°C or -20°C, protected from light.[6] |
| Compatibility | Broad compatibility with fluorescent dyes, including near-infrared. | Broad compatibility with many fluorescent dyes.[6] |
| Special Features | Reduces initial quenching of some dyes. | Some formulations include DAPI for nuclear counterstaining.[6] |
Experimental Protocols
Protocol 1: Mounting Fixed Samples with ProLong™ Gold Antifade Reagent
This protocol is adapted from the manufacturer's instructions.[5]
-
Equilibrate Reagent: Allow the ProLong™ Gold vial to come to room temperature before use.
-
Prepare Sample: After the final washing step of your staining protocol, carefully remove excess buffer from the slide or coverslip by gently tapping the edge on a clean lab wipe.
-
Apply Mountant: Place one drop of ProLong™ Gold onto the specimen.
-
Mount Coverslip: Gently lower a coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Cure: Place the slide on a flat surface in the dark and allow it to cure for at least 24 hours at room temperature. This allows the mountant to harden and achieve the optimal refractive index.[5]
-
Seal (Optional for Long-Term Storage): After curing, you can seal the edges of the coverslip with nail polish or a commercial sealant.
-
Storage: Store the slides in a slide box at 4°C or -20°C, protected from light.
Protocol 2: Mounting Fixed Samples with VECTASHIELD® HardSet™ Mounting Medium
This protocol is based on the manufacturer's guidelines.[6]
-
Prepare Sample: Following your final wash, remove as much excess buffer as possible from the specimen.
-
Apply Mountant: Dispense a small drop of VECTASHIELD® HardSet™ onto the specimen.
-
Mount Coverslip: Carefully place a coverslip over the mounting medium, ensuring even coverage and no air bubbles.
-
Cure: Allow the slide to sit at room temperature for approximately 15 minutes for the coverslip to become immobilized. The mounting medium will harden completely overnight at 4°C.[6]
-
Storage: Store mounted slides at 4°C or -20°C, protected from light. For long-term storage, -20°C is recommended.[6]
Mandatory Visualization
Caption: Experimental workflow for minimizing photobleaching of this compound.
Caption: Simplified Jablonski diagram illustrating the mechanism of photobleaching.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Near-infrared MINFLUX imaging enabled by suppression of fluorophore blinking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cfim.ku.dk [cfim.ku.dk]
solving solubility issues with Azide MegaStokes dye 735
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with Azide MegaStokes dye 735.
Troubleshooting Guide
Q1: My this compound is not dissolving properly in an aqueous buffer. What should I do?
A1: Direct dissolution of many organic fluorescent dyes, including some cyanine (B1664457) dyes, in purely aqueous solutions can be challenging. To improve solubility, it is recommended to first prepare a concentrated stock solution in an organic co-solvent.
Recommended Protocol:
-
Prepare a high-concentration stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Once the dye is fully dissolved in the organic solvent, you can add this stock solution dropwise to your aqueous buffer while vortexing to ensure proper mixing and prevent precipitation. The final concentration of the organic co-solvent in your aqueous solution should typically be between 5-20%.[][2]
Q2: I've dissolved the dye in an organic solvent and added it to my aqueous buffer, but I see precipitation. What could be the cause?
A2: Precipitation upon addition to an aqueous buffer can occur for a few reasons:
-
High Dye Concentration: The final concentration of the dye in the aqueous buffer may be too high, exceeding its solubility limit even with a co-solvent. Try reducing the final dye concentration.
-
Insufficient Co-solvent: The percentage of the organic co-solvent in the final aqueous solution might be too low.[2] You may need to increase the proportion of DMF or DMSO, but be mindful of the tolerance of your biological sample to these solvents.
-
Buffer Composition: Certain salts or high ionic strength in your buffer could potentially reduce the solubility of the dye. If possible, test the solubility in a simpler buffer system.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: this compound is soluble in water, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3] For biological applications that require an aqueous environment, preparing a concentrated stock solution in DMF or DMSO is a common practice.[2][4]
Q2: Why is it better to dissolve the dye in an organic solvent first?
A2: Many non-sulfonated cyanine dyes have lower water solubility.[4] Dissolving the dye in a small volume of a water-miscible organic solvent like DMF or DMSO ensures the dye molecules are well-solvated before being introduced into a larger aqueous volume. This method helps to prevent dye aggregation and precipitation.[][2][4]
Q3: Are there water-soluble alternatives to non-sulfonated cyanine dyes?
A3: Yes, sulfonated cyanine dyes are available and exhibit significantly higher water solubility due to the presence of sulfonate groups.[2][4] These dyes can often be dissolved directly in aqueous buffers without the need for organic co-solvents, making them suitable for labeling biomolecules that are sensitive to organic solvents.[][4]
Q4: How does the solvent affect the dye's properties?
A4: The solvent can influence the optical properties of cyanine dyes, such as their absorption and emission spectra.[5] It is important to consider the solvent environment when performing spectral measurements.
Quantitative Data Summary
| Solvent | Solubility | Recommended for Stock Solution | Notes |
| Water | Soluble[3] | No | Direct dissolution in aqueous buffers may be difficult for high concentrations. |
| Ethanol | Soluble[3] | Yes | Can be used as a solvent for creating stock solutions. |
| DMF | Soluble[3] | Yes | Recommended as a co-solvent for aqueous applications.[2][4] |
| DMSO | Soluble[3] | Yes | Recommended as a co-solvent for aqueous applications.[2][4] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound:
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMF or DMSO to the vial to achieve the desired stock solution concentration (e.g., 1-10 mM).
-
Vortex the vial thoroughly for several minutes until the dye is completely dissolved. A brief sonication in a water bath may assist with dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles. If necessary, centrifuge the solution at high speed for a few minutes to pellet any aggregates and use the supernatant.
-
Store the stock solution at -20°C, protected from light and moisture.
-
Visual Troubleshooting Guide
References
Technical Support Center: Azide Dye Non-Specific Binding
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address non-specific binding of azide (B81097) dyes in click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding and high background with azide dyes?
High background fluorescence can stem from several sources. The fluorescent dye itself may possess inherent properties, such as hydrophobicity or charge, that lead to non-specific interactions with cellular components like proteins and membranes.[1] Additionally, impurities in reagents or using an excessive concentration of the azide dye can contribute to increased background signal.[2] In copper-catalyzed azide-alkyne cycloaddition (CuAAC), non-specific binding of copper ions to biomolecules can also be a source of unwanted signal.[2] For strain-promoted azide-alkyne cycloaddition (SPAAC), some cyclooctyne (B158145) reagents can react with free thiols on proteins, leading to azide-independent labeling.[3][4]
Q2: How can I confirm that the signal I'm observing is due to non-specific binding?
The most critical experiment is a negative control. This involves performing the entire labeling and click reaction procedure on a sample that does not contain the azide's complementary alkyne (or vice-versa).[1] If you observe a significant signal in this control, it strongly indicates non-specific binding of your fluorescent azide probe.[1] Comparing the signal intensity between your azide-labeled sample and the negative control is essential for validating your results.[4]
Q3: What are the initial, basic steps to reduce non-specific binding?
There are several straightforward initial steps you can take. First, decreasing the concentration of the fluorescent azide probe is often effective.[2] Second, increasing the number and duration of washing steps after the click reaction can help remove unbound dye.[2][5] Finally, incorporating a blocking agent, such as Bovine Serum Albumin (BSA), into your buffers can help saturate non-specific binding sites.[2]
Q4: Can the click chemistry reaction conditions themselves contribute to background?
Yes, particularly in CuAAC. The copper(I) catalyst, in the presence of a reducing agent, can generate reactive oxygen species (ROS) that may react with biomolecules and contribute to background.[2][6] It is crucial to use a copper-chelating ligand (e.g., THPTA, BTTAA) to stabilize the copper(I) and protect your sample.[2][7] Always use freshly prepared solutions, especially for the reducing agent, sodium ascorbate, as oxidized forms can be less effective and contribute to side reactions.[2][8]
Troubleshooting Guide
This section provides more detailed protocols and solutions for persistent non-specific binding issues.
Issue: My negative control shows high background fluorescence.
A high signal in your negative control is a clear sign of non-specific dye binding. The following workflow can help diagnose and solve the issue.
Protocol 1: Azide Dye Titration
Optimizing the dye concentration is a critical first step. Using the lowest possible concentration that still provides a robust specific signal is ideal.
Objective: To determine the optimal concentration of the azide dye that minimizes background while maintaining a strong specific signal.
Methodology:
-
Prepare a series of dilutions of your fluorescent azide dye (e.g., from 50 µM down to 0.5 µM).[9]
-
Set up parallel experiments using both your positive sample (containing the alkyne-modified target) and your negative control sample.
-
Perform the click chemistry reaction for each dye concentration according to your standard protocol.
-
After the final wash steps, image or analyze all samples using identical acquisition settings (e.g., exposure time, laser power, gain).
-
Quantify the signal intensity for both the positive and negative control samples at each dye concentration.
-
Select the lowest concentration that provides the best signal-to-noise ratio (high signal in the positive sample, low signal in the negative control).
Protocol 2: Blocking Buffer Optimization
If titration is insufficient, optimizing your blocking strategy can significantly reduce background.
Objective: To identify the most effective blocking agent and incubation conditions for your specific sample type.
Methodology:
-
Prepare several different blocking buffers to test in parallel. Common and effective agents are listed in the table below.
-
Incubate your fixed and permeabilized samples (both positive and negative controls) with the different blocking buffers for at least 1 hour at room temperature.
-
Proceed with your standard click chemistry protocol, using the optimized dye concentration determined from Protocol 1.
-
Wash the samples thoroughly as per your protocol.
-
Image and quantify the signal-to-noise ratio for each blocking condition.
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1 - 3% (w/v) in PBS | A common starting point for blocking non-specific protein interactions.[1] |
| Normal Goat/Donkey Serum | 5 - 10% (v/v) in PBS | Can be more effective than BSA by blocking non-specific antibody-like interactions. |
| Commercial Blocking Buffers | Varies by manufacturer | Formulated to block multiple types of non-specific interactions, including those from charged dyes.[10] |
| Non-ionic Surfactants (e.g., Tween-20) | 0.05 - 0.1% (v/v) | Often added to wash buffers to help reduce hydrophobic interactions. |
Advanced Troubleshooting
Issue: I've optimized dye concentration and blocking, but still see background.
At this stage, consider the properties of the dye itself and the specific reaction chemistry.
Q5: Are some fluorescent dyes more prone to non-specific binding than others?
Yes. Dyes with high hydrophobicity can non-specifically associate with lipid-rich structures in the cell. Highly charged dyes can also lead to non-specific binding through electrostatic interactions.[10] If you consistently have issues with a particular dye, consider switching to an alternative fluorophore, preferably one with different chemical properties (e.g., a sulfonated dye for increased hydrophilicity).[11]
Q6: I am using copper-free click chemistry (SPAAC) and see background. What could be the cause?
A known side reaction in SPAAC is the reaction of some strained alkynes, particularly cyclooctynes, with free thiol groups found in cysteine residues of proteins.[3][4] This results in azide-independent labeling. To mitigate this, you can pre-treat your sample with a thiol-blocking agent like N-ethylmaleimide (NEM) before adding your fluorescent probe. Alternatively, switching to a different class of strained alkyne with lower thiol reactivity may be necessary.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates | MDPI [mdpi.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
Technical Support Center: Copper Catalyst Removal in Click Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the removal of copper catalysts after click chemistry labeling.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for removing residual copper catalyst after a click reaction?
A1: The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the reaction mixture is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride. These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase and removed.[1]
-
Solid-Phase Scavenging: This method utilizes scavenger resins, which are solid supports functionalized with groups that have a high affinity for metals. These resins can be stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the copper catalyst.[1] Examples of such resins include those with thiourea, amine, or iminodiacetic acid functionalities (e.g., SiliaMetS Thiourea, QuadraSil AP, Chelex® 100).
-
Filtration through a Solid Support: The reaction mixture can be passed through a plug of an adsorbent material like Celite or silica (B1680970) gel. These materials can adsorb the copper catalyst, allowing the product to pass through with the eluting solvent.[1]
-
Dialysis: For macromolecular products such as proteins, oligonucleotides, and polymers, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[1][2][3]
Q2: My product is still colored (e.g., green or blue) after an initial purification attempt. What does this indicate?
A2: A persistent green or blue color in your product is a strong indicator of residual copper contamination.[1] This can occur for several reasons, including incomplete removal by the chosen method or strong chelation of copper by your product, especially if it contains nitrogen heterocycles like the newly formed triazole.[1]
Q3: How do I choose the best copper removal method for my specific application?
A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For small organic molecules soluble in organic solvents, aqueous washes with chelating agents or filtration through silica gel may be sufficient. For sensitive biomolecules or when very low residual copper levels are required, solid-phase scavengers or dialysis are often preferred.
Q4: Can residual copper from the click reaction interfere with downstream applications?
A4: Yes, residual copper can be detrimental to many downstream applications. It can be toxic to cells in biological assays, interfere with fluorescence measurements, and catalyze the degradation of biomolecules like proteins and DNA.[4] Therefore, its thorough removal is often critical.
Troubleshooting Guide
Problem 1: Aqueous EDTA wash is ineffective at removing the copper catalyst.
| Possible Cause | Recommended Solution |
| Insufficient Chelation | Increase the concentration of the EDTA solution or perform multiple washes. Ensure vigorous mixing to facilitate the transfer of the copper-EDTA complex to the aqueous phase. |
| pH of the Aqueous Solution | The effectiveness of EDTA as a chelator is pH-dependent. Ensure the pH of your EDTA solution is appropriate for complex formation (typically around 8). |
| Product is a Stronger Chelator | If your product strongly binds copper, a simple EDTA wash may not be enough. Consider using a stronger chelating agent or switching to a solid-phase scavenger resin.[1] |
Problem 2: My product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult.
| Possible Cause | Recommended Solution |
| Product Partitioning into the Aqueous Layer | If your product has high water solubility, it will be lost during aqueous washes. |
| Solution 1: Scavenger Resins | Use a solid-supported metal scavenger. The resin can be stirred with your aqueous solution of the product and then filtered off, leaving the copper-free product in solution.[1] |
| Solution 2: Dialysis | For macromolecules, dialysis is an excellent option to remove small molecules like copper ions and chelating agents from an aqueous solution of your product.[2][3] |
| Solution 3: Size Exclusion Chromatography | For larger molecules, size exclusion chromatography (e.g., using PD-10 desalting columns) can effectively separate your product from the smaller copper complexes.[5] |
Problem 3: Low product recovery after using a solid-phase scavenger resin.
| Possible Cause | Recommended Solution |
| Non-specific Binding | Your product may be non-specifically binding to the resin. |
| Solution 1: Choose a Different Resin | Some resins may have less non-specific binding with your particular product. It may be necessary to screen a few different types of scavenger resins. |
| Solution 2: Optimize Binding/Washing Conditions | Adjust the solvent or buffer conditions to minimize non-specific interactions. Ensure to wash the resin with an appropriate solvent after scavenging to recover any loosely bound product. |
Quantitative Data on Copper Removal Methods
The efficiency of copper removal can vary significantly depending on the method chosen and the specifics of the reaction. The following table summarizes typical residual copper levels and product recovery yields achieved with different techniques.
| Removal Method | Typical Residual Copper Level | Typical Product Recovery Yield | Binding Capacity (for resins) | Notes |
| Aqueous Wash (EDTA) | <50 ppm | >90% | N/A | Efficiency depends on the number of washes and the product's chelating properties. |
| SiliaMetS® Thiourea | <10 ppm[6] | >95%[6] | ~0.5 - 1.0 mmol/g | Highly efficient for a broad range of copper species. |
| QuadraSil™ AP | <5 ppm | >95% | ~1.2 mmol/g | Effective for scavenging various metals including copper.[7] |
| Chelex® 100 Resin | <10 ppm | Variable | ~0.4 meq/mL | Particularly useful for removing copper from proteins and other biomolecules.[8] |
| Dialysis (with EDTA) | <1 ppm | >90% | N/A | Very effective for macromolecules, but can be time-consuming.[2][3] |
Disclaimer: The values presented in this table are approximate and can vary depending on the specific experimental conditions, the nature of the product, and the initial copper concentration.
Experimental Protocols
Protocol 1: Copper Removal by Aqueous Wash with EDTA
This protocol is suitable for organic-soluble products.
-
Extraction: After the click reaction is complete, dilute the reaction mixture with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of a 0.5 M EDTA solution (pH 8).
-
Separation: Shake the funnel vigorously and allow the layers to separate. The aqueous layer may turn blue or green, indicating the formation of the copper-EDTA complex. Drain the aqueous layer.
-
Repeat: Repeat the aqueous wash two more times with fresh EDTA solution.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining aqueous residue.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin (Batch Method)
This protocol is suitable for a wide range of products, including those in aqueous or organic solutions.
-
Resin Addition: After the reaction is complete, add the scavenger resin (e.g., SiliaMetS® Thiourea, 3-5 equivalents relative to the copper catalyst) directly to the reaction mixture.[1]
-
Stirring: Stir the resulting suspension at room temperature. The optimal stirring time can range from 1 to 16 hours and may need to be determined empirically.[1]
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure if necessary.
Protocol 3: Copper Removal from Biomolecules by Dialysis
This protocol is ideal for purifying proteins, oligonucleotides, and other macromolecules.
-
Sample Preparation: Place the reaction mixture containing the biomolecule into dialysis tubing with an appropriate molecular weight cut-off (MWCO) that will retain your product but allow small molecules like copper ions to pass through.
-
First Dialysis: Immerse the sealed dialysis tubing in a large volume of dialysis buffer (e.g., PBS) containing 10 mM EDTA. The volume of the dialysis buffer should be at least 200 times the sample volume.[9] Stir the buffer gently at 4°C for 2-4 hours.
-
Buffer Change 1: Replace the dialysis buffer with a fresh batch of the same buffer and continue dialysis for another 2-4 hours.
-
Buffer Change 2: Replace the buffer with a fresh batch of dialysis buffer without EDTA and dialyze overnight at 4°C.
-
Final Buffer Change: Perform one final buffer change with fresh buffer (no EDTA) for 2-4 hours to remove any remaining EDTA.
-
Sample Recovery: Recover the purified biomolecule solution from the dialysis tubing.
Visualizing the Workflow
Caption: Experimental workflows for common copper removal techniques.
Caption: Decision tree for troubleshooting common copper removal challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bio-rad.com [bio-rad.com]
- 9. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Spectral Bleed-Through Correction for Near-Infrared (NIR) Dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address spectral bleed-through issues encountered during experiments with near-infrared (NIR) dyes.
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through in the context of NIR fluorescence imaging?
A1: Spectral bleed-through, also known as crosstalk, occurs when the fluorescence emission from one NIR dye is detected in the channel designated for a second, spectrally distinct NIR dye.[1][2] This happens because the emission spectra of fluorescent dyes are often broad and can overlap.[2] Even with NIR dyes, which are chosen to minimize autofluorescence, significant spectral overlap can occur, leading to inaccurate results, especially in multiplexing experiments where multiple targets are visualized simultaneously.[3][4]
Q2: Why is it crucial to correct for spectral bleed-through with NIR dyes?
Q3: What are the primary methods to correct for spectral bleed-through?
A3: The main strategies to mitigate spectral bleed-through can be categorized into three groups:
-
Experimental Design Optimization: This includes carefully selecting NIR dyes with minimal spectral overlap, using narrow-bandpass emission filters, and optimizing the concentration of antibodies and dyes.[2]
-
Acquisition-Based Correction: The most common technique is sequential imaging, where each NIR dye is excited and its signal is captured independently to prevent their emissions from being recorded in the wrong channels.[7]
-
Post-Acquisition Correction: Software-based methods like spectral unmixing and compensation are powerful tools to mathematically separate the overlapping signals from different NIR dyes.[8][9]
Q4: What are single-stain controls and why are they essential?
A4: Single-stain controls are samples that are labeled with only one of the NIR dyes used in your multiplex experiment.[10] These controls are crucial for accurately determining the amount of spectral bleed-through from each dye into the other detection channels.[10][11] The data from single-stain controls are used to calculate a compensation matrix or to provide the reference spectra for linear unmixing algorithms.[12][13]
Troubleshooting Guides
Problem 1: I am seeing a signal in my Alexa Fluor 790 channel, even though I am only exciting my Alexa Fluor 750 dye.
-
Possible Cause: Spectral bleed-through from Alexa Fluor 750 into the Alexa Fluor 790 detection channel. Although spectrally distinct, the emission tail of Alexa Fluor 750 can extend into the detection range of Alexa Fluor 790.
-
Troubleshooting Steps:
-
Verify with Single-Stain Controls: Image a sample stained only with Alexa Fluor 750 using both the 750 and 790 channels. The signal detected in the 790 channel represents the amount of bleed-through.
-
Optimize Emission Filters: Ensure you are using a narrow-bandpass emission filter for the Alexa Fluor 750 channel that cuts off before the emission spectrum of Alexa Fluor 790 begins.
-
Implement Sequential Imaging: Acquire the image for the Alexa Fluor 750 channel first, then switch the excitation and emission settings to acquire the image for the Alexa Fluor 790 channel.[7]
-
Apply Linear Unmixing: Use imaging software to perform linear unmixing. You will need to provide the software with the emission spectrum of each dye, which can be obtained from your single-stain controls.[9]
-
Problem 2: My compensated NIR flow cytometry data shows populations that are not properly separated.
-
Possible Cause: Incorrectly set up compensation matrix. This can result from issues with single-stain controls or improper gating.
-
Troubleshooting Steps:
-
Check Single-Stain Controls:
-
Ensure that the positive population in your single-stain control is at least as bright as the signal you expect in your fully stained sample.[14]
-
Verify that you have a clearly defined positive and negative population for each control.
-
Use the same reagents (e.g., antibodies, dyes) and treatment conditions for your controls as for your experimental samples.[10]
-
-
Review Gating Strategy: When calculating the compensation matrix, ensure that the gates for the positive and negative populations are set correctly to accurately reflect their respective fluorescence levels.
-
Re-calculate Compensation Matrix: If the issue persists, prepare fresh single-stain controls and re-calculate the compensation matrix.[12][13]
-
Quantitative Data
The selection of NIR dyes with minimal spectral overlap is a critical first step in reducing bleed-through. The following table summarizes the spectral properties of commonly used Alexa Fluor NIR dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| Alexa Fluor 680 | 679 | 702 | 184,000 |
| Alexa Fluor 700 | 702 | 723 | 192,000 |
| Alexa Fluor 750 | 749 | 775 | 240,000 |
| Alexa Fluor 790 | 784 | 814 | 270,000 |
Table 1: Spectral properties of selected Alexa Fluor near-infrared dyes.[15]
Experimental Protocols
Protocol 1: Preparation of Single-Stain Controls for Spectral Unmixing in Immunofluorescence
This protocol outlines the steps for preparing single-stain controls, which are essential for accurate spectral bleed-through correction using linear unmixing.
Materials:
-
Your experimental samples (e.g., cells on coverslips, tissue sections)
-
Primary antibodies for each target
-
Secondary antibodies conjugated to your chosen NIR dyes (e.g., Donkey anti-Mouse Alexa Fluor 750, Donkey anti-Rabbit Alexa Fluor 790)
-
Blocking buffer
-
Wash buffer (e.g., PBS)
-
Mounting medium
Procedure:
-
Prepare a set of samples for each NIR dye you are using. For a two-color experiment with Alexa Fluor 750 and Alexa Fluor 790, you will need two separate control samples.
-
Sample 1 (Alexa Fluor 750 control):
-
Perform your standard immunofluorescence staining protocol up to the primary antibody incubation step.
-
Incubate with the primary antibody for your first target.
-
Wash the sample as per your protocol.
-
Incubate with the secondary antibody conjugated to Alexa Fluor 750.
-
Wash thoroughly to remove unbound secondary antibody.
-
Mount the coverslip.
-
-
Sample 2 (Alexa Fluor 790 control):
-
Repeat the staining protocol as for Sample 1, but use the primary antibody for your second target and the secondary antibody conjugated to Alexa Fluor 790.
-
-
Unstained Control: Prepare a sample that goes through all the staining steps but without the addition of any primary or secondary antibodies. This will help you determine the level of autofluorescence.
-
Image Acquisition:
-
Image each single-stain control using all the filter sets you will use for your multiplex experiment.
-
For the Alexa Fluor 750 control, acquire an image in both the 750 nm channel and the 790 nm channel. The signal in the 790 nm channel is the bleed-through.
-
Repeat this for the Alexa Fluor 790 control, acquiring images in both channels.
-
These single-color images will serve as the reference spectra for the linear unmixing algorithm in your imaging software.
-
Protocol 2: Calculating a Bleed-Through Coefficient for Manual Correction
For simpler cases of bleed-through, a manual correction can be applied by calculating a bleed-through coefficient.
Procedure:
-
Acquire Images of Single-Stain Controls: Follow Protocol 1 to prepare and image your single-stain controls.
-
Measure Mean Fluorescence Intensities:
-
Using image analysis software (e.g., ImageJ/Fiji), select several regions of interest (ROIs) that are clearly positive in your single-stain image.
-
For the Alexa Fluor 750 control, measure the mean fluorescence intensity within these ROIs in both the 750 nm channel (I_750_in_750) and the 790 nm channel (I_750_in_790).
-
-
Calculate the Bleed-Through Coefficient (BTC):
-
The BTC from the 750 channel into the 790 channel is calculated as: BTC = (Mean I_750_in_790) / (Mean I_750_in_750)
-
-
Apply the Correction to Your Multiplex Image:
-
Acquire your two-color image.
-
The corrected intensity in the 790 nm channel (I_790_corrected) can be calculated on a pixel-by-pixel basis using the following formula: I_790_corrected = I_790_raw - (BTC * I_750_raw)
-
This calculation can be performed using the image arithmetic or calculator functions in your imaging software.[6]
-
Visualizations
References
- 1. Alexa Fluor Brand Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 3. Mitigating fluorescence spectral overlap in wide-field endoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Bleed-through correction for rendering and correlation analysis in multi-colour localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 10. Spectral Flow Cytometry Panel Controls and Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 12. dp.univr.it [dp.univr.it]
- 13. pedsresearch.org [pedsresearch.org]
- 14. When acquiring spectral data, should my single-stained controls be “as bright or brighter” than my fully-stained sample? [denovosoftware.com]
- 15. Fluorophores [microscopy.unc.edu]
improving signal-to-noise ratio in NIR fluorescence microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their near-infrared (NIR) fluorescence microscopy experiments.
Troubleshooting Guides
Issue: Weak or No NIR Fluorescence Signal
Q1: I am not detecting any signal from my sample. What are the potential causes and how can I troubleshoot this?
A1: A lack of signal in NIR fluorescence microscopy can stem from several factors, ranging from the fluorophore to the imaging hardware. Here’s a step-by-step guide to diagnose and resolve the issue.
Troubleshooting Workflow for No Signal
// Sub-checks sub_fluorophore1 [label="Incorrect fluorophore for NIR?", shape=box, style=filled, fillcolor="#FFFFFF"]; sub_fluorophore2 [label="Inefficient labeling?", shape=box, style=filled, fillcolor="#FFFFFF"]; sub_fluorophore3 [label="Photobleaching?", shape=box, style=filled, fillcolor="#FFFFFF"]; check_fluorophore -> sub_fluorophore1 [style=dashed]; check_fluorophore -> sub_fluorophore2 [style=dashed]; check_fluorophore -> sub_fluorophore3 [style=dashed];
sub_sample1 [label="High autofluorescence?", shape=box, style=filled, fillcolor="#FFFFFF"]; sub_sample2 [label="Low target expression?", shape=box, style=filled, fillcolor="#FFFFFF"]; check_sample -> sub_sample1 [style=dashed]; check_sample -> sub_sample2 [style=dashed];
sub_microscope1 [label="Incorrect filter set?", shape=box, style=filled, fillcolor="#FFFFFF"]; sub_microscope2 [label="Low excitation power?", shape=box, style=filled, fillcolor="#FFFFFF"]; sub_microscope3 [label="Objective NA too low?", shape=box, style=filled, fillcolor="#FFFFFF"]; check_microscope -> sub_microscope1 [style=dashed]; check_microscope -> sub_microscope2 [style=dashed]; check_microscope -> sub_microscope3 [style=dashed];
sub_detector1 [label="Low quantum efficiency in NIR?", shape=box, style=filled, fillcolor="#FFFFFF"]; sub_detector2 [label="Incorrect gain/exposure settings?", shape=box, style=filled, fillcolor="#FFFFFF"]; check_detector -> sub_detector1 [style=dashed]; check_detector -> sub_detector2 [style=dashed]; }
Caption: Troubleshooting workflow for a "no signal" issue.Detailed Steps:
-
Fluorophore and Labeling:
-
Confirm NIR Emission: Ensure your chosen fluorophore has excitation and emission spectra in the NIR range (typically 700-1700 nm).
-
Labeling Efficiency: Verify that your labeling protocol was successful. For antibody-based labeling, perform a titration to find the optimal concentration.[1][2]
-
Photostability: Consider if the fluorophore has been photobleached. Use an anti-fade mounting medium and minimize light exposure.[1]
-
-
Sample Preparation:
-
Autofluorescence: High background from the sample itself can obscure a weak signal. See the "High Background" section for mitigation strategies.
-
Target Abundance: If your target protein or molecule is in low abundance, you may need to use a brighter fluorophore or a signal amplification technique.
-
-
Microscope Settings:
-
Filter Cubes: Ensure you are using the correct filter cube for your specific NIR fluorophore. The excitation and emission filters must match the spectral profile of your dye.
-
Excitation Power: While avoiding saturation, ensure the excitation power is sufficient. Increase the laser power or exposure time incrementally.[3]
-
Objective Lens: Use an objective with a high numerical aperture (NA) to collect as much emitted light as possible.
-
-
Detector:
-
NIR Sensitivity: Confirm your detector (e.g., PMT, sCMOS, CCD) is sensitive in the NIR region. Silicon-based detectors have decreasing quantum efficiency (QE) above 900 nm, while InGaAs detectors are designed for longer NIR wavelengths.
-
Gain and Exposure: Optimize the detector's gain and exposure time settings. Increasing these can amplify a weak signal, but be mindful of also increasing noise.
-
Issue: High Background Noise
Q2: My images have a high background, which is obscuring my signal. What are the common sources of background and how can I reduce it?
A2: High background noise is a common challenge that significantly reduces the signal-to-noise ratio. The primary sources are autofluorescence from the sample and detector noise.
Sources and Mitigation of Background Noise
// Autofluorescence Solutions autofluorescence_sol1 [label="Use red-shifted NIR fluorophores (>800 nm)", shape=box, style=filled, fillcolor="#FFFFFF"]; autofluorescence_sol2 [label="Optimize fixation protocol\n(e.g., avoid glutaraldehyde)", shape=box, style=filled, fillcolor="#FFFFFF"]; autofluorescence_sol3 [label="Use quenching agents\n(e.g., Sudan Black B)", shape=box, style=filled, fillcolor="#FFFFFF"]; autofluorescence_sol4 [label="Spectral unmixing", shape=box, style=filled, fillcolor="#FFFFFF"]; autofluorescence -> autofluorescence_sol1; autofluorescence -> autofluorescence_sol2; autofluorescence -> autofluorescence_sol3; autofluorescence -> autofluorescence_sol4;
// Detector Noise Solutions detector_noise_sol1 [label="Cool the detector", shape=box, style=filled, fillcolor="#FFFFFF"]; detector_noise_sol2 [label="Optimize gain and exposure time", shape=box, style=filled, fillcolor="#FFFFFF"]; detector_noise_sol3 [label="Frame averaging", shape=box, style=filled, fillcolor="#FFFFFF"]; detector_noise -> detector_noise_sol1; detector_noise -> detector_noise_sol2; detector_noise -> detector_noise_sol3;
// Stray Light Solutions stray_light_sol1 [label="Work in a dark environment", shape=box, style=filled, fillcolor="#FFFFFF"]; stray_light_sol2 [label="Use high-quality filters", shape=box, style=filled, fillcolor="#FFFFFF"]; stray_light -> stray_light_sol1; stray_light -> stray_light_sol2; }
Caption: Common sources of high background and their solutions.Strategies to Reduce Background:
-
Managing Autofluorescence:
-
Fluorophore Choice: Autofluorescence is typically stronger at shorter wavelengths. Using fluorophores that excite and emit in the longer NIR-II window (1000-1700 nm) can significantly reduce this background.[4]
-
Sample Preparation:
-
Fixation: Aldehyde-based fixatives like formaldehyde (B43269) and especially glutaraldehyde (B144438) can induce autofluorescence. Minimize fixation time or consider alternative fixatives like methanol (B129727).[5][6]
-
Perfusion: For tissue samples, perfuse with PBS before fixation to remove red blood cells, which are a source of autofluorescence.[5][7]
-
Quenching: Treat samples with quenching agents. For example, Sudan Black B can reduce lipofuscin-related autofluorescence.[8][9] Commercially available quenching kits are also effective.[8]
-
-
Spectral Imaging: Use a spectral detector and linear unmixing algorithms to computationally separate the specific fluorophore signal from the broad autofluorescence spectrum.
-
-
Minimizing Detector Noise:
-
Cooling: For CCD and sCMOS cameras, cooling the sensor reduces thermally generated "dark current" noise.
-
Acquisition Settings: Find the optimal balance between gain and exposure time. Very high gain can amplify noise, while very long exposures increase the accumulation of dark current.
-
Signal Averaging: Acquiring multiple frames and averaging them can reduce random noise by the square root of the number of frames averaged.
-
Frequently Asked Questions (FAQs)
Q3: How do I choose the best NIR fluorophore for my experiment to maximize the signal-to-noise ratio?
A3: The ideal NIR fluorophore should have a high quantum yield (QY), good photostability, and spectral properties that minimize background.
-
Quantum Yield: This is the efficiency of converting absorbed photons into emitted photons. A higher QY means a brighter signal.
-
Photostability: A photostable dye will resist photobleaching, allowing for longer imaging times without significant signal loss.
-
Spectral Wavelength: As mentioned, longer wavelength dyes (NIR-II) are generally better for reducing tissue autofluorescence.
Comparison of Common NIR Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Key Features |
| ICG (Indocyanine Green) | ~780 | ~820 | Low (~0.01 in water) | FDA-approved, but low QY and photostability.[10][11] |
| Alexa Fluor 750 | ~749 | ~775 | ~0.12 | Bright and photostable, good for NIR-I. |
| iFluor® 790 | ~784 | ~808 | High | Exceptionally bright and photostable NIR dye.[12] |
| IR-808 | ~780 | ~808 | - | Good photostability in the NIR-Ib region.[13] |
| LZ-1105 | ~1041 | ~1105 | ~1.69% | NIR-II dye with good photostability.[10] |
| TPE-BBT | - | - | ~3.94% in THF | Bright NIR-II fluorophore, can be used as a standard for relative QY measurements.[14] |
Q4: Which detector is best for NIR fluorescence microscopy?
A4: The choice of detector depends on the specific NIR wavelength range you are working in.
-
Photomultiplier Tubes (PMTs): Commonly used in confocal and multiphoton systems. They offer high sensitivity but can have lower quantum efficiency compared to cameras.
-
Silicon-based Cameras (sCMOS/CCD): Excellent for the shorter NIR range (up to ~900 nm). Back-illuminated, deep-depletion sensors offer improved QE in the NIR.[15]
-
InGaAs Cameras: The material of choice for the NIR-II window (900-1700 nm), where silicon detectors are no longer sensitive. They have high QE in this range but can be noisier and have lower resolution than silicon cameras.[15]
Quantum Efficiency of Different Detector Types
| Detector Type | Wavelength Range (nm) | Peak Quantum Efficiency (QE) | Pros | Cons |
| Back-thinned Si CCD/sCMOS | 400 - 1000 | >90% (in visible) | Low noise, high resolution | QE drops significantly >900 nm |
| Deep-Depletion Si CCD | 400 - 1100 | >90% (700-850 nm) | Enhanced NIR sensitivity vs. standard silicon | Still limited to ~1100 nm |
| InGaAs | 900 - 1700 | >80% | High sensitivity in NIR-II | Higher noise, lower resolution, more expensive |
Q5: What is the difference between confocal and two-photon microscopy for NIR imaging, and which one provides a better SNR?
A5: Both techniques offer optical sectioning to reduce out-of-focus background, but they operate on different principles.
-
Confocal Microscopy: Uses a pinhole to reject out-of-focus light. It is effective but can be limited by light scattering in deep tissue.
-
Two-Photon Microscopy (TPM or 2PM): Uses non-linear excitation, where two lower-energy (longer wavelength) photons simultaneously excite the fluorophore. Excitation is confined to the focal volume, inherently reducing out-of-focus background without a pinhole.[16]
For deep-tissue NIR imaging, two-photon microscopy generally provides a better SNR .[16][17] The longer excitation wavelengths used in TPM (often in the NIR range themselves) scatter less within tissue, allowing for deeper penetration and reduced background signal.[16][18]
Comparison of Confocal and Two-Photon Microscopy for NIR
| Feature | Confocal Microscopy | Two-Photon Microscopy |
| Principle | Pinhole rejects out-of-focus light | Excitation confined to focal volume |
| Excitation | Single, higher-energy photon | Two, lower-energy photons |
| Penetration Depth | Lower (limited by scattering) | Higher (less scattering of NIR light)[16] |
| Phototoxicity | Higher (out-of-focus planes are excited) | Lower (excitation only at the focal point)[16] |
| SNR in Deep Tissue | Lower | Higher[16] |
Q6: Can software-based methods improve my signal-to-noise ratio after image acquisition?
A6: Yes, post-processing techniques can significantly improve SNR, but they should be used with a clear understanding of their effects on the data.
-
Denoising Algorithms: Various algorithms can reduce noise. For fluorescence microscopy, which is often affected by a mix of Gaussian and Poisson noise, specialized algorithms are most effective.[19] Convolutional neural networks (CNNs) have shown excellent performance in denoising fluorescence images.[20]
-
Deconvolution: This computational method reassigns out-of-focus light back to its point of origin, which can increase both resolution and SNR.[21]
SNR Improvement with Denoising Algorithms
| Denoising Method | Typical SNR Improvement | Notes |
| SURE-LET | - | A wavelet-based method. |
| VST + BM3D | - | Combines variance-stabilizing transformation with block-matching and 3D filtering. |
| Deep Learning (CNN) | >8 dB | Can provide real-time denoising with high performance.[20] |
| SRRF (Super-Resolution Radial Fluctuations) | ~24% | Primarily for super-resolution, but also improves SNR.[19] |
| Deep Learning + SRRF | ~47% | Combination can yield significant improvements in both resolution and SNR.[19] |
Experimental Protocols
Protocol 1: Reducing Autofluorescence in Fixed Tissue Sections
This protocol provides steps to minimize autofluorescence induced by fixation and endogenous molecules.
-
Perfusion (if applicable): Before fixation, perfuse the animal with cold PBS to remove blood. Red blood cells are a major source of autofluorescence.[5][7]
-
Fixation:
-
Fix tissue in 4% paraformaldehyde (PFA) in PBS for the minimum time required for adequate fixation. Avoid glutaraldehyde.
-
Alternatively, consider fixation with ice-cold methanol or ethanol (B145695) for 10 minutes.[5][6]
-
-
Quenching Aldehyde-Induced Autofluorescence:
-
After fixation and washing, incubate sections in a fresh solution of 0.1% sodium borohydride (B1222165) in PBS for 30 minutes at room temperature.[5][9]
-
Wash thoroughly with PBS (3 x 5 minutes).
-
-
Quenching Lipofuscin Autofluorescence (for aged tissues):
-
Blocking and Staining: Proceed with your standard immunofluorescence protocol, using a blocking buffer appropriate for your antibodies.
-
Mounting: Use an antifade mounting medium to preserve the signal.
Protocol 2: Optimizing Excitation Power and Exposure Time
This protocol helps to find the best balance between maximizing signal and minimizing photobleaching and phototoxicity.
-
Sample Preparation: Prepare your labeled sample and mount it on the microscope.
-
Initial Settings:
-
Select the correct filter set for your NIR fluorophore.
-
Set the excitation laser power to a low level (e.g., 1-5% of maximum).
-
Set the detector gain to a moderate level and the exposure time to a value typical for your application (e.g., 100-500 ms).
-
-
Focus and Find a Region of Interest (ROI): Locate a representative area of your sample that contains both signal and background.
-
Adjust Exposure Time:
-
With the low laser power, gradually increase the exposure time until the signal is clearly distinguishable from the background without significant pixel saturation. Use the histogram function of your imaging software to monitor pixel intensities. The brightest pixels should be near the top of the dynamic range but not clipped at the maximum value.
-
-
Adjust Excitation Power:
-
If the signal is still weak even with a long exposure time (or if you need to use shorter exposures for dynamic imaging), incrementally increase the laser power.
-
Continuously monitor the sample for any signs of photobleaching (a rapid decrease in signal intensity over time).
-
-
Final Check: Once you have a strong signal with minimal saturation, acquire a time-lapse series over a short period to ensure the signal is stable and not rapidly photobleaching. The optimal settings will provide the highest SNR with the lowest possible excitation light dose.[3]
Workflow for Optimizing Acquisition Settings
Caption: Workflow for balancing signal with phototoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. precipoint.com [precipoint.com]
- 4. NIR-II Fluorescent Probes for Fluorescence-Imaging-Guided Tumor Surgery [mdpi.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. biotium.com [biotium.com]
- 10. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Near-Infrared iFluor® Dyes for in vivo Imaging | AAT Bioquest [aatbio.com]
- 13. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Bright Organic Fluorophore for Accurate Measurement of the Relative Quantum Yield in the NIR‐II Window - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantum Efficiency | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 16. Two-photon excitation microscopy - Wikipedia [en.wikipedia.org]
- 17. Two-Photon Microscopy | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 18. Dual Infrared 2-Photon Microscopy Achieves Minimal Background Deep Tissue Imaging in Brain and Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Real-time image denoising of mixed Poisson–Gaussian noise in fluorescence microscopy images using ImageJ (Journal Article) | OSTI.GOV [osti.gov]
- 21. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
Technical Support Center: Managing Diet-Induced Autofluorescence in In Vivo Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with autofluorescence in in vivo imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the impact of diet on your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is causing the high background signal in my in vivo fluorescence images, particularly in the abdominal region?
A1: The most common cause of high background fluorescence, or autofluorescence, in the abdominal region of research animals is their diet.[1][2][3] Standard rodent chow often contains alfalfa, which is rich in chlorophyll (B73375).[1][4][5][6] Chlorophyll and its metabolites are strong fluorophores, particularly in the red and near-infrared (NIR) spectra, which can interfere with the detection of fluorescent probes.[3][6][7][8]
Q2: What are the primary dietary components that contribute to autofluorescence?
A2: The main contributor is chlorophyll, found in plant-based ingredients like alfalfa meal, which is a common component of standard rodent diets.[1][2][6][9] Other plant materials and even fishmeal can also contribute to background fluorescence. Endogenous fluorophores such as collagen and elastin (B1584352) also contribute to skin autofluorescence, but the diet-related component is often the most significant and variable factor in the gut.[9]
Q3: How can I reduce or eliminate diet-related autofluorescence?
A3: The most effective method is to switch the animals to a specialized low-fluorescence or alfalfa-free diet.[1][2][4][10] Purified diets are considered the gold standard for minimizing background fluorescence as they are made from highly refined ingredients lacking chlorophyll.[6][8][10][11] Grain-based alfalfa-free diets are also a cost-effective alternative that significantly reduces autofluorescence.[4][11]
Q4: How long does it take to see a reduction in autofluorescence after changing the diet?
A4: A significant reduction in gut autofluorescence can be observed within a few days of switching to a low-fluorescence diet. Most studies indicate that a washout period of 4 to 7 days is sufficient to reduce chlorophyll-related gut fluorescence to below detectable levels.[1][2][4][5][6][9] Some studies have shown a rapid decline in just 1 to 2 days.[10] For skin autofluorescence, a period of about 7 days is generally recommended.[9]
Q5: Will changing the diet affect the health or metabolism of my animals?
A5: While switching to a purified or alfalfa-free diet is generally safe, it's important to monitor the animals. Some studies have noted a temporary decrease in food consumption immediately after the diet switch, which then normalizes.[9] It's crucial to choose a diet that maintains the normal metabolic balance and growth patterns of the animals under study.[9]
Troubleshooting Guide
Issue: High and variable background signal in the abdominal area across my imaging cohort.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Standard Rodent Diet | Switch all animals to a purified or alfalfa-free diet. | A significant and uniform reduction in abdominal autofluorescence across all animals. |
| Inconsistent Diet Transition | Ensure all animals are transitioned to the new diet at the same time and have completely cleared the old chow from their cages (including any hidden pellets). | Consistent, low background fluorescence, improving the signal-to-background ratio. |
| Coprophagy (ingestion of feces) | While difficult to completely prevent, maintaining a clean cage environment can help. The autofluorescence from feces of animals on a standard diet can be a source of contamination. | Reduced variability in background signal. |
Quantitative Data Summary
The following tables summarize the effectiveness of different diets in reducing autofluorescence.
Table 1: Comparison of Diet Types on Autofluorescence Reduction
| Diet Type | Key Ingredients | Autofluorescence Level | Cost Consideration | Reference |
| Standard Chow | Contains alfalfa, ground corn, soybean meal | High | Low | [5][11] |
| Alfalfa-Free (Grain-Based) | Corn, wheat, soybean meal (no alfalfa) | Significantly Reduced | Moderate | [4][11] |
| Purified Diet | Highly refined ingredients (e.g., casein, corn starch) | Very Low / Negligible | High | [8][10][11] |
Table 2: Time Course for Autofluorescence Reduction
| Tissue | Recommended Time on Low-Fluorescence Diet | Expected Reduction | Reference |
| Gastrointestinal Tract | 4-7 days | Over 10-fold decrease | [4][5][9] |
| Skin | 7 days | Significant decrease | [9] |
Experimental Protocols
Protocol 1: Transitioning Animals to a Low-Autofluorescence Diet
-
Diet Selection: Choose an appropriate low-autofluorescence diet based on your experimental needs and budget. Purified diets (e.g., AIN-93M/G) offer the lowest background, while alfalfa-free grain-based diets (e.g., Teklad 2018S, 5V75) are a good alternative.[4][6][11]
-
Acclimation Period: House the animals in a clean cage with the new diet for at least 7 days prior to the first imaging session.[6][9]
-
Cage Maintenance: Ensure no remnants of the previous standard chow are present in the cage, including in the bedding and hopper.
-
Baseline Imaging: It is recommended to perform a baseline imaging session before switching the diet to quantify the initial level of autofluorescence.
-
Monitoring: Monitor the animals' weight and food consumption during the transition period to ensure they are adapting to the new diet.[9]
Protocol 2: In Vivo Imaging to Assess Autofluorescence
-
Animal Preparation: Anesthetize the animal using an appropriate method (e.g., isoflurane).
-
Imaging System: Use an in vivo imaging system (e.g., IVIS Spectrum, CRi Maestro) with appropriate excitation and emission filters for your fluorescent probe.[4][9] For assessing diet-related autofluorescence, excitation wavelengths around 670-680 nm and emission in the 700-750 nm range are commonly used, as this is where chlorophyll fluoresces.[3][6][7]
-
Image Acquisition: Acquire whole-body images of the anesthetized animal. Ensure consistent positioning for longitudinal studies.
-
Image Analysis: Use the system's software to draw regions of interest (ROIs) over the abdominal area and other relevant regions to quantify the fluorescence intensity.
-
Spectral Unmixing: If your imaging system has spectral unmixing capabilities, you can create a spectral library for the autofluorescence signature from an animal on a standard diet. This can then be used to mathematically subtract the background signal from your experimental images.[9]
Visual Guides
Below are diagrams illustrating key concepts and workflows related to managing diet-induced autofluorescence.
References
- 1. inotiv.com [inotiv.com]
- 2. insights.envigo.com [insights.envigo.com]
- 3. In vivo dynamic imaging of intestinal motions using diet-related autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labdiet.com [labdiet.com]
- 5. labdiet.com [labdiet.com]
- 6. biotech.ufl.edu [biotech.ufl.edu]
- 7. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diet and Imaging- OpenSource Diets- Research Diets, Inc. [67.20.83.195]
- 9. 67.20.83.195 [67.20.83.195]
- 10. Diet and abdominal autofluorescence detected by in vivo fluorescence imaging of living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TestDiet - Diet Details [testdiet.com]
Technical Support Center: Optimizing Copper-Catalyzed Click Reactions
Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ligand selection and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may be encountered during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My click reaction is resulting in a very low yield or no product at all. What are the common causes and how can I fix this?
Answer: Low or no yield in a CuAAC reaction can stem from several factors, primarily related to the catalyst's activity, the choice of ligand, and the accessibility of the reactants. Here is a step-by-step troubleshooting guide:
-
Catalyst Inactivation: The active catalyst in the reaction is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2][3]
-
Solution: Ensure your reaction is protected from oxygen. This can be achieved by using degassed solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Capping the reaction vessel can also help minimize oxygen exposure.[1] The use of a reducing agent, most commonly sodium ascorbate (B8700270), is crucial to regenerate Cu(I) from any oxidized copper species.[1][5][6]
-
-
Inappropriate Ligand or Ligand-to-Copper Ratio: The ligand plays a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction rate.[7][8][9] An unsuitable ligand or an incorrect ligand-to-copper ratio can lead to poor results.[7]
-
Solution: For reactions in aqueous buffers, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are recommended.[7][10] For reactions in organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[3] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[7] It is often recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[7]
-
-
Reactant Accessibility: For large biomolecules such as proteins or oligonucleotides, the azide (B81097) or alkyne functional groups may be sterically hindered or buried within the molecule's three-dimensional structure, making them inaccessible for reaction.[1][7]
-
Copper Sequestration: Components in your reaction mixture, such as thiols (e.g., from cysteine residues or glutathione) or other functional groups, can chelate the copper catalyst, rendering it inactive.[1][11]
Issue 2: Reaction Reproducibility Problems
Question: My click reaction is inconsistent, working well on some occasions but failing on others. What could be causing this lack of reproducibility?
Answer: Reproducibility issues in CuAAC reactions often point to subtle variations in the experimental setup and reagent handling.
-
Oxygen Exposure: The primary culprit for inconsistency is often variable exposure to oxygen, which deactivates the Cu(I) catalyst.[1]
-
Solution: Standardize your procedure for deoxygenating solvents and protecting the reaction from air. Consistent use of an inert atmosphere and freshly prepared solutions of reducing agents can significantly improve reproducibility.[1]
-
-
Reagent Stability: Stock solutions, particularly of the reducing agent sodium ascorbate, can degrade over time, especially if not stored properly.
-
Solution: Prepare fresh solutions of sodium ascorbate for each set of experiments.[4] Store ligand and copper salt solutions under appropriate conditions to ensure their stability.
-
-
Impure Reagents or Solvents: The purity of your azide, alkyne, and solvents can significantly impact the reaction outcome.
-
Solution: Use high-purity reagents and solvents. If you suspect impurities in your starting materials, purification may be necessary.[7]
-
Ligand Selection Guide
The choice of ligand is critical for a successful CuAAC reaction and depends heavily on the experimental conditions and substrates. The following table summarizes the properties of commonly used ligands to aid in selection.
| Property | THPTA | BTTAA | BTTES | TBTA |
| Water Solubility | High | Moderate | High | Low |
| Organic Solvent Solubility | Low | Moderate | Low | Very High |
| Biocompatibility | Moderate | Very High | Very High | Low |
| Cytotoxicity | Moderate | Very Low | Very Low | High |
| Reaction Kinetics | Moderate | Very High | High | Very High |
| Copper Concentration Needed | Moderate | Very Low | Low | High |
| Recommended Application | In Vitro, Aqueous Synthesis | In Vivo, In Vitro | In Vivo, In Vitro | Organic Synthesis |
Table 1: Comparison of common ligands for copper-catalyzed click reactions.[3]
Experimental Protocols
Below are general protocols that can be used as a starting point. Optimization for your specific substrates and reaction conditions may be necessary.
General Protocol for CuAAC in Aqueous Buffer (e.g., Bioconjugation)
This protocol is suitable for labeling biomolecules in an aqueous environment.
1. Preparation of Stock Solutions:
-
Azide-functionalized biomolecule: Prepare in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Alkyne-functionalized molecule: Dissolve in DMSO or a compatible buffer.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[7]
-
Sodium Ascorbate: 100 mM in water (prepare fresh).[7]
2. Reaction Setup:
-
In a microcentrifuge tube, combine the azide and alkyne substrates to the desired final concentrations.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A common ratio is 1:5 (CuSO₄:ligand).[5] For a final copper concentration of 0.1 mM, you would use a final ligand concentration of 0.5 mM.[7]
-
Add the copper/ligand mixture to the reaction tube containing the substrates.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours.[7]
General Protocol for CuAAC in Organic Solvents
This protocol is suitable for small molecule synthesis.
1. Preparation of Stock Solutions:
-
Azide and Alkyne: Dissolve in a suitable organic solvent (e.g., THF, DMF, DMSO).
-
Copper(II) Sulfate Pentahydrate: 10 mM in water.
-
TBTA ligand: 10 mM in DMSO.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
2. Reaction Setup:
-
In a reaction vessel, dissolve the azide and alkyne in the chosen organic solvent.
-
Add the TBTA ligand solution.
-
Add the CuSO₄ solution.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS).
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate a troubleshooting workflow for common issues and a general workflow for ligand selection.
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Caption: Workflow for selecting the appropriate ligand for a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Click reaction ligands | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. interchim.fr [interchim.fr]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting incomplete azide-alkyne cycloaddition
Technical Support Center: Azide-Alkyne Cycloaddition
Welcome to the technical support center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: What are the most common reasons for low or no yield in a CuAAC reaction?
Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can stem from several factors:
-
Catalyst Inactivity : The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] Insufficient reducing agent (like sodium ascorbate) or exposure to air can lead to catalyst deactivation.[1]
-
Poor Reagent Quality : Degradation of the azide (B81097) or alkyne starting materials can prevent the reaction from proceeding. The purity of solvents and other reagents is also crucial.[1]
-
Substrate-Specific Issues : Steric hindrance around the azide or alkyne functional groups can impede the reaction.[1] Additionally, some substrates may chelate the copper catalyst, making it unavailable for the cycloaddition.
-
Inappropriate Reaction Conditions : Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.[3]
-
Presence of Inhibitors : Certain substances can inhibit the copper catalyst. Halides, particularly iodide, are known inhibitors of the CuAAC reaction.[4][5][6][7] Thiol-containing compounds, such as dithiothreitol (B142953) (DTT), can also interfere with the catalyst.[8]
Q2: My reaction has started, but it is sluggish and incomplete. How can I improve the reaction rate?
Several strategies can be employed to accelerate a sluggish CuAAC reaction:
-
Use a Stabilizing Ligand : Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state, prevent catalyst aggregation, and significantly accelerate the reaction.[9][10] THPTA is particularly suitable for aqueous systems due to its high water solubility.[10]
-
Optimize Reactant Concentrations : Click reactions are concentration-dependent; very dilute solutions can lead to poor yields.[8] Increasing the concentration of the reactants can improve the reaction rate.
-
Increase Temperature : Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, although this should be done with caution to avoid degradation of sensitive substrates.[3][11]
-
Ensure Efficient Mixing : Vigorous stirring is important to ensure the homogeneity of the reaction mixture, especially in biphasic solvent systems.
Q3: What are the primary side reactions in CuAAC, and how can they be minimized?
The most prevalent side reactions include:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling) : This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen, forming a diyne byproduct.[1] This can be minimized by maintaining anaerobic conditions (degassing solvents) or by using an adequate amount of a reducing agent like sodium ascorbate (B8700270).[1][3]
-
Oxidative Damage to Biomolecules : In bioconjugation reactions, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II) redox cycle can lead to the oxidation of sensitive amino acid residues.[1] Using a stabilizing ligand for the copper catalyst and thoroughly degassing all solutions can mitigate this issue.[1][2]
Q4: What is the optimal order of addition for reagents in a CuAAC reaction?
The order of reagent addition can significantly impact the reaction's success. A recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.[10]
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[10]
Adding the ascorbate last is crucial to ensure the ligand coordinates with the copper before reduction, which helps to maintain catalyst activity and solubility.[10][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q1: My SPAAC reaction is very slow. What factors influence the reaction rate?
SPAAC reaction rates are generally slower than CuAAC rates and are influenced by several factors:[13][14]
-
Cyclooctyne (B158145) Structure : The degree of ring strain and the presence of electron-withdrawing groups on the cyclooctyne are key.[15][16] For example, difluorinated cyclooctynes (DIFO) or dibenzocyclooctynes (DBCO) react much faster than simple cyclooctynes.[16]
-
Azide Electronics : The electronic properties of the azide can play a role. Electron-donating groups on the azide may increase the reaction rate with certain cyclooctynes.[15]
-
Solvent : SPAAC reactions are often faster in aqueous solutions compared to organic solvents, which is a significant advantage for biological applications.[15]
-
Steric Hindrance : As with any reaction, significant steric bulk near the reacting groups can slow the cycloaddition.
Q2: How can I troubleshoot an incomplete SPAAC reaction?
If your SPAAC reaction is not going to completion, consider the following:
-
Increase Reaction Time and/or Temperature : SPAAC can be inherently slow, sometimes requiring hours or even days to reach completion. If your molecules are stable, increasing the reaction time or gently heating the mixture can improve yields.
-
Increase Reagent Concentration : A higher concentration of reactants will lead to a faster reaction rate.
-
Switch to a More Reactive Cyclooctyne : If yields remain low, consider using a more reactive cyclooctyne derivative. The choice of cyclooctyne can lead to rate enhancements of several orders of magnitude.[17]
-
Check Reagent Purity : Ensure that your azide and cyclooctyne reagents have not degraded during storage.
Quantitative Data Summary
Table 1: Typical Reaction Parameters for CuAAC
| Parameter | Typical Range | Notes |
| Alkyne Concentration | 1 - 50 µM (Bioconjugation) | Lower concentrations may require longer reaction times or higher excess of other reagents.[8] |
| Azide Probe Molar Excess | 2 to 10-fold | A molar excess of the less expensive or more accessible reagent is common.[8] |
| Copper(II) Source (e.g., CuSO₄) | 0.01 - 0.1 eq. | Typically used in catalytic amounts.[3] |
| Reducing Agent (e.g., Sodium Ascorbate) | 0.5 - 1.0 eq. (vs. Alkyne) | A fresh solution should always be used. An excess helps prevent catalyst oxidation.[3] |
| Ligand (e.g., THPTA) | 0.1 - 0.5 eq. (vs. Alkyne) | A ligand-to-copper ratio of 5:1 is often recommended to protect the Cu(I) state.[8] |
Table 2: Common Solvents and Temperatures for CuAAC
| Solvent System | Typical Temperature (°C) | Notes |
| t-BuOH / H₂O (1:1) | 25 - 40 | Good for a wide range of substrates.[3] |
| DMF or DMSO | 25 - 60 | Useful for poorly soluble reactants.[3] |
| H₂O (with water-soluble ligand) | 25 | Ideal for bioconjugation.[3] |
| THF / H₂O | Room Temperature | A common solvent mixture for a variety of substrates.[18] |
Table 3: Relative Reaction Rates for Different Cycloadditions
| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| Thermal Huisgen Cycloaddition | 10⁻⁷ – 10⁻⁶ | Requires high temperatures, often gives mixtures of regioisomers.[19] |
| Copper-Catalyzed (CuAAC) | 1 – 100 | Massive rate acceleration over the thermal reaction.[19] |
| Strain-Promoted (SPAAC) | 10⁻³ – 1 | Rate is highly dependent on the structure of the cyclooctyne.[14][17] |
| IEDDA (Diels-Alder) | 1 – 10⁶ | Among the fastest bioorthogonal reactions, but involves different functional groups.[14] |
Experimental Protocols
Protocol 1: General Procedure for a Small Molecule CuAAC Reaction
This protocol describes a general method for the CuAAC reaction between an azide and a terminal alkyne.
Materials:
-
Azide (1.0 eq)
-
Terminal Alkyne (1.0 - 1.2 eq)
-
Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium Ascorbate (0.1 eq)
-
Solvent (e.g., THF/H₂O 1:1 mixture)
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve the azide (1.0 eq) and the terminal alkyne (1.0 - 1.2 eq) in the chosen solvent system (e.g., THF/H₂O). Stir the solution vigorously.
-
Catalyst Addition : To the stirred solution, add copper(II) sulfate pentahydrate (0.05 eq).[18]
-
Initiation : Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq) to the reaction mixture. A color change may be observed as Cu(I) is generated.[18]
-
Reaction Monitoring : Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.[18]
-
Work-up : Once the reaction is complete, add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and complex with the copper catalyst. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[18]
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and concentration under reduced pressure, the crude product can be purified by column chromatography on silica (B1680970) gel.[18]
Protocol 2: General Procedure for Protein Labeling via SPAAC
This protocol describes a general method for labeling an azide-modified protein with a DBCO-functionalized molecule.
Materials:
-
Azide-modified protein (1-10 mg/mL in an amine-free buffer like PBS)
-
DBCO-functionalized reagent (e.g., DBCO-NHS ester)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Protein Preparation : Ensure the azide-modified protein is purified and dissolved in an amine-free buffer (e.g., PBS) at a suitable concentration (typically 1-10 mg/mL).[15]
-
DBCO Reagent Preparation : Prepare a stock solution of the DBCO-functionalized reagent in DMSO (e.g., 10 mM).[15]
-
Conjugation Reaction : Add a 10-20 fold molar excess of the DBCO reagent stock solution to the protein solution. The final concentration of the organic co-solvent (DMSO) should ideally be kept below 10% to avoid protein denaturation.[15]
-
Incubation : Incubate the reaction mixture with gentle mixing. Incubation can be done for 1-2 hours at room temperature or overnight at 4°C.[15]
-
Purification : After incubation, remove the unreacted DBCO reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[15]
-
Characterization : Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Visual Guides
Caption: A troubleshooting workflow for incomplete azide-alkyne cycloaddition reactions.
Caption: Simplified pathway for the CuAAC reaction, including catalyst generation and side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Halide inhibition of the copper-catalysed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Halide inhibition of the copper-catalysed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. m.chem960.com [m.chem960.com]
- 7. Halide inhibition of the copper-catalysed azide–alkyne cycloaddition [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Click Chemistry [organic-chemistry.org]
Technical Support Center: Assessing the Cytotoxicity of Azide MegaStokes dye 735
Welcome to the technical support center for assessing the cytotoxicity of Azide (B81097) MegaStokes dye 735. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges and provide clear protocols for evaluating the effects of this dye on cell health.
Frequently Asked Questions (FAQs)
Q1: Is Azide MegaStokes dye 735 cytotoxic?
A1: Based on manufacturer-provided information, this compound was tested on Chinese hamster ovary (CHO) cells and showed no toxic effects at concentrations up to 50 µM[1]. However, cytotoxicity can be cell-type specific and dependent on experimental conditions. The azide functional group is known to have toxic potential, and cyanine (B1664457) dyes, in general, can exhibit cytotoxic effects[2][3][4]. Therefore, it is crucial to validate the cytotoxicity in your specific cell line and experimental setup.
Q2: What are the common mechanisms by which fluorescent dyes can induce cytotoxicity?
A2: Fluorescent dyes can induce cytotoxicity through various mechanisms, including:
-
Induction of Apoptosis: Some cyanine dyes have been shown to induce programmed cell death (apoptosis)[5]. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways[6][7].
-
Membrane Damage: Dyes can compromise cell membrane integrity, leading to the leakage of intracellular components[8][9].
-
Mitochondrial Dysfunction: Cyanine dyes can accumulate in mitochondria and interfere with their function, impacting cellular energy production[2][10].
-
Generation of Reactive Oxygen Species (ROS): Photosensitive dyes can generate ROS upon light exposure, leading to oxidative stress and cellular damage[11].
Q3: What are the initial steps to assess the cytotoxicity of this dye?
A3: A good starting point is to perform a dose-response and time-course experiment. This involves treating your cells with a range of dye concentrations for different durations (e.g., 24, 48, 72 hours) and then assessing cell viability using a standard assay like MTT or a live/dead cell stain.
Q4: Can the fluorescence of this compound interfere with my cytotoxicity assay readings?
A4: Yes, this is a critical consideration. The dye's fluorescence (Ex/Em = 586/735 nm) might overlap with the emission spectra of your assay's fluorescent reagents[1]. To mitigate this, include proper controls, such as wells with the dye but without cells, and wells with cells but without the dye. If significant interference is observed, consider using a cytotoxicity assay that relies on a different detection method (e.g., colorimetric or luminescent).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or "edge effects" in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent techniques. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity[12]. |
| Low signal in my viability assay | The initial number of seeded cells is too low, or the incubation time is too short. | Optimize the cell seeding density for your specific cell line and assay duration. Ensure you are using the recommended volume of assay reagent for your culture volume[12]. |
| High background fluorescence | Autofluorescence from the cell culture medium or the dye itself. | Use phenol (B47542) red-free medium, as phenol red can contribute to background fluorescence. Include control wells with medium and the dye alone to determine and subtract the background signal[9]. |
| Untreated control cells show low viability | Cell culture contamination (e.g., mycoplasma), unhealthy cells, or issues with the culture medium. | Regularly test your cell cultures for contamination. Ensure you are using healthy, log-phase cells and fresh, properly stored culture medium. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | The assays measure different aspects of cell death. MTT measures metabolic activity, which can decrease before the loss of membrane integrity (measured by LDH release). | This may indicate an early stage of cytotoxicity where cells are metabolically inactive but have not yet lysed. Consider using a combination of assays to get a more complete picture of the cytotoxic mechanism. |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Your cell line of interest
-
This compound
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different dye concentrations. Include untreated control wells.
-
Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Live/Dead Cell Staining with Calcein AM and Propidium Iodide (PI)
This fluorescence-based assay distinguishes between live and dead cells.
Materials:
-
Calcein AM solution
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Follow steps 1-4 from the MTT protocol.
-
After the desired incubation period, gently wash the cells twice with PBS.
-
Prepare a staining solution containing Calcein AM (to stain live cells green) and PI (to stain dead cells red) in PBS according to the manufacturer's instructions.
-
Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Image the cells using a fluorescence microscope with appropriate filters for green and red fluorescence. Alternatively, quantify the fluorescence using a microplate reader.
Visualizations
Caption: A flowchart of the experimental workflow for assessing cytotoxicity.
Caption: A diagram of the simplified intrinsic apoptosis signaling pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cyanine dyes in the mitochondria-targeting photodynamic and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The effects of sodium azide on mammalian cells cultivated in vitro. | Semantic Scholar [semanticscholar.org]
- 5. Cyanine-induced apoptosis for cancer therapy [accscience.com]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07931A [pubs.rsc.org]
- 11. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dye Concentration for Live-Cell Labeling
Welcome to the technical support center for live-cell labeling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when optimizing dye concentrations for live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing dye concentration crucial for live-cell imaging?
A1: Optimizing dye concentration is critical to ensure bright, specific signals with minimal background and, most importantly, to minimize cellular damage.[1] Excessive dye concentrations can lead to artifacts, cytotoxicity (toxicity in the dark), and phototoxicity (toxicity induced by light exposure), which can alter normal cellular physiology and lead to cell death.[2][3][4] Conversely, a concentration that is too low will result in a weak signal that is difficult to distinguish from background noise.[5][6]
Q2: What is the difference between cytotoxicity and phototoxicity?
A2: Cytotoxicity refers to the toxic effects of the dye on the cell, independent of light exposure.[3] Phototoxicity, on the other hand, is damage caused by the interaction of the fluorescent dye with light, which generates reactive oxygen species (ROS) that can damage cellular components.[7][8] Both can compromise cell health and the validity of experimental results.[9]
Q3: How does incubation time affect live-cell staining?
A3: Incubation time is a critical parameter that needs to be optimized alongside dye concentration. Insufficient incubation time may lead to incomplete labeling and a weak signal.[6] Conversely, prolonged incubation can increase nonspecific binding and may allow the dye to be internalized or trafficked to unintended cellular compartments, in addition to increasing the risk of cytotoxicity.[10] The optimal time ensures maximal specific signal while minimizing these adverse effects.[11]
Q4: Can the cell culture medium affect my staining results?
A4: Yes, standard cell culture media often contain components like phenol (B47542) red and riboflavin (B1680620) that are inherently fluorescent and can significantly increase background fluorescence.[12][13] This can lower the signal-to-noise ratio, making it difficult to detect your target. For imaging, it is highly recommended to use phenol red-free medium or a specialized imaging medium designed to reduce background fluorescence.[1][12]
Q5: What are the first steps I should take if my signal is too low?
A5: If you are experiencing a weak or absent signal, first confirm that the dye is appropriate for live-cell imaging and that your microscope's filters are correctly matched to the dye's excitation and emission spectra.[14] The next step is to perform a dye concentration titration to determine if a higher concentration improves the signal.[5][15] Also, review your incubation time to ensure it is sufficient for dye uptake.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during live-cell labeling experiments.
Issue 1: High Background Fluorescence
High background can obscure the specific signal, making data interpretation difficult.
| Potential Cause | Recommended Solution | Citation |
| Dye Concentration Too High | Perform a titration experiment to find the lowest concentration that still provides a bright, specific signal. | [1][6] |
| Excess Unbound Dye | After incubation, wash the cells 2–3 times with a buffered saline solution (e.g., PBS) or fresh imaging medium to remove unbound dye. | [1] |
| Autofluorescence | Image an unstained control sample to determine the level of cellular autofluorescence. Consider using dyes in the red or far-red spectrum, as cellular autofluorescence is often highest in the blue and green channels. | [5] |
| Fluorescent Components in Media | Switch to a phenol red-free medium or a specialized imaging medium (e.g., FluoroBrite™ DMEM) designed to minimize background fluorescence. | [1][12] |
| Nonspecific Dye Binding | Optimize incubation time and temperature. Ensure proper washing steps are performed to remove unbound fluorophores. | [6] |
| Imaging Vessel | Plastic-bottom dishes can be highly fluorescent. Switch to glass-bottom dishes or plates for imaging. | [1] |
Issue 2: Weak or No Fluorescence Signal
A low signal-to-noise ratio can make it impossible to detect the target structure or process.
| Potential Cause | Recommended Solution | Citation |
| Dye Concentration Too Low | Perform a titration experiment to determine the optimal dye concentration that maximizes the signal-to-noise ratio. | [5][15] |
| Insufficient Incubation Time | Optimize the incubation time to ensure the dye has enough time to bind to its target. Check the manufacturer's protocol for recommended times. | [6] |
| Photobleaching (Signal Fades) | Minimize the cells' exposure to excitation light by reducing the light intensity and exposure time. Use an anti-fade reagent compatible with live cells if available. | [5][16] |
| Incorrect Microscope Settings | Ensure the correct laser lines and emission filters for your specific dye are being used. Check that lasers are properly aligned. | [17] |
| Dye Not Suitable for Live Cells | Confirm that the dye is cell-permeant and designed for live-cell applications. Some dyes only work on fixed and permeabilized cells. | [14] |
Issue 3: Evidence of Cell Stress or Death
Observing morphological changes like membrane blebbing, vacuole formation, or cell detachment is a strong indicator of dye-induced toxicity.
| Potential Cause | Recommended Solution | Citation |
| Cytotoxicity | Lower the dye concentration significantly. Reduce the incubation time. Ensure the dye is high-purity and free of toxic contaminants. | [4][16] |
| Phototoxicity | Reduce the intensity and duration of light exposure. Use longer wavelength dyes (red or far-red) which are generally less phototoxic. | [7][8] |
| Suboptimal Culture Conditions | Ensure cells are healthy before staining. Use appropriate imaging media that maintains physiological pH and temperature. | [13] |
| Dye-Induced Effects | Some dyes, even at non-lethal concentrations, can affect cellular processes like motility. Compare stained cells to unstained controls under the same imaging conditions. | [2] |
Issue 4: Uneven or Patchy Staining
Inconsistent staining across the cell population or within a single cell can lead to unreliable data.
| Potential Cause | Recommended Solution | Citation |
| Inadequate Mixing | Ensure the dye is thoroughly mixed into the medium before adding it to the cells. Gently agitate the plate or dish during incubation to promote even distribution. | [6][18] |
| Cell Clumping | Ensure cells are seeded at an appropriate density to form a monolayer and prevent clumping, which can hinder uniform dye access. | [6] |
| Poor Dye Solubility/Aggregation | Some dyes may aggregate at high concentrations or in certain buffers. Ensure the dye is fully dissolved in its recommended solvent (e.g., DMSO) before diluting it into the aqueous imaging medium. | [14] |
| Uneven Cell Health | Variations in cell health across the culture vessel can lead to differences in dye uptake and retention. Ensure a healthy, uniformly growing cell culture. | [6] |
Experimental Protocols & Data
Protocol: Dye Concentration Titration Assay
This protocol outlines the steps to determine the optimal concentration of a fluorescent dye for live-cell labeling. The goal is to find the concentration that provides the best signal-to-noise ratio without inducing cytotoxicity.[15][19]
Materials:
-
Live cells cultured on a glass-bottom imaging plate or dish
-
Fluorescent dye stock solution (e.g., in DMSO)
-
Live-cell imaging medium (phenol red-free)
-
Phosphate-Buffered Saline (PBS)
-
A viability dye (e.g., Propidium Iodide or a fixable viability stain) to assess cell death[20]
Procedure:
-
Prepare Dye Dilutions: Create a series of dye dilutions in pre-warmed imaging medium. A typical titration might include concentrations at 10x below, 2x below, the recommended concentration, the recommended concentration, 2x above, and 10x above the manufacturer's suggestion.[1]
-
Prepare Cells: Aspirate the culture medium from the cells and wash once with warm PBS.
-
Label Cells: Add the prepared dye dilutions to the respective wells/dishes. Include a "no-dye" control well.
-
Incubate: Incubate the cells for the time recommended by the dye manufacturer, protecting them from light. Incubation conditions should be optimal for the cells (e.g., 37°C and 5% CO₂).
-
Wash: Aspirate the dye solution and wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove unbound dye.[1]
-
Assess Viability (Optional but Recommended): Add a viability dye to a duplicate set of wells to quantify cell death at each concentration.[20][21]
-
Image: Acquire images using consistent settings (e.g., laser power, exposure time, gain) for all conditions.
-
Analyze:
-
Quantify the mean fluorescence intensity of the specific signal and the background for each concentration.
-
Calculate the signal-to-noise ratio (Signal / Background).
-
Assess cell morphology and viability for signs of toxicity.
-
The optimal concentration is the one that provides the highest signal-to-noise ratio with no observable negative impact on cell health.[15]
-
Data: Recommended Concentration Ranges for Common Dyes
The optimal concentration is highly dependent on the cell type, dye lot, and experimental conditions. This table provides typical starting ranges. Always perform a titration for your specific system.
| Dye Name | Target Organelle/Molecule | Typical Concentration Range | Typical Incubation Time |
| Hoechst 33342 | Nucleus (DNA) | 1 - 10 µg/mL | 10 - 30 minutes |
| Calcein AM | Cytoplasm (Live Cells) | 0.1 - 5 µM | 15 - 30 minutes |
| MitoTracker™ Red CMXRos | Mitochondria (Active) | 25 - 500 nM | 15 - 45 minutes |
| ER-Tracker™ Green | Endoplasmic Reticulum | 0.5 - 1 µM | 15 - 30 minutes |
| LysoTracker™ Red DND-99 | Lysosomes | 50 - 75 nM | 30 - 60 minutes |
| Propidium Iodide | Nucleus (Dead Cells) | 0.5 - 1.5 µg/mL | 5 - 15 minutes |
Visualizations
Workflow for Optimizing Dye Concentration
This diagram illustrates the systematic process for determining the optimal dye concentration for a live-cell imaging experiment.
Troubleshooting Logic for Poor Staining Results
This diagram provides a logical path for troubleshooting common issues encountered during live-cell staining.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Evaluation of Chemo- and Photo-toxicity of a Live Fluorescent Dye for Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guides for Live Cell Imaging Dyes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. biotium.com [biotium.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 9. abberior.rocks [abberior.rocks]
- 10. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ibidi.com [ibidi.com]
- 13. cellculturedish.com [cellculturedish.com]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
- 16. google.com [google.com]
- 17. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Titration of LD Dye Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 20. appliedcytometry.com [appliedcytometry.com]
- 21. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
effect of pH on Azide MegaStokes 735 fluorescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Azide (B81097) MegaStokes 735, with a specific focus on the potential effects of pH on its fluorescent properties.
Frequently Asked Questions (FAQs)
Q1: What is Azide MegaStokes 735 and what are its primary applications?
Azide MegaStokes 735 is a near-infrared (NIR) fluorescent dye functionalized with an azide group. This feature allows it to be used in copper-catalyzed or copper-free "click chemistry" reactions for the specific labeling of biomolecules that have been modified to contain an alkyne group. Its large Stokes shift makes it particularly useful in fluorescence resonance energy transfer (FRET) applications.
Q2: Is the fluorescence of Azide MegaStokes 735 sensitive to pH?
Q3: What is the optimal pH range for using Azide MegaStokes 735?
The optimal pH will depend on the specifics of your experimental system. For many biological applications, maintaining a pH within the physiological range (typically 7.2-7.4) is recommended to ensure both the stability of the dye and the integrity of the biological sample. However, deviations from this range may be necessary for specific protocols. It is advisable to perform a pH titration experiment to determine the optimal pH for your application (see Experimental Protocols section).
Q4: How does pH affect the fluorescence of cyanine (B1664457) dyes in general?
The effect of pH on cyanine dye fluorescence is dependent on the specific molecular structure of the dye. For some dyes, changes in pH can alter the electronic structure of the chromophore, leading to changes in fluorescence intensity or shifts in the excitation and emission spectra. For example, some cyanine dyes have been engineered to act as pH sensors, showing increased fluorescence in acidic environments.[2]
Troubleshooting Guide
Q1: My Azide MegaStokes 735 fluorescence signal is weaker than expected. What could be the cause?
Several factors could contribute to a weak fluorescence signal. Consider the following:
-
pH of the buffer: The pH of your buffer may be outside the optimal range for the dye, leading to quenched fluorescence. Verify the pH of all your buffers and solutions.
-
Dye Concentration: The concentration of the dye may be too low. Ensure you are using the recommended concentration for your application.
-
Photobleaching: Excessive exposure to the excitation light source can cause photobleaching. Minimize light exposure and use an anti-fade mounting medium if applicable.
-
Inefficient Labeling: The click chemistry reaction may not have been efficient. Ensure all reaction components are fresh and used in the correct ratios.
Q2: I am observing high background fluorescence in my experiment. How can I reduce it?
High background can obscure your signal. Here are some potential solutions:
-
Washing Steps: Inadequate washing after the staining procedure can leave unbound dye, contributing to high background. Ensure you are performing thorough washing steps.
-
Non-specific Binding: The dye may be binding non-specifically to other components in your sample. Consider using a blocking agent appropriate for your sample type.
-
pH-induced Aggregation: Some dyes can aggregate at certain pH values, which can sometimes lead to increased background. Ensure your buffer pH is appropriate and consider filtering your dye solution.
Q3: The fluorescence of my sample appears uneven or patchy. What could be the problem?
Uneven staining can result from several issues:
-
Incomplete Permeabilization: If you are labeling intracellular targets, ensure your permeabilization protocol is effective.
-
Uneven Reagent Distribution: Ensure that all reagents, including the dye, are evenly distributed and mixed thoroughly during the labeling process.
-
Cell Clumping: If working with cells, ensure they are in a single-cell suspension before labeling to avoid clumps that can lead to patchy staining.
Quantitative Data
The following table provides a hypothetical representation of how the fluorescence intensity of Azide MegaStokes 735 might vary with pH. Note: This data is illustrative and not based on experimental results for this specific dye. Researchers should perform their own pH profiling to obtain accurate data for their system.
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | 65 |
| 5.0 | 80 |
| 6.0 | 95 |
| 7.0 | 100 |
| 7.4 | 100 |
| 8.0 | 90 |
| 9.0 | 75 |
| 10.0 | 60 |
Experimental Protocols
Protocol for Determining the pH Profile of Azide MegaStokes 735
This protocol outlines a method to determine the effect of pH on the fluorescence intensity of Azide MegaStokes 735.
Materials:
-
Azide MegaStokes 735
-
A series of buffers with pH values ranging from 4.0 to 10.0 (e.g., citrate, phosphate, and borate (B1201080) buffers)
-
Fluorometer or fluorescence microscope with appropriate filter sets
-
Cuvettes or microscope slides
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of Azide MegaStokes 735 in a suitable solvent (e.g., DMSO).
-
Prepare Working Solutions: Dilute the stock solution to a final working concentration in each of the different pH buffers. Ensure the final concentration of the organic solvent from the stock solution is minimal to avoid affecting the buffer pH.
-
Incubation: Allow the dye solutions to equilibrate at each pH for a set amount of time (e.g., 30 minutes) at room temperature, protected from light.
-
Fluorescence Measurement:
-
Fluorometer: Measure the fluorescence intensity of each solution using the appropriate excitation and emission wavelengths for Azide MegaStokes 735 (e.g., Excitation: 586 nm, Emission: 735 nm).
-
Microscope: If analyzing the dye in the context of a biological sample, image the samples prepared in each pH buffer using consistent acquisition settings (e.g., exposure time, gain).
-
-
Data Analysis:
-
Subtract the background fluorescence from a blank sample (buffer only) for each pH value.
-
Normalize the fluorescence intensity at each pH to the intensity at the pH that gives the maximum signal (e.g., pH 7.4).
-
Plot the relative fluorescence intensity as a function of pH.
-
Visualizations
Caption: Troubleshooting workflow for unexpected fluorescence results.
References
Validation & Comparative
Azide MegaStokes 735 vs. Other NIR Azide Dyes: A Comparative Guide
In the rapidly evolving field of bioorthogonal chemistry and fluorescence imaging, the selection of appropriate fluorescent probes is paramount for achieving high-quality, reproducible data. Near-infrared (NIR) dyes are particularly advantageous for biological applications due to their ability to penetrate deeper into tissues and minimize autofluorescence from endogenous molecules. This guide provides a detailed comparison of Azide (B81097) MegaStokes 735 with other commercially available NIR azide dyes, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.
Performance Comparison of NIR Azide Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |
| Azide MegaStokes 735 | 586 | 735 | 50,000 | Not Reported | 149 |
| Cy5.5 Azide | 684 | 710 | 209,000 | 0.2 | 26 |
| Cy7 Azide | 750 | 773 | 199,000 | 0.3 | 23 |
| IRDye 800CW Azide | 774 | 789 | 240,000 | 0.09 | 15 |
Experimental Protocols
Accurate and reproducible characterization of fluorescent dyes is essential for their effective application. Below are detailed protocols for two key experiments used to determine the photophysical properties of the dyes listed above.
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a test sample by comparison to a standard with a known quantum yield.
Materials:
-
Test dye solution of unknown quantum yield
-
Standard dye solution with a known quantum yield (e.g., Rhodamine 101 in ethanol, Φ = 0.98)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, PBS)
Procedure:
-
Prepare a series of dilutions for both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength of the standard dye using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard dye.
-
Calculate the quantum yield of the test dye using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
Where:
-
Φ is the quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Assessment of Photostability (Photobleaching Assay)
This protocol outlines a method to quantify the photostability of a fluorescent dye by measuring its rate of photobleaching under continuous illumination.
Materials:
-
Dye solutions of interest
-
Fluorescence microscope equipped with a suitable laser line for excitation and a sensitive detector (e.g., PMT or sCMOS camera)
-
Microscope slides and coverslips
-
Image analysis software
Procedure:
-
Prepare a sample of the dye immobilized on a microscope slide. This can be done by embedding the dye in a polymer film or by attaching it to a surface.
-
Acquire an initial image of the fluorescent sample using a low laser power to minimize photobleaching during the initial setup.
-
Expose the sample to continuous illumination at a constant, higher laser power.
-
Acquire a time-lapse series of images at regular intervals.
-
Measure the mean fluorescence intensity of a region of interest in each image of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
**Determine the photobleaching half-life (t₁/₂) **, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
(Optional) Calculate the photobleaching quantum yield (Φ_b) , which is the number of molecules photobleached per absorbed photon. This requires more complex analysis and calibration of the excitation light intensity.
Visualizing Experimental Workflows and Biological Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes. Below are two examples relevant to the use of NIR azide dyes.
Caption: Workflow for determining relative fluorescence quantum yield.
Caption: Visualization of a cell signaling pathway using a NIR azide dye.
References
A Head-to-Head Comparison of MegaStokes Dyes for Click Chemistry in Biomedical Research
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. In the rapidly evolving field of bioorthogonal chemistry, "click" reactions have become an indispensable tool for labeling and visualizing biomolecules. This guide provides a comprehensive comparison of MegaStokes™ dyes with other popular fluorescent dyes used in click chemistry, offering a deep dive into their performance characteristics and providing detailed experimental protocols to aid in your research endeavors.
MegaStokes™ dyes, a series of fluorescent labels with exceptionally large Stokes shifts, present a compelling option for various click chemistry applications. Their unique spectral properties, characterized by a significant separation between the excitation and emission maxima, offer distinct advantages in multicolor imaging and assays where minimizing spectral overlap is paramount. This guide will objectively compare the performance of MegaStokes™ dyes against the widely used Alexa Fluor™ and cyanine (B1664457) (Cy™) dyes.
Quantitative Performance Comparison
The selection of a fluorescent dye is often a trade-off between brightness, photostability, and spectral properties. The following table summarizes the key quantitative data for selected MegaStokes™, Alexa Fluor™, and Cy™ dyes that are amenable to click chemistry applications. It is important to note that the data presented here is compiled from various sources, and direct comparisons may be influenced by differing experimental conditions.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Stokes Shift (nm) |
| MegaStokes™ | DY-482XL | 482 | 565 | 30,000 | 0.662 | 19,860 | 83 |
| DY-508XL[1] | 506[1] | 572[1] | 45,000[1] | 0.716[1] | 32,220[1] | 66[1] | |
| DY-526XL[2] | 528[2] | 610[2] | 44,000[2] | 0.354[2] | 15,576[2] | 82[2] | |
| DY-540XL[3] | 537[3] | 624[3] | 49,000[3] | 0.264[3] | 12,936[3] | 87[3] | |
| Alexa Fluor™ | Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | 65,320 | 24 |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 | 15,000 | 10 | |
| Alexa Fluor 647[4] | 650[4] | 668[4] | 239,000[4] | 0.33[4] | 78,870[4] | 18[4] | |
| Cyanine | Cy3 | 550 | 570 | 150,000 | 0.15 | 22,500 | 20 |
| Cy5[5] | 649[5] | 670[5] | 250,000[5] | 0.20[5] | 50,000[5] | 21[5] |
Key Advantages of MegaStokes™ Dyes
The standout feature of MegaStokes™ dyes is their significantly larger Stokes shift compared to conventional fluorophores like Alexa Fluor™ and Cy™ dyes. This property is particularly advantageous in:
-
Multiplexing applications: The large separation between excitation and emission spectra minimizes crosstalk between different fluorescent channels, enabling cleaner and more accurate multicolor imaging.
-
FRET (Förster Resonance Energy Transfer) assays: The reduced spectral overlap simplifies the selection of donor-acceptor pairs and improves the accuracy of FRET measurements.
-
High-background environments: A large Stokes shift helps to discriminate the fluorescence signal from scattered excitation light and autofluorescence, leading to an improved signal-to-noise ratio.
Experimental Protocols for Click Chemistry
Click chemistry encompasses a set of biocompatible reactions that are highly efficient and specific. The two most common types used for fluorescent labeling are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This robust and versatile reaction is widely used for labeling biomolecules in vitro and in fixed cells.
Materials:
-
Azide- or alkyne-functionalized biomolecule
-
Corresponding alkyne- or azide-functionalized MegaStokes™ dye
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state and protect the biomolecule
-
Reaction buffer (e.g., PBS or Tris buffer)
-
DMSO for dissolving the dye
Protocol:
-
Prepare a stock solution of the MegaStokes™ dye in anhydrous DMSO.
-
Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper-chelating ligand in water or a suitable buffer.
-
In a microcentrifuge tube, combine the azide- or alkyne-functionalized biomolecule with the corresponding MegaStokes™ dye.
-
Add the copper-chelating ligand to the mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
The labeled biomolecule can then be purified using standard methods such as size-exclusion chromatography or dialysis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is ideal for labeling live cells and organisms, as it eliminates the cytotoxicity associated with copper catalysts.
Materials:
-
Azide-functionalized biomolecule
-
Cyclooctyne-functionalized MegaStokes™ dye (e.g., DBCO, BCN)
-
Reaction buffer (e.g., PBS or cell culture medium)
Protocol:
-
Prepare a stock solution of the cyclooctyne-functionalized MegaStokes™ dye in a biocompatible solvent like DMSO.
-
Add the dye solution to the sample containing the azide-modified biomolecule (e.g., cells in culture).
-
Incubate the reaction under physiological conditions (e.g., 37°C, 5% CO₂) for 1-4 hours, protected from light.
-
Wash the sample to remove any unreacted dye.
-
The labeled biomolecules are now ready for imaging or downstream analysis.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
Conclusion
MegaStokes™ dyes offer a valuable addition to the click chemistry toolbox, particularly for applications demanding large Stokes shifts to minimize spectral crosstalk and enhance signal-to-noise ratios. While established dyes like Alexa Fluor™ and Cy™ dyes often exhibit superior brightness, the unique spectral properties of MegaStokes™ dyes make them an excellent choice for specific and challenging experimental designs in multicolor imaging and FRET-based assays. The choice of the optimal dye will ultimately depend on the specific requirements of the experiment, including the instrumentation available, the need for multiplexing, and the sensitivity of the biological system to the labeling reagents. This guide provides the foundational data and protocols to empower researchers to make informed decisions and advance their scientific discoveries.
References
A Head-to-Head Comparison: Azide MegaStokes 735 vs. Alexa Fluor Azide Dyes for Bio-orthogonal Labeling
For researchers, scientists, and drug development professionals leveraging click chemistry for biomolecular labeling, the choice of a fluorescent azide (B81097) dye is critical for generating high-quality, reproducible data. This guide provides an objective comparison of Azide MegaStokes 735 and the widely used Alexa Fluor azide dyes, focusing on their performance characteristics and providing supporting experimental context.
This comparison aims to equip researchers with the necessary information to select the optimal fluorescent probe for their specific application, be it in fluorescence microscopy, flow cytometry, or in vivo imaging. We will delve into the available quantitative data, outline a typical experimental protocol for their use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and visualize the underlying chemical and experimental workflows.
Quantitative Performance Metrics: A Side-by-Side Look
To facilitate a clear comparison, the following tables summarize the key photophysical properties of Azide MegaStokes 735 and a spectrally comparable Alexa Fluor dye, Alexa Fluor 750 azide. It is important to note that direct, peer-reviewed comparative studies are limited, and thus, data has been compiled from manufacturer datasheets and related publications.
Table 1: Spectral and Photophysical Properties
| Property | Azide MegaStokes 735 | Alexa Fluor 750 Azide | Data Source(s) |
| Excitation Maximum (λex) | 586 nm (in ethanol) | ~749 nm | [1] |
| Emission Maximum (λem) | 735 nm (in ethanol) | ~775 nm | [1] |
| Molar Extinction Coefficient (ε) | 50,000 cm⁻¹M⁻¹ | ~240,000 cm⁻¹M⁻¹ | [1][2] |
| Quantum Yield (Φ) | Data not publicly available | ~0.04* | [2] |
| Stokes Shift | 149 nm | ~26 nm | Calculated from λex/λem |
| Photostability | Described as "excellent" | Generally high, superior to Cy dyes | [1][3] |
Note: Quantum yield for Alexa Fluor 750 is for the succinimidyl ester derivative, which is expected to be comparable to the azide form.
Table 2: General Dye Characteristics
| Feature | Azide MegaStokes 735 | Alexa Fluor Azide Dyes |
| Key Feature | Large Stokes shift | High brightness and photostability |
| Water Solubility | Soluble | Good water solubility |
| pH Sensitivity | Data not publicly available | Generally low pH sensitivity |
| Chemical Reactivity | Azide for click chemistry | Azide for click chemistry |
Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application for both Azide MegaStokes 735 and Alexa Fluor azide dyes is their use in click chemistry for the fluorescent labeling of biomolecules. The following is a generalized protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, suitable for labeling alkyne-modified proteins or nucleic acids.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Azide-functionalized fluorescent dye (Azide MegaStokes 735 or Alexa Fluor azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Degassed reaction buffer (e.g., PBS or Tris buffer, pH 7.0-8.0)
-
Anhydrous DMSO for dissolving the azide dye
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in a degassed buffer to the desired concentration.
-
Prepare a 10 mM stock solution of the azide dye in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate (B8700270) in water.
-
Prepare a 50 mM stock solution of the copper-chelating ligand in water or a DMSO/water mixture.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide dye stock solution. The molar ratio of dye to biomolecule may need to be optimized, but a 2-5 fold molar excess of the dye is a good starting point.[5]
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ stock solution. The final concentration of copper is typically in the range of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reducing agent should be in 5-10 fold molar excess to the copper.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.[5] The reaction time may vary depending on the specific reactants and concentrations.
-
-
Purification:
-
Remove the unreacted dye and catalyst from the labeled biomolecule using an appropriate purification method. For proteins, size-exclusion chromatography is often effective. For nucleic acids, ethanol (B145695) precipitation can be used.[4][5]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the dye's absorption maximum and at 280 nm (for proteins) or 260 nm (for nucleic acids).
-
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow and the underlying chemical reaction.
References
A Head-to-Head Battle of Near-Infrared Azide Dyes: Azide MegaStokes 735 vs. Cy7 Azide Derivatives
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent probes for bio-imaging and diagnostics, the choice of dye is critical. This guide provides an objective comparison of two prominent azide-functionalized NIR dyes: Azide (B81097) MegaStokes 735 and the widely used Cy7 azide derivatives. This comparison is based on their key performance metrics, supported by a detailed experimental protocol for their direct evaluation.
In the rapidly advancing field of fluorescence imaging, the near-infrared window (700-900 nm) offers significant advantages, including deeper tissue penetration and reduced autofluorescence from biological samples. Azide-functionalized dyes are particularly valuable for their ability to be incorporated into biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction. This allows for the precise labeling of proteins, nucleic acids, and other targets in complex biological systems.
This guide will delve into a comparative analysis of Azide MegaStokes 735 and a representative Cy7 azide derivative, focusing on their spectral properties, brightness, and purported stability.
Quantitative Data Summary
A direct, side-by-side comparison of fluorescent dyes requires standardized experimental conditions. While manufacturers provide key specifications, these are often measured in different solvents or under varying conditions, making direct comparisons challenging. The following table summarizes the available quantitative data for Azide MegaStokes 735 and a typical Cy7 azide.
| Property | Azide MegaStokes 735 | Cy7 Azide |
| Excitation Maximum (λex) | ~586 nm (in ethanol) | ~750 nm |
| Emission Maximum (λem) | ~735 nm (in ethanol) | ~773 nm |
| Stokes Shift | ~149 nm | ~23 nm |
| Molar Extinction Coefficient (ε) | ~50,000 M⁻¹cm⁻¹[1] | ~199,000 - 255,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Data not publicly available | ~0.3[2] |
| Chemical Structure | 1-(3-Azidopropyl)-4-{2-[6-(diethylamino)-2-benzofuranyl]ethenyl}-3-sulfo-pyridinium inner salt | Heptamethine cyanine (B1664457) core with an azide linker |
Note: The significant difference in the molar extinction coefficient suggests that Cy7 azide absorbs light much more efficiently than Azide MegaStokes 735. The quantum yield, a measure of the efficiency of converting absorbed light into emitted light, is a critical parameter for determining a fluorophore's brightness. While the quantum yield for a standard Cy7 azide is available, this information is not readily found for Azide MegaStokes 735, highlighting the need for direct experimental comparison. The exceptionally large Stokes shift of Azide MegaStokes 735 is a notable feature, which can be advantageous in minimizing self-quenching and improving signal detection in certain applications.
Experimental Protocols
To provide a framework for an objective comparison, a detailed experimental protocol for labeling, imaging, and quantifying the performance of Azide MegaStokes 735 and a Cy7 azide derivative is presented below. This protocol is designed for a cell-based assay using copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling and subsequent fluorescence microscopy for analysis.
I. Metabolic Labeling of Cells with an Alkyne-Modified Sugar
This initial step introduces the alkyne handle into cellular glycoproteins, which will then react with the azide-functionalized dyes.
-
Cell Culture: Plate mammalian cells (e.g., HeLa or CHO cells) on glass-bottom dishes suitable for fluorescence microscopy and culture to 60-70% confluency.
-
Metabolic Labeling: Incubate the cells for 48-72 hours in a culture medium supplemented with 25-50 µM of an alkyne-modified sugar (e.g., N-azidoacetylmannosamine-alkyne, ManNAz-alkyne). Include a control group of cells cultured without the alkyne-modified sugar to assess background fluorescence.
II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This "click chemistry" step conjugates the azide dyes to the alkyne-labeled glycoproteins on the cell surface.
-
Dye Preparation: Prepare 10 mM stock solutions of Azide MegaStokes 735 and Cy7 azide in anhydrous DMSO.
-
Click Reaction Cocktail Preparation (for one sample):
-
186 µL of PBS (phosphate-buffered saline)
-
2 µL of 50 mM CuSO₄
-
4 µL of 50 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
2 µL of the 10 mM azide dye stock solution (final concentration ~100 µM)
-
-
Labeling Procedure:
-
Wash the cells twice with cold PBS.
-
To initiate the click reaction, add 10 µL of a freshly prepared 100 mM sodium ascorbate (B8700270) solution to the click reaction cocktail.
-
Immediately add 200 µL of the complete click reaction cocktail to each cell culture dish.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Fixation and Mounting:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips using an appropriate mounting medium.
-
III. Fluorescence Microscopy and Image Analysis for Performance Comparison
This final step involves acquiring and analyzing images to compare the brightness, photostability, and signal-to-noise ratio of the two dyes.
-
Image Acquisition:
-
Use a fluorescence microscope equipped with appropriate filter sets for each dye (for Azide MegaStokes 735: excitation ~580-600 nm, emission ~720-750 nm; for Cy7 azide: excitation ~730-750 nm, emission ~760-790 nm).
-
For each dye, acquire images from multiple fields of view, ensuring identical acquisition settings (e.g., laser power, exposure time, gain) for a fair comparison.
-
-
Brightness Comparison:
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the labeled cells in the images for each dye.
-
Subtract the mean background fluorescence from an unlabeled region in the same image to obtain the corrected mean intensity.
-
Compare the corrected mean intensities to determine the relative brightness of the two dyes under these specific experimental conditions.
-
-
Photostability Assessment:
-
Select a field of view with labeled cells for each dye.
-
Continuously illuminate the sample using the excitation light and acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes).
-
Measure the fluorescence intensity of the labeled cells in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time. The dye that retains a higher percentage of its initial fluorescence over time is more photostable.
-
-
Signal-to-Noise Ratio (SNR) Calculation:
-
The signal is the mean fluorescence intensity of the labeled cells.
-
The noise is the standard deviation of the fluorescence intensity in a background region of the image.
-
Calculate the SNR for each dye by dividing the mean signal by the background noise. A higher SNR indicates a clearer signal that is more easily distinguished from the background.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for comparing Azide MegaStokes 735 and Cy7 azide.
Caption: Experimental workflow for comparing fluorescent azide dyes.
Signaling Pathway Visualization (Conceptual)
While these dyes are used for labeling and do not directly participate in signaling pathways, they can be used to visualize components of such pathways. For instance, if an alkyne-modified antibody is used to target a specific receptor, the subsequent click chemistry with an azide dye allows for the visualization of that receptor's localization, which is the initial step in many signaling cascades.
Caption: Conceptual visualization of labeling a signaling receptor.
Conclusion
The selection of an appropriate NIR azide dye is a critical decision for researchers. While Cy7 azide derivatives are well-established and characterized by high molar extinction coefficients and good quantum yields, Azide MegaStokes 735 presents an interesting alternative with an exceptionally large Stokes shift. However, the lack of publicly available data for some of its key photophysical properties necessitates a direct experimental comparison. The provided protocol offers a robust framework for researchers to perform their own head-to-head comparisons, enabling an informed decision based on the specific requirements of their experimental setup and imaging application. This empirical approach will ultimately lead to the selection of the optimal dye for generating high-quality, reliable fluorescence data.
References
A Comparative Guide to Near-Infrared (NIR) Fluorophores: Brightness and Photostability
For researchers, scientists, and drug development professionals navigating the expanding landscape of near-infrared (NIR) imaging, the selection of an appropriate fluorophore is paramount to experimental success. This guide provides an objective comparison of the brightness and photostability of commonly used NIR fluorophores, supported by experimental data and detailed protocols to aid in your selection process.
The NIR window (700-1700 nm) offers significant advantages for in vivo and deep-tissue imaging, primarily due to reduced tissue autofluorescence, lower light scattering, and deeper photon penetration compared to the visible spectrum.[1][2] However, the performance of NIR fluorophores can vary substantially in terms of their intrinsic brightness and their resilience to photobleaching. This guide focuses on a selection of widely used organic dyes and fluorescent proteins to facilitate an informed choice for your specific application.
Quantitative Comparison of NIR Fluorophore Properties
The brightness of a fluorophore is determined by its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability refers to a fluorophore's ability to resist photochemical destruction upon light exposure. The following tables summarize these key quantitative parameters for several popular NIR fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Molecular Brightness (ε × Φ) |
| Organic Dyes | |||||
| Alexa Fluor 750 | 749 | 775 | 240,000[3] | 0.12[4][5] | 28,800 |
| Cyanine7 (Cy7) | 750-756 | 764-779 | 199,000 - 250,000[6][7] | ~0.3[6][7] | 59,700 - 75,000 |
| IRDye 800CW | 774 | 789 | 242,000[8] | 0.09[8] | 21,780 |
| NIR Fluorescent Proteins | |||||
| iRFP713 | 690 | 713 | 90,000 | 0.059 | 5,310 |
| miRFP670 | 645 | 670 | 110,000 | 0.04 | 4,400 |
| miRFP703 | 670 | 703 | 80,000 | 0.04 | 3,200 |
Note on Fluorescent Proteins: The "effective brightness" of fluorescent proteins in a cellular context can differ from their molecular brightness due to factors like protein expression levels, folding, stability, and the bioavailability of the necessary chromophore (biliverdin).[1][9] For instance, in various mammalian cells, miRFP670 has been shown to have the highest fluorescence intensity, being significantly brighter than mIFP and smURFP.[1]
| Fluorophore | Relative Photostability |
| Organic Dyes | |
| Alexa Fluor Dyes | Generally high; more photostable than Cy dyes.[10] |
| Cyanine Dyes (Cy7) | Moderate; prone to photobleaching, especially in aqueous solutions.[11] |
| IRDye 800CW | Good photostability. |
| CF® Dyes | Generally high, with rhodamine-based CF® dyes offering the best photostability.[1] |
| NIR Fluorescent Proteins | |
| iRFP | High photostability.[12] |
| eqFP670 | Extremely high photostability.[13] |
Disclaimer: Direct quantitative comparison of photostability across different studies is challenging due to variations in experimental conditions (e.g., illumination intensity, buffer composition). The relative photostability presented here is based on qualitative and comparative statements from the cited literature.
Experimental Protocols
Accurate characterization of fluorophore properties is crucial for reproducible research. Below are detailed methodologies for key experiments cited in this guide.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the fluorophore in a suitable solvent (e.g., DMSO for organic dyes, PBS for proteins).
-
Serial Dilution: Perform a series of dilutions of the stock solution to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0 at the absorbance maximum.
-
Spectrophotometer Measurement: Measure the absorbance spectrum for each dilution using a UV-Vis spectrophotometer.
-
Data Analysis: Plot absorbance at the maximum wavelength (λmax) against concentration. The slope of the resulting linear fit corresponds to the molar extinction coefficient.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is often determined relative to a standard with a known quantum yield.
-
Standard Selection: Choose a standard fluorophore with a well-characterized quantum yield and spectral properties that overlap with the sample.
-
Absorbance Matching: Prepare dilute solutions of both the sample and the standard in the same solvent, adjusting their concentrations to have nearly identical absorbance values (typically < 0.1) at the excitation wavelength of the standard.
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the sample and the standard using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings.
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts s and r refer to the sample and the reference, respectively.
-
Measurement of Photostability (Photobleaching Half-life)
Photostability is often quantified by the photobleaching half-life (t₁/₂), the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
-
Sample Preparation: Prepare a solution of the fluorophore at a known concentration in a suitable buffer and place it in a cuvette or on a microscope slide.
-
Continuous Illumination: Expose the sample to continuous excitation light of a specific wavelength and intensity using a stable light source (e.g., a laser or an arc lamp).
-
Fluorescence Monitoring: Record the fluorescence intensity over time using a fluorometer or a fluorescence microscope equipped with a sensitive detector.
-
Data Analysis: Plot the normalized fluorescence intensity as a function of time. The time at which the intensity drops to 50% of the initial value is the photobleaching half-life. It is crucial to report the excitation light power density (e.g., in W/cm²) to allow for meaningful comparisons.[14]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing fluorophore brightness and photostability.
Caption: Workflow for Determining Fluorophore Brightness.
Caption: Workflow for Assessing Fluorophore Photostability.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. Alexa Fluor 568 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. ld.ru [ld.ru]
- 7. biotium.com [biotium.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Photobleaching of asymmetric cyanines used for fluorescence imaging of single DNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Labeling Efficiency of Azide Probes
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for unraveling complex biological processes and advancing therapeutic discovery. Azide (B81097) probes, with their bioorthogonal reactivity, have become indispensable tools in chemical biology. This guide provides a comparative analysis of the labeling efficiency of different azide probes, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate probe for your research needs.
The efficacy of an azide probe is primarily determined by its ability to participate in bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger ligation. The choice of ligation chemistry, as well as the structural characteristics of the azide probe itself, significantly influences the labeling efficiency.
Comparative Analysis of Azide Probe Labeling Efficiencies
The labeling efficiency of an azide probe is a multifactorial property influenced by the chosen bioorthogonal reaction, the structure of the azide probe, and the nature of the alkyne or phosphine (B1218219) reaction partner. Below, we present a summary of quantitative data comparing different azide-based labeling strategies.
Table 1: Comparison of Bioorthogonal Ligation Chemistries for Azide Probes
| Ligation Chemistry | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Advantages | Limitations |
| Staudinger Ligation | ~0.002 | - No catalyst required- Biocompatible | - Slow reaction kinetics- Potential for phosphine side reactions |
| CuAAC | 1 - 100 | - High reaction rates- High efficiency | - Copper toxicity limits live-cell applications- Requires reducing agents and ligands |
| SPAAC | 0.002 - 1 | - Copper-free, ideal for live cells- High specificity | - Kinetics can be slower than CuAAC- Bulky cyclooctynes may cause steric hindrance |
Note: Rate constants are approximate and can vary significantly based on the specific reactants, solvent, and temperature.
Table 2: Influence of Azide Probe Structure on Labeling Efficiency
The structure of the azide-containing molecule plays a crucial role in the kinetics of the labeling reaction. Factors such as the electronic nature of the azide (aryl vs. alkyl), steric hindrance around the azide group, and the length and flexibility of any linker can impact labeling efficiency.
| Azide Probe Type | Key Structural Feature | Impact on Labeling Efficiency |
| Alkyl Azides | e.g., Azidomethyl, Azidoethyl | Generally exhibit good reactivity in both CuAAC and SPAAC. |
| Aryl Azides | Azide attached to an aromatic ring | Often used in photoaffinity labeling; their reactivity in cycloadditions can be influenced by electronic effects of ring substituents.[1] |
| Sterically Hindered Azides | Bulky groups near the azide | Can significantly decrease reaction rates in all ligation chemistries. |
| Azide-Modified Biomolecules | e.g., Azido (B1232118) sugars, amino acids | Labeling efficiency is also dependent on metabolic uptake and incorporation into the target biomolecule.[2][3] |
Experimental Protocols
Accurate evaluation of azide probe labeling efficiency requires well-defined experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for labeling azide-modified biomolecules in vitro.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing reporter tag (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 250 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA, BTTAA) stock solution (e.g., 250 mM in water/DMSO)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the alkyne-containing reporter tag. The molar ratio of alkyne to azide is typically between 2 and 10.
-
Add the copper-chelating ligand to the reaction mixture to a final concentration of 5 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent reporter.
-
The labeled product can be purified using methods appropriate for the biomolecule, such as protein precipitation, dialysis, or size-exclusion chromatography.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for labeling azide-modified biomolecules in living cells.
Materials:
-
Cells metabolically labeled with an azide-containing precursor (e.g., an azido sugar)
-
Cyclooctyne-functionalized reporter tag (e.g., fluorescent dye)
-
Cell culture medium or PBS
Procedure:
-
Culture and treat cells with the desired azide-containing metabolic precursor for a sufficient time to allow for incorporation into biomolecules.
-
Wash the cells to remove any unincorporated precursor.
-
Add the cyclooctyne-functionalized reporter tag to the cell culture medium at a final concentration typically ranging from 10 to 100 µM.
-
Incubate the cells for 30 minutes to 2 hours at 37°C.
-
Wash the cells to remove the unreacted reporter tag.
-
The labeled cells can then be visualized by fluorescence microscopy or analyzed by flow cytometry.
Visualizing the Labeling Process
To better understand the workflows and relationships in azide probe labeling, the following diagrams have been generated using the DOT language.
Caption: A general experimental workflow for evaluating the labeling efficiency of azide probes.
Caption: Key factors that collectively determine the overall labeling efficiency of an azide probe.
Conclusion
The selection of an appropriate azide probe and corresponding ligation chemistry is critical for successful biomolecule labeling. While CuAAC offers the fastest kinetics, its cytotoxicity restricts its use in live-cell applications, where SPAAC is the preferred method. The intrinsic properties of the azide probe, such as its chemical structure and steric accessibility, also play a significant role in labeling efficiency. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their labeling strategies and advance their scientific investigations.
References
- 1. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Azide MegaStokes 735 for Advanced Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azide MegaStokes 735 with other near-infrared (NIR) azide-functionalized fluorescent dyes commonly used in biological imaging. The information presented is intended to help researchers make informed decisions when selecting a fluorescent probe for their specific imaging system and experimental needs. This document summarizes key performance metrics, offers detailed experimental protocols for in-house comparison, and provides visualizations of experimental workflows.
I. Performance Metrics of NIR Azide Dyes
The selection of a fluorescent probe is critical for the success of imaging experiments. Key parameters to consider include the dye's spectral properties (excitation and emission maxima), brightness (a function of molar extinction coefficient and quantum yield), and photostability. The following table summarizes the available quantitative data for Azide MegaStokes 735 and its common alternatives. It is important to note that these values are often reported under different conditions, which can influence performance.
| Parameter | Azide MegaStokes 735 | Cy7 Azide | Alexa Fluor 750 Azide | IRDye 800CW Azide |
| Excitation Max (nm) | 586[1] | ~750[2] | 749[3] | 774 |
| Emission Max (nm) | 735[1] | ~773[2] | 775[3] | 794[4] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 50,000[1] | 199,000 - 255,000[2][5][6] | 240,000[3] | Not specified |
| Quantum Yield (Φ) | Not specified | 0.3[2] | 0.12[7] | Not specified |
| Key Features | Large Stokes shift, good photostability claimed[1] | Bright, photostable, pH insensitive (pH 4-10)[4][6][8] | Highly photostable, pH-insensitive[9][10] | Near-infrared dye for biomolecule labeling[11] |
Note: The performance of fluorescent dyes can be significantly influenced by the local microenvironment, including solvent, pH, and conjugation to biomolecules. Direct comparison under identical experimental conditions is recommended for optimal probe selection.
II. Experimental Protocols
To facilitate the direct comparison of Azide MegaStokes 735 and its alternatives, this section provides standardized protocols for key performance assessments.
A. Protocol for Click Chemistry Labeling of a Protein
This protocol describes a general method for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye using a copper-catalyzed click reaction (CuAAC).[12]
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Azide-functionalized fluorescent dye (e.g., Azide MegaStokes 735, Cy7 Azide) dissolved in DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand stock solution[13]
-
Sodium ascorbate (B8700270) stock solution (freshly prepared)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the reaction mixture by combining the alkyne-modified protein, buffer, and DMSO.
-
Add the azide-functionalized dye solution to the reaction mixture.
-
In a separate tube, pre-complex the copper catalyst by mixing the CuSO₄ solution with the THPTA or TBTA ligand solution.[13]
-
Add the copper-ligand complex to the protein-dye mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[13]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess dye and reaction components using a desalting column or dialysis.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
B. Protocol for Determining Fluorescence Quantum Yield (Relative Method)
The quantum yield of a fluorescent probe is a measure of its emission efficiency. This protocol describes the relative method, which involves comparing the fluorescence of the test sample to a standard with a known quantum yield.[12]
Materials:
-
Test fluorescent dye (e.g., Azide MegaStokes 735 conjugate)
-
A quantum yield standard with similar absorption and emission properties (e.g., a well-characterized near-infrared dye)
-
Spectrophotometer
-
Fluorometer
-
Matched cuvettes
Procedure:
-
Prepare a series of dilutions for both the test dye and the quantum yield standard in the same solvent.
-
Measure the absorbance of each dilution at the excitation wavelength. Ensure the absorbance is in the linear range (typically < 0.1) to avoid inner filter effects.[12]
-
Measure the fluorescence emission spectrum of each dilution using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.
-
The quantum yield of the test sample (Φ_test) can be calculated using the following equation: Φ_test = Φ_std * (Slope_test / Slope_std) * (n_test² / n_std²) where Φ_std is the quantum yield of the standard, Slope is the slope of the trendline from the plot of integrated fluorescence vs. absorbance, and n is the refractive index of the solvent.[12]
C. Protocol for Assessing Photostability
Photostability is a critical parameter for imaging experiments that require prolonged or intense illumination. This protocol provides a method to compare the photobleaching rates of different fluorescent dyes.[9]
Materials:
-
Fluorescently labeled samples (e.g., protein conjugates of Azide MegaStokes 735 and alternatives) mounted on a microscope slide
-
Fluorescence microscope with a suitable light source, filters, and a camera
-
Image analysis software
Procedure:
-
Place the sample on the microscope stage and focus on the region of interest.
-
Acquire an initial image (time = 0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time). It is crucial to use the same parameters for all samples being compared.[9]
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular time intervals until the fluorescence signal has significantly decreased.
-
Measure the mean fluorescence intensity of the region of interest in each image.
-
Normalize the intensity values to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching rate of the dye under the specific imaging conditions. A slower decay indicates higher photostability.[9]
III. Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the workflows for the experimental protocols described above.
Caption: Workflow for protein labeling using copper-catalyzed click chemistry.
Caption: Workflow for determining relative fluorescence quantum yield.
Caption: Workflow for assessing the photostability of a fluorescent probe.
IV. Conclusion
Azide MegaStokes 735 presents itself as a viable option for near-infrared fluorescence imaging, particularly for applications benefiting from its large Stokes shift. However, a comprehensive evaluation of its performance against established dyes like Cy7 Azide, Alexa Fluor 750 Azide, and IRDye 800CW Azide requires direct, quantitative comparison under the specific conditions of your imaging system. The provided protocols and workflows are designed to empower researchers to conduct these critical assessments in their own laboratories, ensuring the selection of the optimal fluorescent probe for their research needs. The superior brightness of dyes like Cy7 Azide and the well-documented photostability of the Alexa Fluor series make them strong contenders that should be considered in any comparative study.[4][6][8][9]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Recent advances on fluorescent biomarkers of near-infrared quantum dots for in vitro and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Protein Labeling with Azide MegaStokes 735
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azide MegaStokes 735 with other commercially available fluorescent dyes for protein labeling. The focus is on providing objective performance data and detailed experimental protocols to assist researchers in selecting the most appropriate fluorescent probe for their specific needs.
Introduction to Azide MegaStokes 735
Azide MegaStokes 735 is a fluorescent dye designed for bioorthogonal labeling reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". A key feature of the MegaStokes dye family is their exceptionally large Stokes shift, which is the difference between the maximum excitation and emission wavelengths. For Azide MegaStokes 735, the excitation maximum is 586 nm and the emission maximum is 735 nm, resulting in a Stokes shift of 149 nm.[1] This large separation between excitation and emission is advantageous for minimizing fluorescence bleed-through in multiplexing experiments. The dye is described as having excellent photostability and being soluble in common laboratory solvents.[1]
Alternatives for Far-Red Protein Labeling
Several alternative azide-functionalized fluorescent dyes are available for protein labeling in the far-red to near-infrared spectral range. These alternatives also utilize click chemistry for conjugation to alkyne-modified proteins. The selection of an appropriate dye depends on factors such as the available excitation sources, the desired emission wavelength, and the specific experimental conditions.
Quantitative Comparison of Fluorescent Dyes
The following table summarizes the key spectral and photophysical properties of Azide MegaStokes 735 and its alternatives. Brightness is a calculated parameter (Extinction Coefficient × Quantum Yield / 1000) that provides a relative measure of the fluorescence intensity of the dye.
| Dye | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness |
| Azide MegaStokes 735 | 586 | 735 | 149 | 50,000[1] | Data Not Available | Data Not Available |
| Alexa Fluor 750 Azide | 749 | 775 | 26 | 270,000 | 0.12 | 32.4 |
| Cy5.5 Azide | 675 | 694 | 19 | 250,000 | 0.20[2] | 50.0 |
| DyLight 755 Azide | 754 | 776 | 22 | 220,000 | 0.12 | 26.4 |
| IRDye 800CW Azide | 774 | 789 | 15 | 240,000 | 0.08 | 19.2 |
Note: The quantum yield for Azide MegaStokes 735 is not publicly available in the reviewed literature. Photostability is often described qualitatively by manufacturers; quantitative, directly comparable data across all dyes under identical conditions is limited. Far-red and near-infrared dyes are generally considered to have higher photostability compared to dyes that excite at shorter wavelengths.[3]
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Proteins
This protocol provides a general workflow for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye, such as Azide MegaStokes 735.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye (e.g., Azide MegaStokes 735) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)
-
Reducing agent (e.g., Sodium Ascorbate) stock solution (freshly prepared, e.g., 100 mM in water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized dye. A molar excess of the dye (e.g., 5-10 fold) is typically used.
-
Add Copper and Ligand: Add the copper ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 0.1-1 mM, with the ligand at a slightly higher concentration to chelate the copper ions.
-
Initiate the Reaction: Add the freshly prepared reducing agent to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species. The final concentration of the reducing agent is typically 1-5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.
-
Purification: Remove the excess dye and catalyst components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterization: Confirm the labeling efficiency by methods such as SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance of the protein and the dye.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for protein labeling using Azide MegaStokes 735 via click chemistry.
Caption: Conceptual diagram of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Conclusion
Azide MegaStokes 735 offers a distinct advantage with its large Stokes shift, making it a valuable tool for multicolor fluorescence imaging. When selecting a far-red fluorescent dye for protein labeling, researchers should consider the specific requirements of their experimental setup. While a complete quantitative comparison is limited by the availability of public data for all parameters, this guide provides a solid foundation for making an informed decision. The detailed experimental protocol for CuAAC offers a starting point for developing a robust protein labeling strategy. For critical applications, it is recommended to empirically test a selection of dyes to determine the optimal choice for brightness, photostability, and signal-to-noise ratio in the context of the specific biological system being studied.
References
A Comparative Guide to Near-Infrared (NIR) Azide Dyes for In Vivo Imaging: Alternatives to Azide MegaStokes 735
For researchers, scientists, and drug development professionals engaged in near-infrared (NIR) imaging, the selection of an appropriate fluorescent dye is paramount to achieving high-quality, reproducible results. This guide provides a comprehensive comparison of commercially available azide-functionalized NIR dyes as alternatives to Azide (B81097) MegaStokes 735, focusing on their performance characteristics and supported by experimental data and detailed protocols.
This guide will delve into the spectral and photophysical properties of several leading NIR azide dyes, offering a quantitative comparison to aid in the selection of the optimal reagent for your specific research needs. We will explore alternatives such as IRDye 800CW Azide, DyLight 755 Azide, Alexa Fluor 750 Azide, and CF® 750 Azide, presenting their key performance indicators in a clear, tabular format. Furthermore, detailed experimental protocols for antibody conjugation and in vivo imaging are provided to ensure successful implementation in your laboratory.
Performance Comparison of NIR Azide Dyes
The ideal NIR dye for in vivo imaging should exhibit high brightness, superior photostability, and minimal non-specific binding. Brightness is a function of both the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The following table summarizes the key photophysical properties of Azide MegaStokes 735 and its alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| Azide MegaStokes 735 | 586[1] | 735[1] | 50,000[1] | Not Reported | Not Calculable |
| IRDye 800CW Azide | 774 (in PBS)[2] | 789 (in PBS)[2] | 242,000[3] | 0.09[3] | 21,780 |
| DyLight 755 Azide | 754[4] | 776[4] | 220,000[5][6] | 0.119[7] | 26,180 |
| Alexa Fluor 750 Azide | 749[8] | 775[8] | 240,000[8] | 0.12[9][10] | 28,800 |
| CF® 750 Azide | 755[11] | 779[11] | Not Reported | Not Reported | Not Calculable |
Note: The brightness is a relative measure calculated from the product of the molar extinction coefficient and the quantum yield. Higher values indicate brighter dyes. The quantum yield of dyes can be influenced by their local environment, including conjugation to proteins.[12]
Experimental Protocols
Success in NIR imaging relies on robust and reproducible experimental procedures. The following sections provide detailed protocols for antibody conjugation using copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a general workflow for in vivo tumor imaging in a mouse model.
Antibody Conjugation with Azide-Reactive NIR Dyes (CuAAC)
This protocol describes the conjugation of an alkyne-modified antibody with an azide-functionalized NIR dye.
Materials:
-
Alkyne-modified antibody in an azide-free buffer (e.g., PBS)
-
Azide-functionalized NIR dye
-
Anhydrous DMSO
-
1.5x Protein Labeling Buffer (e.g., 0.15 M sodium phosphate, 0.225 M NaCl, pH 7.2-7.5)
-
Ascorbic acid
-
Deionized water
-
Inert gas (Argon or Nitrogen, optional)
-
Dialysis cassette (10K MWCO) or size-exclusion chromatography (SEC) column
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the azide-NIR dye in anhydrous DMSO.
-
Prepare a fresh 50 mM solution of ascorbic acid in deionized water. This solution is prone to oxidation and should be used within a day.[13]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified antibody solution with the 1.5x protein labeling buffer. The final volume of the antibody solution should not exceed one-third of the total reaction volume.[13]
-
Add the calculated volume of the 10 mM dye stock solution to the antibody mixture. A 3- to 10-fold molar excess of the dye over the antibody is recommended as a starting point.[13]
-
(Optional but recommended) Degas the mixture by gently bubbling a slow stream of inert gas (argon or nitrogen) over the surface of the reaction mixture for 10-20 seconds to remove oxygen, which can interfere with the reaction.[13]
-
-
Initiation and Incubation:
-
Add the freshly prepared 50 mM ascorbic acid solution to the reaction mixture to initiate the click reaction.
-
Gently mix the solution and incubate at room temperature for 8-16 hours, protected from light.[13]
-
-
Purification:
-
Remove unreacted dye and other small molecules by purifying the antibody-dye conjugate using either dialysis against PBS or size-exclusion chromatography.[13]
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, and the final protein concentration using UV-Vis spectrophotometry.
-
In Vivo NIR Imaging of Tumors in a Mouse Model
This protocol provides a general workflow for imaging subcutaneous tumors in mice using a NIR dye-labeled antibody.
Materials:
-
Mice with established subcutaneous tumors
-
NIR dye-labeled antibody (prepared as described above)
-
Sterile PBS
-
In vivo fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal and Probe Preparation:
-
Establish subcutaneous tumors in mice according to your institution's approved animal protocols.
-
Dilute the NIR dye-labeled antibody to the desired concentration in sterile PBS. The optimal dose needs to be determined empirically for each probe.
-
-
Probe Administration:
-
Anesthetize the mice using isoflurane.
-
Administer the NIR dye-labeled antibody via intravenous injection (e.g., through the tail vein).
-
-
In Vivo Imaging:
-
At predetermined time points post-injection (e.g., 2, 4, 8, and 24 hours), anesthetize the mice and perform whole-body fluorescence reflectance imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters for the chosen NIR dye.
-
-
Ex Vivo Imaging and Analysis:
-
After the final in vivo imaging time point, euthanize the mice.
-
Dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs) for ex vivo imaging to confirm probe biodistribution.[14]
-
Quantify the fluorescence intensity in the tumor and surrounding healthy tissue to determine the tumor-to-background ratio (TBR).
-
Conclusion
The selection of a near-infrared azide dye is a critical decision in the design of in vivo imaging experiments. While Azide MegaStokes 735 offers a large Stokes shift, several alternatives, including IRDye 800CW, DyLight 755, and Alexa Fluor 750, provide superior brightness and have well-documented performance characteristics. This guide provides a framework for comparing these dyes and offers detailed protocols to facilitate their successful implementation. Researchers are encouraged to consider the specific requirements of their imaging setup and biological model when selecting the most appropriate NIR azide dye.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. shop.licorbio.com [shop.licorbio.com]
- 3. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vivo Fluorescence Imaging in the NIR-II Spectral Region for Early Cancer Detection | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Spectrum [CF750] | AAT Bioquest [aatbio.com]
- 12. biotium.com [biotium.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. licorbio.com [licorbio.com]
A Comparative Analysis of Large Stokes Shift Dyes for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence imaging and assays, the pursuit of enhanced sensitivity and clarity is paramount. Large Stokes shift (LSS) dyes, characterized by a significant separation between their maximum excitation and emission wavelengths, offer a distinct advantage in minimizing background noise and autofluorescence, thereby improving signal-to-noise ratios. This guide provides an objective comparison of commercially available LSS dyes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal dye for their specific application.
Data Presentation: A Comparative Overview of Large Stokes Shift Dyes
The selection of a suitable LSS dye is contingent on a variety of factors, including its spectral properties, brightness, and photostability. The following table summarizes the key quantitative data for several commercially available LSS dyes to facilitate a direct comparison.
| Dye | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| ATTO 430LS | 436 | 545 | 109 | 32,000[1][2] | 0.65[2] | 20,800 |
| ATTO 490LS | 495 | 658 | 163 | 45,000[1] | 0.30[1][3] | 13,500 |
| abberior LIVE 460L | 455 | 617 | 162 | 28,000[4][5] | 0.17[4] | 4,760 |
| DyLight 515-LS | 515 | 650 | 135 | 50,000[6][7] | N/A | N/A |
| SS180 | N/A | N/A | 129[8] | N/A | N/A | N/A |
Experimental Protocols: Methodologies for Key Performance Indicators
Accurate and reproducible characterization of fluorescent dyes is essential for comparative analysis. The following are detailed protocols for measuring two key performance indicators: relative fluorescence quantum yield and photostability.
Relative Fluorescence Quantum Yield Measurement
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard with a known quantum yield.[9][10][11]
Materials:
-
Spectrofluorometer with a corrected emission spectrum feature
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent of spectroscopic grade
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Test dye solution
Procedure:
-
Prepare a series of dilutions: For both the standard and the test dye, prepare a series of five dilutions in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the test dye at the same excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
For each dilution, record the fluorescence emission spectrum. Ensure that the emission is corrected for the instrument's detector and grating efficiency.
-
Integrate the area under the emission spectrum for each measurement.
-
-
Data Analysis:
-
For both the standard and the test dye, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope of the resulting linear fit for both the standard (Grad_std) and the test sample (Grad_sample).
-
Calculate the quantum yield of the test sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Photostability (Photobleaching) Measurement
This protocol outlines a method to assess the photostability of a fluorescent dye by measuring the rate of photobleaching under continuous illumination.[12][13]
Materials:
-
Fluorescence microscope with a camera and time-lapse imaging capability
-
Light source (e.g., laser or arc lamp) with adjustable intensity
-
Objective lens appropriate for the sample
-
Sample of the fluorescent dye (e.g., dye-labeled cells or a solution in a sealed chamber)
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare a sample with the fluorescent dye at a suitable concentration for imaging.
-
Microscope Setup:
-
Place the sample on the microscope stage and bring it into focus.
-
Select an appropriate filter set for the dye being tested.
-
Adjust the illumination intensity to a level relevant to your intended application.
-
-
Image Acquisition:
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample at the chosen intensity.
-
Acquire a series of images at regular time intervals (e.g., every 10 seconds) for a defined duration.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
-
Normalize the background-corrected intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of decay of the fluorescence intensity is an indicator of the dye's photostability. A slower decay indicates higher photostability. For a more quantitative comparison, the time at which the fluorescence intensity drops to 50% of its initial value (t₁/₂) can be determined.
-
Mandatory Visualization: Workflows and Pathways
Visualizing experimental workflows and signaling pathways is crucial for understanding the practical application and advantages of large Stokes shift dyes.
Two-Color STED Microscopy Workflow
Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that benefits from the use of LSS dyes for multicolor imaging.[14][15][16][17] Combining a standard dye with an LSS dye allows for the use of a single STED laser for both, simplifying the optical setup.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. abberior LIVE 460L [abberior.shop]
- 5. FluoroFinder [beta.fluorofinder.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Comparison of a Short Versus Long Stokes Shift Near-Infrared Dye During Intraoperative Molecular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. agilent.com [agilent.com]
- 11. edinst.com [edinst.com]
- 12. A two-photon FRAP protocol to measure the stereociliary membrane diffusivity in rat cochlear hair cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. abberior.rocks [abberior.rocks]
- 15. researchgate.net [researchgate.net]
- 16. graduate-studies-in-cancer-research.org [graduate-studies-in-cancer-research.org]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to Commercial Azide-Reactive Dyes for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the success of experiments involving the detection and visualization of biomolecules. Azide-reactive dyes, utilized in "click chemistry," offer a powerful and versatile tool for these applications. This guide provides an objective comparison of commercially available azide-reactive dyes, supported by experimental data and detailed protocols to aid in your selection process.
The "click chemistry" paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the field of bioconjugation.[1][2][3] These reactions are highly specific, efficient, and biocompatible, allowing for the precise labeling of biomolecules such as proteins, nucleic acids, and glycans in complex biological systems.[4][5] The choice between CuAAC and SPAAC often depends on the specific application, with CuAAC being a faster reaction and SPAAC avoiding the use of a potentially cytotoxic copper catalyst.[6][7]
A key component of these labeling strategies is the azide-reactive fluorescent dye. A wide variety of these dyes are commercially available, each with its own set of photophysical properties. Key performance indicators for these dyes include their excitation and emission maxima (λex/λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The extinction coefficient is a measure of how strongly the dye absorbs light at a specific wavelength, while the quantum yield indicates the efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield generally translates to a brighter signal.[5]
Performance Comparison of Commercial Azide-Reactive Dyes
The following table summarizes the key photophysical properties of a selection of commercially available azide-reactive dyes. It is important to note that the quantum yield of a fluorescent dye can be highly dependent on its environment, including the solvent and whether it is free or conjugated to a biomolecule. Therefore, the values presented here should be considered as a general guide.
| Dye Brand and Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Alexa Fluor™ | ||||
| Alexa Fluor™ 405 Azide | 402 | 421 | 34,000 | N/A |
| Alexa Fluor™ 488 Azide | 495 | 519 | 71,000 | 0.92 |
| Alexa Fluor™ 532 Azide | 532 | 553 | 81,000 | N/A |
| Alexa Fluor™ 546 Azide | 556 | 573 | 104,000 | N/A |
| Alexa Fluor™ 555 Azide | 555 | 565 | 150,000 | N/A |
| Alexa Fluor™ 594 Azide | 590 | 617 | 73,000 | N/A |
| Alexa Fluor™ 647 Azide | 650 | 665 | 239,000 | 0.33 |
| AZDye™ | ||||
| AZDye™ 405 Azide | 407 | N/A | N/A | N/A |
| AZDye™ 546 Azide | 554 | 570 | 110,000 | N/A |
| AZDye™ 555 Azide | 555 | 572 | 155,000 | N/A |
| Other Dyes | ||||
| Coumarin 343 X Azide | N/A | N/A | N/A | 0.63 |
| Cyanine5 Azide | 646 | 662 | N/A | N/A |
Experimental Protocols
The following is a generalized protocol for the fluorescent labeling of a protein with an azide-reactive dye using a copper-catalyzed click reaction (CuAAC).
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
Azide-reactive fluorescent dye
-
Anhydrous dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., TBTA)
-
Desalting column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-reactive dye in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be prepared fresh.
-
Prepare a 10 mM stock solution of the copper ligand (e.g., TBTA) in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the azide-reactive dye stock solution. The molar ratio of dye to protein may need to be optimized, but a starting point of a 5-10 fold molar excess of the dye is common.
-
Add the copper ligand to the reaction mixture to a final concentration of 1 mM.
-
Add the CuSO4 solution to the reaction mixture to a final concentration of 1 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax).
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein, can be calculated using the following formula: DOL = (A_dye × ε_protein) / ((A_protein - A_dye × CF) × ε_dye) Where:
-
A_dye is the absorbance of the dye at its λmax.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
A_protein is the absorbance of the protein conjugate at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its λmax.
-
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key chemical reactions and a typical experimental workflow for comparing azide-reactive dyes.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. interchim.fr [interchim.fr]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
A Researcher's Guide to Quantitative Fluorescence Analysis: Intensity and Quantum Yield
For researchers, scientists, and drug development professionals navigating the complexities of fluorescence-based assays, the precise quantification of fluorescence intensity and quantum yield is paramount. This guide provides an objective comparison of common methodologies and instrumentation, supported by experimental data, to aid in the selection of the most appropriate tools and techniques for your specific research needs.
This guide delves into the principles and practicalities of two key fluorescence measurements: fluorescence intensity, a measure of the brightness of a fluorescent sample, and fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. We will explore the predominant methods for these analyses, compare the performance of commercially available instrumentation, and provide detailed experimental protocols. Additionally, alternative techniques offering unique advantages will be discussed.
Measuring Fluorescence: A Comparative Overview
The selection of an appropriate method and instrument for fluorescence analysis is contingent on factors such as the required sensitivity, sample throughput, and the specific parameter being measured (intensity vs. quantum yield).
Fluorescence Intensity Quantification
Fluorescence intensity is a relative measurement, often expressed in Relative Fluorescence Units (RFU), that is proportional to the concentration of the fluorophore under specific conditions.[1] It is a cornerstone of numerous biological and chemical assays.
Instrumentation for Fluorescence Intensity:
| Instrument Type | Principle | Key Advantages | Key Disadvantages | Typical Applications |
| Fluorometer | Measures fluorescence intensity at specific, discrete excitation and emission wavelengths using filters. | High sensitivity (often 1,000 to 500,000 times better than spectrophotometers), specificity, and affordability.[2] | Limited flexibility due to fixed filters. | Quantification of nucleic acids (e.g., Thermo Fisher Qubit), proteins, and specific target molecules in routine assays.[3] |
| Spectrofluorometer | Uses monochromators to scan a range of excitation and emission wavelengths, providing full spectra. | High flexibility in wavelength selection, enabling detailed spectral analysis and characterization of novel fluorophores. | Generally more expensive and complex than filter fluorometers. | Characterization of new fluorescent compounds, studying environmental effects on fluorescence, and advanced research applications. |
| Microplate Reader | A high-throughput instrument that measures fluorescence intensity from samples in multi-well plates. | High throughput, automation-friendly, and can often perform multiple measurement modes (e.g., absorbance, luminescence). | Sensitivity can be lower than dedicated fluorometers; potential for well-to-well crosstalk.[4] | High-throughput screening (HTS) in drug discovery, cell-based assays (viability, cytotoxicity), and ELISAs.[1] |
Quantitative Performance Comparison of Fluorescence Intensity Instruments:
| Instrument/Assay | Analyte | Stated Accuracy/Precision | Limit of Detection (LOD) | Throughput |
| Thermo Fisher Qubit 4 Fluorometer | dsDNA | Accuracy (RE) <15%, Precision (CV) <10% across core dynamic range.[5] | 10 pg/µL (Qubit dsDNA HS Assay)[5] | Single Sample |
| Thermo Fisher Qubit Flex Fluorometer | dsDNA | Deviation of 3.4% from expected value.[6] | 10 pg/µL (Qubit dsDNA HS Assay)[5] | Up to 8 samples simultaneously |
| Fluorescence Microplate Reader (with Quant-iT PicoGreen) | dsDNA | Good precision (CV <5%) and accuracy above 10 ng/mL.[7] | Dependent on reader, but generally in the low ng/mL range. | 96-well plate or higher |
| Agilent Cary Eclipse Spectrofluorometer | Fluorescein | - | 0.48 pM[8] | Single Sample (can be equipped with a microplate reader) |
| Horiba Fluorolog-QM | Water Raman | Signal-to-Noise Ratio >35,000:1 FSD[9] | - | Single Sample |
Fluorescence Quantum Yield (Φf) Determination
The fluorescence quantum yield is an absolute measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[10] Accurate determination of Φf is crucial for characterizing new fluorescent materials and for applications where brightness is a critical parameter.
Primary Methods for Quantum Yield Measurement:
| Method | Principle | Key Advantages | Key Disadvantages |
| Relative (Comparative) Method | The fluorescence of an unknown sample is compared to that of a standard with a known quantum yield.[5] | Simpler and can be performed on a standard spectrofluorometer.[3] | Accuracy is dependent on the accuracy of the standard's quantum yield value and the proper selection of the standard.[11] |
| Absolute Method | Directly measures the ratio of emitted to absorbed photons using an integrating sphere to collect all emitted light.[12] | Does not require a reference standard, making it suitable for novel compounds where no appropriate standard exists.[13] | Requires a specialized and calibrated integrating sphere setup.[3] |
Uncertainty in Quantum Yield Measurements:
| Method | Typical Uncertainty | Key Sources of Error |
| Relative Method | 5-10% | Uncertainty of the standard's quantum yield, inner filter effects, mismatched solvent refractive indices, and instrument calibration.[11] |
| Absolute Method | Relative uncertainty can be less than 6%.[12] | Incomplete collection of emitted light, re-absorption effects, and inaccurate calibration of the integrating sphere and detector system. |
In-Depth Look: Spectrofluorometer Specifications
For advanced research, the choice of spectrofluorometer is critical. Here is a comparison of two popular research-grade instruments:
| Specification | Horiba Fluorolog-3 / Fluorolog-QM | Agilent Cary Eclipse |
| Light Source | 450 W Xenon arc lamp[5] | Xenon flash lamp (80 Hz)[2] |
| Monochromator | Czerny-Turner design, single or double grating options[5] | Cerny-Turner 0.125 m Monochromators[10] |
| Wavelength Accuracy | ± 0.5 nm[5] | - |
| Wavelength Range | 240 nm - 850 nm (standard PMT), extendable to the NIR | 200 nm - 900 nm (operational emission) |
| Sensitivity (Water Raman S/N) | >20,000:1 RMS (Fluorolog-3)[5], >35,000:1 FSD (Fluorolog-QM)[9] | >4000:1 RMS (at 350 nm excitation) |
| Scan Speed | Up to 150 nm/s[5] | Up to 24,000 nm/min (400 nm/s)[2] |
Alternative Methods for Quantum Yield Determination
While relative and absolute optical methods are most common, several alternative techniques offer distinct advantages for specific applications.
| Method | Principle | Key Advantages |
| Thermal Lens Spectroscopy (TLS) | Measures the heat dissipated by non-radiative decay processes, which is inversely related to the quantum yield. | An absolute method that does not rely on fluorescence detection and can be very sensitive.[7] |
| Calorimetric Methods | Directly measure the heat generated upon light absorption and subsequent non-radiative relaxation. | Provides a direct measure of the energy lost to non-radiative pathways and is free from errors related to light scattering and re-absorption. |
| Fluorescence Correlation Spectroscopy (FCS) | Analyzes fluorescence intensity fluctuations in a microscopic detection volume to determine molecular brightness, which is proportional to the quantum yield. | Requires very small sample volumes and low concentrations (pM to nM range), making it ideal for precious samples.[10] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Fluorescence Intensity using a Fluorometer (e.g., for DNA Quantification)
Objective: To accurately measure the concentration of a fluorescently labeled analyte, such as dsDNA using a Qubit Fluorometer.
Materials:
-
Fluorometer (e.g., Thermo Fisher Qubit 4)
-
Assay-specific tubes
-
Fluorescent dye and buffer (e.g., Qubit dsDNA HS Assay Kit)
-
Concentration standards provided with the kit
-
Unknown sample(s)
Procedure:
-
Prepare the Working Solution: Mix the fluorescent dye with the buffer according to the manufacturer's protocol.
-
Prepare Standards: Prepare the required number of standards as specified in the assay protocol. This typically involves adding a small volume of each standard to the working solution in separate assay tubes.
-
Prepare Samples: Add a small volume (typically 1-20 µL) of the unknown sample to the working solution in a separate assay tube.
-
Incubate: Vortex all tubes briefly and incubate at room temperature for the time specified in the protocol (e.g., 2 minutes for DNA assays).
-
Calibrate the Fluorometer: Select the appropriate assay on the fluorometer and follow the on-screen instructions to read the standards for calibration.
-
Measure Samples: Insert the sample tube into the fluorometer and record the concentration reading. The instrument's software will automatically calculate the concentration of the original sample based on the calibration curve.
Protocol 2: Determination of Relative Fluorescence Quantum Yield using a Spectrofluorometer
Objective: To determine the fluorescence quantum yield of an unknown sample relative to a known standard.
Materials:
-
Spectrofluorometer (e.g., Agilent Cary Eclipse or Horiba Fluorolog)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (the same for both standard and sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
-
Unknown sample
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: For each solution, record the corrected fluorescence emission spectrum on the spectrofluorometer, using the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the unknown sample, plot the integrated fluorescence intensity versus absorbance.
-
Determine the Gradients: Perform a linear regression for each data set to determine the gradient (slope) of the line.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the unknown sample (Φₓ):
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard
-
Gradₓ and Gradₛₜ are the gradients for the unknown and standard, respectively
-
ηₓ and ηₛₜ are the refractive indices of the solvents for the unknown and standard (if different, otherwise this term is 1).
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in fluorescence intensity and quantum yield measurements.
Caption: Experimental workflow for quantitative fluorescence intensity measurement.
Caption: Workflow for relative fluorescence quantum yield determination.
Conclusion
The quantitative analysis of fluorescence intensity and quantum yield is essential for a wide range of scientific disciplines. The choice of methodology and instrumentation should be carefully considered based on the specific requirements of the experiment, including sensitivity, throughput, and the need for absolute versus relative measurements. While fluorometers and microplate readers are workhorses for routine intensity measurements, spectrofluorometers offer the flexibility required for in-depth characterization and quantum yield determination. For researchers pushing the boundaries of fluorescence analysis, alternative techniques such as thermal lens spectroscopy and fluorescence correlation spectroscopy provide powerful, albeit more specialized, capabilities. By understanding the principles, performance characteristics, and protocols outlined in this guide, researchers can confidently select and implement the most appropriate tools to achieve accurate and reproducible fluorescence data.
References
- 1. agilent.com [agilent.com]
- 2. static.horiba.com [static.horiba.com]
- 3. icpms.labrulez.com [icpms.labrulez.com]
- 4. artisantg.com [artisantg.com]
- 5. inasc.com.co [inasc.com.co]
- 6. Spectrofluorometer - Wikipedia [en.wikipedia.org]
- 7. in.horiba.com [in.horiba.com]
- 8. biocompare.com [biocompare.com]
- 9. static.horiba.com [static.horiba.com]
- 10. ferusmedical.com [ferusmedical.com]
- 11. hpst.cz [hpst.cz]
- 12. Fluorolog-3 | Ohio University [ohio.edu]
- 13. The Measurement Of Sensitivity In Fluorescence Spectroscopy [photonicsonline.com]
assessing the impact of the azide group on dye properties
The introduction of an azide (B81097) group onto a fluorescent dye is a common strategy in chemical biology and materials science, primarily to enable covalent labeling of target molecules through bioorthogonal "click" chemistry. However, this modification is not without consequences for the dye's intrinsic photophysical properties. This guide provides a comparative analysis of the impact of the azide group on key dye characteristics, supported by experimental data and detailed protocols for researchers.
Impact on Photophysical Properties: A Quantitative Comparison
The azide group, being weakly electron-withdrawing, can significantly alter the electronic structure of a fluorophore. This often leads to a decrease in fluorescence quantum yield, a phenomenon known as fluorescence quenching. The extent of this quenching varies depending on the dye scaffold. Upon reaction with an alkyne to form a triazole ring, the fluorescence is often restored or even enhanced.
Below are tables summarizing the available quantitative data comparing the photophysical properties of common dye scaffolds with and without an azide modification.
Table 1: Comparison of Coumarin (B35378) Dyes
| Dye | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| Coumarin Derivative (Parent) | Data not available | Data not available | Data not available |
| Azido-Coumarin Derivative | Data not available | Data not available | Data not available |
Table 2: Comparison of Rhodamine Dyes
| Dye | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| Rhodamine B | ~110,000 in ethanol | 0.49 - 0.65 in ethanol[1] | Moderate |
| Azido-Rhodamine | Data not available | Data not available | Data not available |
Specific quantitative data for a direct comparison of Rhodamine B and its azide derivative were not found. Rhodamine B itself has a high quantum yield[1]. The introduction of an azide group is expected to cause some degree of quenching.
Table 3: Comparison of BODIPY Dyes
| Dye | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| BODIPY FL | >80,000[2] | Approaching 1.0[2][] | High |
| Azido-BODIPY | Data not available | Data not available | Data not available |
BODIPY dyes are known for their high quantum yields and photostability[2][]. While specific comparative data is scarce, the literature suggests that azido-BODIPY derivatives are synthesized for conjugation, with the expectation of retaining good fluorescent properties after the click reaction.
Table 4: Comparison of Cyanine Dyes
| Dye | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| Cy5 | ~250,000 | ~0.27 | Moderate |
| Cy5 Azide | Data not available | Data not available | Data not available |
Cyanine dyes are widely used for labeling, and their azide derivatives are commercially available. While direct comparative studies with the parent dye are not always published, the azide versions are designed to be effective labeling reagents with the expectation of good fluorescence after conjugation.
Experimental Protocols
Accurate assessment of dye properties is crucial for their effective application. Below are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient
Objective: To determine the molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent (e.g., ethanol, DMSO) to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with the same solvent.
-
UV-Vis Spectroscopy: Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. Use the solvent as a blank.
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (usually 1 cm), and c is the concentration), the slope of the linear fit will be the molar extinction coefficient.
Measurement of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ) of a sample relative to a known standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and similar absorption and emission spectral range to the sample.
-
Absorbance Matching: Prepare dilute solutions of both the sample and the standard in the same solvent. Adjust the concentrations so that their absorbance values at the excitation wavelength are identical and low (typically < 0.1) to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard using a fluorometer. The excitation wavelength should be the same for both.
-
Data Analysis: Integrate the area under the emission curves for both the sample (Isample) and the standard (Istandard). The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard × (Isample / Istandard) × (ηsample² / ηstandard²)
where η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.
Assessment of Photostability
Objective: To evaluate the resistance of a fluorescent dye to photobleaching upon continuous exposure to excitation light.
Methodology:
-
Sample Preparation: Prepare a solution of the dye in a suitable solvent or a labeled biological sample mounted on a microscope slide.
-
Microscopy Setup: Use a fluorescence microscope equipped with a suitable excitation light source and a camera.
-
Time-Lapse Imaging: Continuously illuminate the sample with the excitation light and acquire images at regular time intervals.
-
Data Analysis: Measure the fluorescence intensity of a region of interest in each image over time. Plot the normalized fluorescence intensity against time. The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay indicates higher photostability.
Visualizing the Role of the Azide Group
The azide group primarily serves as a chemical handle for conjugation via "click" chemistry. This workflow is essential for labeling biomolecules in complex environments.
Caption: Workflow of azide-mediated dye conjugation via click chemistry.
In some cases, the azide group is used to create "fluorogenic" probes. In these systems, the azide quenches the fluorescence, which is then "turned on" upon a specific reaction, such as reduction to an amine or a click reaction.
Caption: Principle of a fluorogenic probe using an azide group.
Conclusion
The azide group is an invaluable tool for the site-specific labeling of molecules with fluorescent dyes. While its introduction can lead to a reduction in the dye's quantum yield, this quenching effect can be harnessed for the design of fluorogenic probes. The subsequent click reaction to form a stable triazole linkage typically restores or even enhances the fluorescence, providing a robustly labeled, bright product. Researchers should carefully consider the trade-offs between the utility of the azide handle for conjugation and its potential impact on the dye's photophysical properties when selecting or designing fluorescent probes for their specific applications.
References
Performance Review of Azide MegaStokes Dye 735 and a Comparative Guide to Near-Infrared Azide Dyes for Click Chemistry
In the rapidly advancing fields of chemical biology and drug development, the precise and efficient labeling of biomolecules is paramount. Near-infrared (NIR) fluorescent dyes functionalized with azide (B81097) groups for click chemistry applications offer a powerful tool for researchers, enabling sensitive and specific detection in complex biological systems with minimal background fluorescence. This guide provides a detailed performance review of Azide MegaStokes dye 735 and a comparative analysis with other commercially available azide-functionalized NIR dyes, including Alexa Fluor 750 Azide, IRDye® 750 Azide, and Dyomics DY-734 Azide.
Executive Summary
This compound is a viable option for fluorescent labeling in the NIR spectrum, notable for its exceptionally large Stokes shift. However, a comprehensive performance comparison is hampered by the limited availability of key quantitative data, such as quantum yield. In contrast, alternative dyes like Alexa Fluor 750 Azide offer a more complete dataset, including a documented quantum yield, which may be critical for applications requiring high sensitivity. The choice of dye will ultimately depend on the specific experimental requirements, including the desired spectral properties, brightness, and the importance of having a complete set of performance metrics for experimental design and data interpretation.
Quantitative Performance Comparison
The following table summarizes the key spectral and photophysical properties of this compound and its alternatives. This data has been compiled from publicly available product information and scientific literature.
| Property | Azide MegaStokes 735 | Alexa Fluor 750 Azide | IRDye® 750 Azide (analog) | Dyomics DY-734 Azide |
| Excitation Max (nm) | 586 (in Ethanol)[1] | ~749[2] | 756[3] | 736 (in Ethanol)[4][5] |
| Emission Max (nm) | 735 (in Ethanol)[1] | ~775[2] | 776[3] | 759 (in Ethanol)[4][5] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 50,000[1] | ~240,000 - 290,000[2][6] | 270,000[3][7][8] | 240,000[5] |
| Quantum Yield | Not available | 0.12[6] | Not available | Not available |
| Stokes Shift (nm) | 149 | ~26 | 20 | 23 |
| Photostability | Claimed to be excellent[1] | Moderate photostability | Claimed to be good | Not available |
| Solubility | Water, Ethanol, DMF, DMSO[1] | Water, DMSO, DMF[8] | Water, DMSO, DMF[3][8] | Methanol, Ethanol, DMF, DMSO[4] |
Note: The performance of fluorescent dyes can be solvent and environment-dependent. The data presented here is for comparative purposes and may vary under different experimental conditions.
Detailed Performance Review
This compound
Azide MegaStokes 735 is characterized by an exceptionally large Stokes shift of approximately 149 nm, which is a significant advantage in minimizing self-quenching and improving signal-to-noise ratios in fluorescence resonance energy transfer (FRET) applications[1]. Its solubility in a range of common laboratory solvents, including water, makes it versatile for various labeling protocols[1]. The manufacturer claims "excellent photostability," a critical feature for imaging applications that require prolonged or intense light exposure[1]. However, the lack of publicly available quantitative photostability data and a quantum yield value makes direct and objective comparison with other dyes challenging. Its molar extinction coefficient is notably lower than that of the compared alternatives.
Alexa Fluor 750 Azide
Alexa Fluor 750 is a widely used NIR dye, and its azide derivative is a popular choice for click chemistry. It boasts a high molar extinction coefficient, contributing to its brightness[2][6]. A significant advantage of Alexa Fluor 750 Azide is the availability of a reported quantum yield of 0.12, which allows for more predictable experimental outcomes[6]. It is described as having moderate photostability[9]. Its spectral properties are well-suited for excitation with common laser lines in the red and far-red regions of the spectrum.
IRDye® 750 Azide (analog)
Dyomics DY-734 Azide
Dyomics DY-734 Azide offers spectral properties that are closely matched to those of Azide MegaStokes 735, with an emission maximum at 759 nm in ethanol[4][5]. It possesses a high molar extinction coefficient, suggesting strong light-absorbing capabilities[5]. It is soluble in a variety of organic solvents[4][5]. Similar to Azide MegaStokes 735, a quantum yield and specific photostability data for the azide-functionalized version are not provided in the available documentation, which limits a full comparative assessment.
Experimental Protocols
The following are generalized protocols for the use of azide-functionalized dyes in copper-catalyzed and strain-promoted click chemistry reactions. Researchers should optimize these protocols for their specific applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Biomolecules
This protocol is a general guideline for labeling alkyne-modified biomolecules (e.g., proteins, oligonucleotides) with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified biomolecule
-
Azide-functionalized dye (e.g., Azide MegaStokes 735)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dye (e.g., DMSO or DMF)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare a stock solution of the azide dye in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Dissolve the alkyne-modified biomolecule in the reaction buffer.
-
Prepare a fresh solution of the reducing agent (e.g., 100 mM sodium ascorbate (B8700270) in water).
-
Prepare a solution of copper(II) sulfate and the chelating ligand. For example, a 20 mM CuSO₄ and 100 mM THPTA solution in water.
-
In a reaction tube, combine the alkyne-modified biomolecule, the azide dye stock solution (typically at a 2-10 fold molar excess to the biomolecule).
-
Add the copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared reducing agent.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled biomolecule from excess dye and reaction components using an appropriate method based on the size and properties of the biomolecule.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol provides a general framework for labeling azide-modified biomolecules on the surface of live cells with a cyclooctyne-bearing fluorescent dye. A similar principle applies when using an azide-functionalized dye to label cells metabolically engineered to express cyclooctyne-modified glycans.
Materials:
-
Live cells with azide-functionalized surface molecules
-
Cyclooctyne-activated fluorescent dye (or azide-functionalized dye for cyclooctyne-expressing cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency.
-
If metabolically labeling, incubate the cells with an azide-modified sugar (e.g., Ac₄ManNAz) for 24-48 hours to allow for incorporation into cell surface glycans.
-
Prepare a stock solution of the cyclooctyne-activated dye in a biocompatible solvent (e.g., DMSO).
-
Wash the cells gently with pre-warmed PBS to remove any unincorporated azide sugars.
-
Dilute the cyclooctyne-activated dye to the desired final concentration in pre-warmed cell culture medium.
-
Incubate the cells with the dye-containing medium for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove any unbound dye.
-
The cells are now labeled and ready for imaging or other downstream analysis.
Visualizations
To aid in the understanding of the experimental workflows and the underlying chemical principles, the following diagrams have been generated.
Caption: A simplified workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Conceptual diagram of labeling a cell surface receptor using click chemistry for imaging.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. IR 750 Azide | IRDye® 750 Azide analog | AxisPharm [axispharm.com]
- 4. medilumine.com [medilumine.com]
- 5. DY-734 [dyomics.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. IR 750 Picolyl Azide | IRDye® 750 Picolyl Azide analog | AxisPharm [axispharm.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. FastClick™ XFD750 Alkyne | AAT Bioquest [aatbio.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Azide MegaStokes Dye 735
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. Azide (B81097) MegaStokes dye 735, a fluorescent dye containing an organic azide functional group, requires specific disposal procedures due to the potential hazards associated with azides. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
It is critical to obtain and review the official Safety Data Sheet (SDS) from the manufacturer for specific handling and disposal instructions for Azide MegaStokes dye 735. The information provided here is based on general best practices for the disposal of organic azide compounds.
Core Safety Principles for Handling Organic Azides
Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, potentially leading to violent decomposition.[1][2] Therefore, strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: All work with azide compounds should be conducted in a well-ventilated chemical fume hood.[3][4]
-
Avoid Incompatible Materials:
-
Acids: Never mix azides with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[1]
-
Heavy Metals: Avoid contact with heavy metals such as copper, lead, and mercury, as this can form extremely sensitive and explosive metal azides.[2] Do not use metal spatulas for handling.[1][3]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform, as they can form explosive diazidomethane.[1][2]
-
Step-by-Step Disposal Procedures for this compound
The primary goal for the disposal of organic azides is to convert them into a more stable form before they are collected as chemical waste.
Step 1: Waste Segregation
-
All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected in a dedicated and clearly labeled hazardous waste container.[1][5]
-
The container should be labeled as "Azide Contaminated Waste" to prevent accidental mixing with incompatible chemicals.[5]
-
Never dispose of azide-containing solutions down the sink.[5]
Step 2: Deactivation of Dilute Organic Azide Solutions (Consult with your institution's EHS)
For dilute solutions of organic azides, a chemical deactivation (reduction) to a more stable amine may be possible. This procedure should only be carried out by trained personnel and in accordance with your institution's environmental health and safety (EHS) guidelines. A common method involves reduction with triphenylphosphine (B44618) (Staudinger reaction) or other reducing agents.
It is imperative to consult with your institution's EHS department for approved deactivation protocols.
Step 3: Final Disposal
-
Once collected, the segregated and, if applicable, deactivated azide waste must be disposed of through your institution's hazardous waste management program.[1][5]
-
Follow all institutional and local regulations for the packaging, labeling, and collection of chemical waste.
Quantitative Data Summary
While a specific SDS for this compound was not publicly available, general stability guidelines for organic azides can be informative.
| Parameter | Guideline for Enhanced Stability of Organic Azides | Reference |
| Carbon to Nitrogen Ratio (C/N) | The ratio of carbon atoms to nitrogen atoms should be greater than 3. | [1] |
| Molecular Weight | Higher molecular weight azides tend to be less volatile and less shock-sensitive. | [2] |
Visualizing the Disposal Workflow
To aid in the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Protocols for Handling Azide MegaStokes Dye 735
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Azide (B81097) MegaStokes dye 735. Adherence to these protocols is essential for ensuring laboratory safety and procedural success.
The primary hazards associated with Azide MegaStokes dye 735 stem from its azide functional group. Azide compounds are known to be heat- and shock-sensitive, with the potential for explosive decomposition.[1][2] Exposure to azides can also be toxic.[1][3] Therefore, meticulous planning and strict adherence to safety protocols are paramount.
Personal Protective Equipment (PPE) and Engineering Controls
The minimum required PPE and engineering controls for handling this compound are summarized below. A hazard assessment of your specific experimental setup should be conducted to determine if additional protection is necessary.[4]
| Equipment | Specification |
| Primary Engineering Control | Chemical Fume Hood |
| Secondary Engineering Control | Blast Shield (recommended, especially for reactions at scale)[1][5] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[4] A face shield should be used in conjunction with safety glasses if a blast shield is not feasible.[1] |
| Body Protection | A lab coat must be worn at all times.[1][4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory.[6] Consider double-gloving for added protection.[6] |
| Footwear | Closed-toe shoes are required.[4] |
Experimental Protocol: Safe Handling of this compound
This step-by-step guide outlines the essential procedures for the safe handling of this compound, from initial preparation to final disposal.
1. Pre-Experiment Planning & Preparation:
-
Standard Operating Procedure (SOP): Develop a detailed, experiment-specific SOP and have it approved by the Principal Investigator.[1]
-
Hazard Assessment: Evaluate the specific hazards of your experiment, considering all reactants and conditions.[1][4]
-
Scale Limitation: Work with the smallest possible quantities of the azide dye.[3][5] Do not scale up experiments without prior approval.[5]
-
Fume Hood Preparation: Ensure the chemical fume hood is clean and free of unnecessary equipment.[1] Post a sign indicating that an azide experiment is in progress.[1][3]
-
Gather Materials: Assemble all necessary PPE, non-metal spatulas (plastic or glass), and waste containers before starting.[1][5][6]
2. Handling and Reaction Setup:
-
Work in a Fume Hood: All manipulations of this compound, both in solid and solution form, must be conducted in a chemical fume hood with the sash positioned as low as possible.[1][5][6]
-
Use Non-Metal Utensils: Never use metal spatulas or other metal utensils to handle or transfer the azide dye to avoid the formation of highly unstable and explosive metal azides.[1][2][5][6]
-
Avoid Incompatible Materials:
-
Ground Glass Joints: Avoid exposing the azide compound to ground glass joints, as friction can cause explosive decomposition.[1][5][6]
-
Temperature Control: Store the dye at -20°C as recommended.[7] Store synthesized azides below room temperature and away from heat, light, pressure, and shock.[1][3][6]
3. Post-Reaction Workup and Cleanup:
-
Quenching: If applicable to your procedure, ensure any unreacted azide is safely quenched.
-
Concentration: Do not concentrate azide-containing reaction mixtures through rotary evaporation or distillation, as this has been documented to cause explosions.[1][6]
-
Decontamination: Clean any spills promptly. For small spills of sodium azide solutions, cover with an absorbent material and then clean the surface with pH-adjusted water (pH > 9.0).[5]
4. Waste Disposal:
-
Segregated Waste: All azide-containing waste must be collected in a dedicated and clearly labeled waste container.[2][3]
-
No Co-mingling: Do not mix azide waste with acidic wastes.[2]
-
University Guidelines: Dispose of all azide-containing materials through your institution's chemical waste program.[2] Do not pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[6]
Procedural Workflow Diagram
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of Azide Dyes.
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
